molecular formula C131H229N39O31 B549807 Melittin CAS No. 20449-79-0

Melittin

Cat. No.: B549807
CAS No.: 20449-79-0
M. Wt: 2846.5 g/mol
InChI Key: VDXZNPDIRNWWCW-JFTDCZMZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melittin, the principal active component of honeybee ( Apis mellifera ) venom, is a 26-amino-acid cationic amphipathic peptide that has emerged as a powerful template for investigating novel therapeutic strategies . Its research value is rooted in a unique mechanism of action centered on its ability to interact with and disrupt lipid bilayer membranes . Upon binding, this compound folds into an α-helical structure, leading to transient permeabilization of the membrane through the proposed formation of toroidal pores or fissures, which compromises cellular integrity and can lead to lysis . This membrane-disrupting activity forms the basis for its broad and potent application across multiple research fields. In oncology research, this compound is a compelling candidate for studying anticancer mechanisms due to its multifaceted effects. It demonstrates direct cytolytic activity against a wide spectrum of cancer cells, including aggressive breast cancer subtypes like triple-negative and HER2-enriched cancers, by suppressing the phosphorylation of key growth factor receptors such as EGFR and HER2 . Beyond membrane disruption, this compound induces mitochondrial apoptosis, promotes cell cycle arrest at the G2/M or G0/G1 phases, and inhibits critical pro-survival signaling pathways, including PI3K/Akt, NF-κB, and MAPK . Its ability to suppress tumor migration, invasion, and angiogenesis by downregulating matrix metalloproteinases (MMPs) and VEGF further highlights its utility in metastasis research . Beyond cancer, this compound serves as a versatile tool in infectious disease and immunology research. It exhibits potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , primarily through membrane permeabilization . Its antiviral properties are under investigation for pathogens such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) . Furthermore, this compound demonstrates significant immunomodulatory potential, effectively suppressing pro-inflammatory responses by inhibiting the NF-κB and p38 MAPK pathways, reducing the production of cytokines like TNF-α, IL-1β, and NO, which is relevant for studies in models of skin inflammation, neurodegenerative diseases, and atherosclerosis . To overcome the challenge of its nonspecific cytotoxicity and hemolytic activity, advanced delivery strategies such as nanoparticle conjugation, immuno-conjugation, and structural regulation are active areas of investigation, making this compound a prime candidate for developing targeted therapeutic platforms .

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXZNPDIRNWWCW-JFTDCZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C131H229N39O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001046261
Record name Melittin (honeybee)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2846.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20449-79-0, 37231-28-0
Record name Forapin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020449790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melittin (honeybee)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melittin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 20449-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Melittin Peptide: A Comprehensive Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal bioactive component of honeybee venom, is a 26-amino acid, cationic peptide renowned for its potent cytolytic activities. Its amphipathic, alpha-helical structure enables it to readily interact with and disrupt cellular membranes, forming pores that lead to cell death. This multifaceted peptide has garnered significant attention for its broad-spectrum antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the structure-function relationship of this compound, detailing its molecular architecture, mechanisms of action, and key quantitative activity data. Furthermore, it outlines detailed experimental protocols for assessing its biological functions and visualizes critical signaling pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers and drug development professionals.

This compound Peptide Structure

The biological activity of this compound is intrinsically linked to its unique structural characteristics, from its primary amino acid sequence to its quaternary organization in different environments.

Primary and Secondary Structure

This compound is a small, basic peptide with the amino acid sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH2.[1][2] The N-terminal region (residues 1-20) is predominantly hydrophobic, while the C-terminal region (residues 21-26) is hydrophilic and contains a cluster of positively charged amino acids (lysine and arginine), conferring a net positive charge of +6 at physiological pH.[3][4] This primary sequence gives the peptide an amphipathic character.[1][4]

In aqueous solution at low concentrations, this compound exists as a random coil.[5][6] However, upon interaction with membranes or in the presence of organic solvents like trifluoroethanol, it folds into a well-defined alpha-helical conformation.[5][6] This helix is often bent into a helix-hinge-helix motif, with the bend occurring around the proline residue at position 14 (Pro-14).[1][7] This kink is crucial for its biological activity.[1] The resulting alpha-helix is strongly amphipathic, with hydrophobic residues projecting from one face and hydrophilic residues from the opposite face.[1][8]

Quaternary Structure

In aqueous salt solutions and at high concentrations, this compound monomers self-assemble to form a stable tetramer.[1][8][9] In this tetrameric configuration, the hydrophobic faces of the four alpha-helical monomers are buried in the core of the complex, shielding them from the aqueous environment, while the hydrophilic surfaces are exposed.[1][8][10] This arrangement explains this compound's high solubility in water despite its significant hydrophobicity.[1] The tetrameric structure is considered a soluble, inactive reservoir of the peptide.[10] Upon encountering a cell membrane, the tetramer is thought to dissociate into monomers, which are the active form that interacts with the lipid bilayer.[10]

Functional Activities of this compound

This compound's ability to disrupt cell membranes underpins its wide range of biological activities.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[11][12] Its primary mechanism of action involves the permeabilization and disruption of the bacterial cell membrane.[13][14] The positively charged C-terminus of this compound initially interacts electrostatically with the negatively charged components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic N-terminal region inserts into the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents and cell death.[13][14]

Antiviral Activity

This compound has demonstrated potent antiviral activity against a variety of enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Influenza A virus.[15][16][17] Its antiviral mechanism is primarily attributed to the disruption of the viral envelope, a lipid bilayer surrounding the viral capsid.[16][18] By integrating into and destabilizing the viral membrane, this compound can directly inactivate viral particles, preventing them from infecting host cells.[15][16]

Anticancer Activity

This compound has shown significant anticancer effects against a broad range of cancer cell lines.[5][7][19] Its primary anticancer mechanism is the direct lysis of cancer cell membranes through pore formation.[5][20] Additionally, this compound can induce apoptosis (programmed cell death) in cancer cells by permeabilizing mitochondrial membranes, leading to the release of pro-apoptotic factors.[5] Beyond direct cytotoxicity, this compound can also modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][5] It has been shown to downregulate pathways such as PI3K/Akt and NF-κB, and inhibit the activation of growth factor receptors like EGFR and HER2.[5][20]

Anti-inflammatory Activity

This compound possesses potent anti-inflammatory properties.[6][21] It can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, by inhibiting key inflammatory signaling pathways.[22][23][24] A primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the inflammatory response.[22][23][24] By inhibiting the activation of NF-κB, this compound can effectively dampen the inflammatory cascade.[22][23][24]

Mechanism of Action: Membrane Interaction and Pore Formation

The hallmark of this compound's activity is its interaction with and disruption of lipid bilayers. The process of pore formation is a critical aspect of its mechanism.

Upon encountering a cell membrane, the soluble this compound tetramer is believed to dissociate into monomers. These monomers then bind to the membrane surface. The orientation of this compound on the membrane is concentration-dependent. At low peptide-to-lipid ratios, this compound monomers tend to lie parallel to the membrane surface, with their hydrophobic face interacting with the lipid headgroups.[9][25][26] As the concentration of this compound on the membrane increases, the peptides are proposed to reorient and insert perpendicularly into the lipid bilayer.[9][25] This insertion, driven by the hydrophobic N-terminal domain, leads to the formation of pores.

The exact structure of these pores is still a subject of research, with evidence supporting a "toroidal pore" model. In this model, the pore is lined by both the this compound peptides and the polar head groups of the lipid molecules, creating a continuous channel through the membrane.[13][27] The formation of these pores disrupts the membrane's integrity, leading to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell lysis.[2]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Antimicrobial Activity of this compound (MIC and MBC Values)

BacteriumStrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus-6.46.4[8]
Staphylococcus aureusMRSA6.46.4[8]
Escherichia coli-6.46.4[8]
Acinetobacter baumanniiXDR13.71 (mean)20.08 (mean)[5]
Klebsiella pneumoniaeKPC-producing3250[5]
Gram-positive environmental isolatesR1-R21-525-50[25]
Gram-negative environmental isolatesR3-R450-100>100[25]
Salmonella TyphimuriumKCTC 19265.69-[6]
Salmonella TyphimuriumATCC 1402811.39-[6]
Escherichia coliESBL-producing50-80-[23]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; XDR: Extensively Drug-Resistant; KPC: Klebsiella pneumoniae carbapenemase; ESBL: Extended-Spectrum Beta-Lactamase.

Table 2: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HeLaCervical Cancer1.7 (24h)-[2]
SUM159Triple-Negative Breast Cancer-0.94 - 1.49[9]
SKBR3HER2-enriched Breast Cancer-0.94 - 1.49[9]
A375Malignant Melanoma3.38-[18]
K562Myelogenous Leukemia1.84-[27]
MCF-7Breast Cancer5.86-[19]
Human Fibroblast (normal)-6.45-[5]

IC50: Half-maximal Inhibitory Concentration.

Table 3: Antiviral Activity of this compound (EC50 Values)

VirusCell LineEC50 (µg/mL)Selectivity Index (SI)Reference
Vesicular Stomatitis Virus (VSV)Vero1.185.27[3]
Coxsackievirus H3HEp-20.994.40[3]
Respiratory Syncytial Virus (RSV)HEp-20.35>14[3]
Herpes Simplex Virus (HSV)Vero0.94>6[3]
Junin Virus (JV)---[1]

EC50: Half-maximal Effective Concentration; SI: Selectivity Index (CC50/EC50).

Table 4: Hemolytic Activity of this compound (HC50 Values)

Red Blood Cell SourceHC50 (µg/mL)Reference
Human16.28[1]
Human0.44[5]
Rabbit3.03[7]
Human0.47[28]

HC50: Half-maximal Hemolytic Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.[23]

  • Serial Dilution of this compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[8]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • This compound stock solution

  • Target cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank (medium only).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration and using a suitable curve-fitting software.

Hemolytic Activity Assay

This protocol measures the ability of this compound to lyse red blood cells (RBCs).

Materials:

  • This compound stock solution

  • Freshly collected red blood cells (e.g., human, rabbit)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • Sterile microcentrifuge tubes and 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBC pellet three times with PBS by repeated centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.[5]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

    • Add an equal volume of the 2% RBC suspension to each tube.

    • Include a positive control (RBCs with Triton X-100) and a negative control (RBCs in PBS).

  • Incubation:

    • Incubate the tubes at 37°C for 1 hour with gentle shaking.[5]

  • Centrifugation:

    • Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement:

    • Carefully transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.[7]

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC50 value (the concentration of this compound that causes 50% hemolysis) can be determined by plotting the percentage of hemolysis against this compound concentration.

Membrane Permeabilization Assay (SYTOX Green Uptake Assay)

This protocol assesses the ability of this compound to permeabilize bacterial membranes using a fluorescent dye.

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • SYTOX Green nucleic acid stain

  • HEPES buffer

  • Glucose

  • KCl

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-log phase.

    • Wash the bacterial cells and resuspend them in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).[10]

  • Assay Setup:

    • Dilute the bacterial suspension to the desired concentration in the assay buffer (e.g., 5 mM HEPES, 100 mM KCl, 20 mM glucose, pH 7.4).[10]

    • Add SYTOX Green to the bacterial suspension to a final concentration of 0.5 µM and incubate in the dark for 15 minutes.[10]

  • Treatment with this compound:

    • Add different concentrations of this compound to the bacterial suspension.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

  • Data Analysis:

    • An increase in fluorescence intensity indicates that the bacterial membrane has been permeabilized, allowing SYTOX Green to enter the cell and bind to nucleic acids, which significantly enhances its fluorescence. The rate and extent of fluorescence increase are proportional to the degree of membrane permeabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.

anticancer_pathways This compound This compound membrane Cancer Cell Membrane This compound->membrane Binds to egfr_her2 EGFR/HER2 This compound->egfr_her2 Inhibits pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits mitochondria Mitochondria This compound->mitochondria Permeabilizes pore Pore Formation membrane->pore Induces lysis Cell Lysis pore->lysis Leads to egfr_her2->pi3k_akt proliferation Cell Proliferation & Survival pi3k_akt->proliferation nfkb->proliferation apoptosis Apoptosis mitochondria->apoptosis Induces

Caption: Anticancer mechanisms of this compound.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr Toll-like Receptors (TLR2, TLR4) inflammatory_stimuli->tlr Activates nfkb_activation NF-κB Activation Pathway tlr->nfkb_activation This compound This compound This compound->nfkb_activation Inhibits nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation pro_inflammatory_genes Pro-inflammatory Gene Expression nfkb_translocation->pro_inflammatory_genes Induces cytokines TNF-α, IL-1β, IL-6 pro_inflammatory_genes->cytokines Production of inflammation Inflammation cytokines->inflammation

Caption: Anti-inflammatory mechanism of this compound.

experimental_workflow start Start peptide_prep This compound Preparation start->peptide_prep cell_culture Cell/Bacterial Culture start->cell_culture activity_assay Biological Activity Assay peptide_prep->activity_assay cell_culture->activity_assay antimicrobial Antimicrobial (MIC/MBC) activity_assay->antimicrobial Antimicrobial cytotoxicity Cytotoxicity (MTT) activity_assay->cytotoxicity Anticancer hemolysis Hemolytic Assay activity_assay->hemolysis Toxicity data_analysis Data Analysis (IC50, MIC, etc.) antimicrobial->data_analysis cytotoxicity->data_analysis hemolysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound activity assessment.

Conclusion

This compound stands out as a remarkable natural peptide with a well-defined structure that dictates its potent and diverse biological functions. Its ability to disrupt cell membranes through pore formation is the cornerstone of its antimicrobial, antiviral, and anticancer activities. Furthermore, its capacity to modulate critical cellular signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases. While its inherent cytotoxicity, particularly its hemolytic activity, presents a significant challenge for clinical development, ongoing research into targeted delivery systems and structural modifications offers promising avenues to harness the therapeutic potential of this powerful bee venom peptide. This technical guide provides a solid foundation for researchers and drug developers to understand and further investigate the multifaceted nature of this compound.

References

The Disruptive Dance: An In-depth Technical Guide to the Mechanism of Melittin on Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Melittin, the principal hemolytic peptide of European honeybee venom, has long been a subject of intense scientific scrutiny. Its potent ability to disrupt cell membranes has made it a model for studying peptide-lipid interactions and a promising candidate for various therapeutic applications, including antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound's interaction with and perturbation of cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

This compound: Structure and Amphipathic Nature

This compound is a 26-amino-acid cationic peptide with the sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂. Its structure is fundamental to its function. In aqueous solution at low concentrations, this compound exists as a random coil. However, upon interaction with a lipid membrane, it adopts a predominantly α-helical conformation.[1] This α-helix is distinctly amphipathic, with a hydrophobic face and a polar, positively charged face. This dual nature is the primary driver of its membrane activity.

The Two-State Model of this compound-Membrane Interaction

The interaction of this compound with the cell membrane is a dynamic, multi-step process that is largely described by a "two-state" model. This model delineates the transition of this compound from a surface-adsorbed state to a transmembrane, pore-forming state.

State 1: Surface Binding (Parallel Orientation)

Initially, this compound monomers bind to the surface of the lipid bilayer, orienting themselves parallel to the membrane plane. In this "S-state," the hydrophobic face of the α-helix partially inserts into the hydrophobic core of the membrane, while the cationic residues on the polar face interact with the negatively charged phosphate head groups of the phospholipids. This initial binding is influenced by the lipid composition of the membrane, with a higher affinity observed for membranes containing anionic lipids due to favorable electrostatic interactions.

State 2: Transmembrane Insertion (Perpendicular Orientation)

As the concentration of this compound on the membrane surface increases, a critical peptide-to-lipid ratio (P/L) is reached, triggering a reorientation of the peptide. This compound monomers then insert into the membrane, adopting a perpendicular or transmembrane orientation, referred to as the "T-state." This transition is a key step in the formation of pores.

Below is a workflow illustrating the two-state model of this compound interaction with the cell membrane.

Melittin_Solution This compound in Solution (Random Coil) Surface_Binding Surface Binding (Parallel Orientation - S-state) Melittin_Solution->Surface_Binding Electrostatic & Hydrophobic Interactions Membrane_Surface Cell Membrane Pore_Formation Pore Formation (Transmembrane Orientation - T-state) Surface_Binding->Pore_Formation Increased Peptide Concentration (P/L Ratio) Pore_Formation->Membrane_Surface Membrane Disruption

Diagram 1: Two-state model of this compound-membrane interaction.

Pore Formation: Breaching the Barrier

The insertion of this compound into the membrane culminates in the formation of pores, which disrupts the integrity of the cell membrane and leads to cell death. The nature of these pores can vary depending on the concentration of this compound and the composition of the lipid bilayer.

Transient vs. Stable Pores

At low, nanomolar concentrations, this compound can induce the formation of transient, small pores. These pores are often short-lived and allow the passage of ions, leading to depolarization of the membrane potential, but may not be large enough for the leakage of larger molecules.

At higher, micromolar concentrations, this compound forms larger, more stable pores. These pores can have diameters of up to 4.4 nm and are responsible for the leakage of cellular contents, ultimately leading to cell lysis.[2]

Models of Pore Architecture

Two primary models have been proposed to describe the structure of this compound-induced pores:

  • Toroidal Pore Model: In this model, the pore is lined by both this compound peptides and the head groups of the lipid molecules, which bend inward to create a continuous channel. This model is widely supported by experimental evidence for this compound.

  • Barrel-Stave Pore Model: This model proposes that this compound monomers assemble like the staves of a barrel to form a transmembrane channel, with the hydrophobic faces of the peptides interacting with the lipid core and the hydrophilic faces lining the aqueous pore.

The formation of toroidal pores is considered the more likely mechanism for this compound, as it better accommodates the amphipathic nature of the peptide and the observed lipid rearrangement.

Downstream Cellular Effects: Induction of Apoptosis

Beyond direct membrane lysis, this compound can trigger programmed cell death, or apoptosis, through the activation of specific intracellular signaling pathways. This is a crucial aspect of its anticancer activity.

The PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][3][4][5][6] By suppressing this pathway, this compound promotes apoptosis.

This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Diagram 2: this compound's inhibition of the PI3K/Akt/mTOR pathway.
The p53 and Bax/Bcl-2 Apoptotic Pathways

This compound can also induce apoptosis through the activation of the tumor suppressor protein p53.[7][8][9] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[10][11][12][13][14] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

This compound This compound p53 p53 This compound->p53 Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Diagram 3: this compound-induced p53 and Bax/Bcl-2 apoptotic pathway.

Quantitative Data on this compound-Membrane Interactions

The interaction of this compound with cell membranes is quantifiable, and these parameters are crucial for understanding its mechanism of action and for the development of this compound-based therapeutics.

ParameterValueLipid CompositionMethodReference
Binding Affinity (Kd) ~5 µMPOPC/POPG (70/30)Fluorescence Spectroscopy[15]
~25 µMPOPCFluorescence Spectroscopy[15]
Partition Coefficient (Kp) (2.1 ± 0.2) x 103 M-1POPCUltracentrifugation Assay[16]
Critical P/L Ratio (P/L*) ~1/45DOPC/DOPG (7:3)Oriented Circular Dichroism[2]
Pore-forming P/L Ratio 1/25 - 1/100VariousElectrophysiology[17]
Stable Pore Diameter ~4.4 nmPOPC, DLPCNeutron in-plane scattering[2]
Pore Radius 12.5 - 15 Å-Dye Leakage Experiments[18]

Key Experimental Protocols

The study of this compound's interaction with cell membranes relies on a variety of biophysical and molecular biology techniques. Below are detailed methodologies for some of the key experiments.

Circular Dichroism (CD) Spectroscopy of this compound in Liposomes

This protocol is used to determine the secondary structure of this compound upon interaction with lipid vesicles.

cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis Liposome_Prep Prepare Large Unilamellar Vesicles (LUVs) by extrusion. Incubation Incubate this compound with LUVs at the desired peptide-to-lipid ratio for a specified time (e.g., 30 min) at room temperature. Liposome_Prep->Incubation Melittin_Sol Prepare a stock solution of this compound in an appropriate buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4). Melittin_Sol->Incubation Spectrometer Transfer the sample to a quartz cuvette with a short path length (e.g., 1 mm). Incubation->Spectrometer Scan Record the CD spectrum from ~190 to 260 nm at a controlled temperature (e.g., 25°C). Spectrometer->Scan Blank Record a blank spectrum of the LUVs alone and subtract it from the sample spectrum. Scan->Blank Deconvolution Analyze the corrected spectrum using deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil. Blank->Deconvolution

Diagram 4: Workflow for Circular Dichroism (CD) Spectroscopy.

Detailed Steps:

  • Liposome Preparation: Prepare LUVs of the desired lipid composition (e.g., POPC, POPC/POPG) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[19]

  • Sample Incubation: Mix the this compound solution with the liposome suspension to achieve the target peptide-to-lipid molar ratio. Incubate the mixture to allow for peptide-membrane binding and conformational changes.[20]

  • CD Measurement: Place the sample in a quartz cuvette and acquire the CD spectrum using a spectropolarimeter. Multiple scans are typically averaged to improve the signal-to-noise ratio.[20]

  • Data Processing: Subtract the spectrum of the liposome buffer from the sample spectrum to correct for background absorbance.[20]

  • Secondary Structure Analysis: Use deconvolution algorithms to estimate the secondary structure content from the final spectrum.[20]

Fluorescence Leakage Assay (Calcein Leakage)

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.

cluster_prep Vesicle Preparation cluster_assay Leakage Measurement cluster_analysis Data Analysis Calcein_LUVs Prepare LUVs encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM). Purification Remove unencapsulated calcein by size-exclusion chromatography (e.g., Sephadex G-50 column). Calcein_LUVs->Purification Baseline Place the calcein-loaded LUVs in a fluorometer cuvette and record the baseline fluorescence (low due to quenching). Purification->Baseline Add_this compound Add this compound to the cuvette at the desired concentration. Baseline->Add_this compound Monitor_Fluorescence Monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved. Add_this compound->Monitor_Fluorescence Triton_Lysis Add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage). Monitor_Fluorescence->Triton_Lysis Calculate_Leakage Calculate the percentage of leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 Triton_Lysis->Calculate_Leakage

Diagram 5: Workflow for Calcein Leakage Assay.

Detailed Steps:

  • Vesicle Encapsulation: Prepare LUVs in a buffer containing a high concentration of calcein, a fluorescent dye that self-quenches at high concentrations.[19][21][22]

  • Purification: Pass the LUV suspension through a size-exclusion column to separate the vesicles with encapsulated calcein from the free dye in the external solution.[21][22]

  • Fluorescence Measurement: Dilute the purified LUVs in a cuvette and measure the initial low fluorescence. Add this compound and record the increase in fluorescence over time at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).[19]

  • Maximum Leakage Determination: At the end of the experiment, add a detergent like Triton X-100 to disrupt all vesicles and release all encapsulated calcein, which gives the maximum fluorescence signal.[19]

  • Data Calculation: Normalize the fluorescence increase to the maximum fluorescence to determine the percentage of leakage.[19]

Electrophysiology (Patch-Clamp)

This technique allows for the direct measurement of ion channel activity and pore formation in a lipid bilayer.

Detailed Steps:

  • Bilayer Formation: Form a planar lipid bilayer across a small aperture in a partition separating two chambers filled with an electrolyte solution.[17]

  • Seal Formation: Bring a glass micropipette with a clean tip into contact with the bilayer to form a high-resistance "giga-seal."[23][24][25]

  • This compound Application: Add this compound to the solution on one side of the bilayer.

  • Data Acquisition: Apply a voltage across the membrane and record the resulting current using a patch-clamp amplifier. The appearance of discrete steps in the current indicates the opening and closing of individual pores.[17][23][24][25]

  • Data Analysis: Analyze the current recordings to determine the conductance, open and closed lifetimes, and ion selectivity of the this compound pores.

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to visualize the interaction of this compound with a lipid bilayer at an atomic level.

Detailed Steps:

  • System Setup: Build a computational model consisting of a hydrated lipid bilayer of the desired composition and one or more this compound peptides in a defined initial conformation and position relative to the membrane.[26][27][28][29][30][31]

  • Force Field Selection: Choose appropriate force fields to describe the interactions between all atoms in the system (e.g., CHARMM36 for lipids and proteins, TIP3P for water).[26]

  • Equilibration: Run a series of simulations to allow the system to relax and reach a stable, equilibrated state. This typically involves energy minimization followed by short simulations with restraints on certain components.[26]

  • Production Run: Perform a long simulation (nanoseconds to microseconds) without restraints to observe the spontaneous interaction of this compound with the membrane, including binding, insertion, and pore formation.[26][27]

  • Trajectory Analysis: Analyze the simulation trajectory to obtain information on peptide conformation, orientation, depth of insertion, lipid ordering, membrane thickness, and the formation of water channels.

Conclusion

The mechanism of action of this compound on cell membranes is a multifaceted process involving a complex interplay of its structural properties, the lipid composition of the target membrane, and the induction of downstream cellular signaling pathways. Its ability to form pores and induce apoptosis makes it a powerful tool for basic research and a promising lead for the development of novel therapeutics. A thorough understanding of its mechanism, supported by the quantitative data and experimental approaches outlined in this guide, is essential for harnessing its full potential.

References

Melittin: A Comprehensive Technical Guide to its Biological Properties and Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal bioactive peptide in honeybee (Apis mellifera) venom, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects. A critical aspect of its therapeutic potential, its hemolytic activity, is also discussed in detail. This document summarizes key quantitative data, presents detailed experimental protocols for assessing its activities, and visualizes the complex signaling pathways it modulates. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound is a 26-amino-acid, amphipathic, cationic peptide with the sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH2.[1] Its structure, characterized by a hydrophobic N-terminus and a hydrophilic C-terminus, allows it to readily interact with and disrupt cell membranes, a primary mechanism underlying its potent biological effects.[1] While serving as a key component of bee venom's defense mechanism, causing pain and tissue damage, researchers are actively exploring its therapeutic applications.[2] This guide delves into the core biological properties of this compound, providing the technical details necessary for its scientific evaluation.

Mechanism of Action

This compound's primary mode of action is its ability to form pores in the lipid bilayers of cell membranes.[2] This interaction is initiated by the electrostatic attraction between the cationic peptide and negatively charged components of the cell membrane. Upon binding, this compound monomers aggregate and insert into the membrane, forming toroidal pores that disrupt the membrane's integrity, leading to cell lysis.

Beyond direct membrane disruption, this compound modulates several intracellular signaling pathways, contributing to its diverse biological effects. Key pathways affected include:

  • Nuclear Factor-kappa B (NF-κB) Signaling: this compound has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response.[1][3] This inhibition is achieved by preventing the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][4]

  • Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound can suppress this pathway, which is often dysregulated in cancer, leading to the induction of apoptosis in malignant cells.[5][6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate the phosphorylation of key MAPK components like ERK, JNK, and p38, contributing to its anticancer and anti-inflammatory activities.[7][[“]]

Quantitative Data on Biological Activities

The biological activities of this compound have been quantified in numerous studies. The following tables summarize key efficacy and toxicity data.

Table 1: Anticancer and Cytotoxic Activity of this compound (IC50 Values)
Cell LineCell TypeIC50 (µg/mL)Incubation Time (h)Citation
HeLaHuman Cervical Cancer1.724[9]
K562Human Myelogenous Leukemia1.84Not Specified[10]
MCF-7Human Breast Cancer5.86Not Specified[11]
MCF-7Human Breast Cancer10.2224[12]
Hepa 1-6Murine Hepatoma6.3924[12]
Human Primary FibroblastsNormal Human Cells6.4524[1]
Mouse Peritoneal MacrophagesNormal Mouse Cells5.73Not Specified[2][13]
Immature Human Dendritic CellsNormal Human Cells43.4224[2][13]
THP-1-derived M2 MacrophagesHuman Macrophages0.968 µMNot Specified[14]
SK-MEL-28Human Melanoma3.583 µMNot Specified[14]
Table 2: Antimicrobial Activity of this compound (MIC and MBC Values)
Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)Citation
Staphylococcus aureusGram-positive6.46.4[15]
Escherichia coliGram-negative6.46.4[15]
Methicillin-resistant S. aureus (MRSA)Gram-positive6.46.4[15]
Extensively Drug-Resistant Acinetobacter baumanniiGram-negative8 - 32Not Specified[1]
KPC-producing Klebsiella pneumoniaeGram-negative3250[1]
Gram-positive environmental isolatesGram-positive1 - 5Not Specified[16]
Gram-negative environmental isolatesGram-negative50 - 100Not Specified[16]
Salmonella Typhimurium KCTC 1926Gram-negative5.69Not Specified[17]
Salmonella Typhimurium ATCC 14028Gram-negative11.39Not Specified[17]
Table 3: Hemolytic Activity of this compound (HC50 Values)
Red Blood Cell SourceHC50 (µg/mL)Citation
Human0.44[1]
Human0.47[18]
Human0.55[19]
Human3.0[12]
Human16.28[2][13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against adherent cancer or normal cell lines.

Materials:

  • Target cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA, resuspend in complete medium, and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC/MBC)

This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a specific bacterial strain.[20]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound (stock solution)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (at and above the MIC) and plate it onto an agar plate (e.g., Mueller-Hinton Agar). Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Hemolysis Assay

This protocol measures the hemolytic activity of this compound on red blood cells (RBCs).[1]

Materials:

  • Fresh whole blood (e.g., human, sheep) with an anticoagulant (e.g., EDTA, heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution)

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • PBS as a negative control for 0% hemolysis

  • 96-well microtiter plates

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation: Centrifuge the whole blood at a low speed (e.g., 500 x g) for 5-10 minutes. Discard the supernatant and the buffy coat. Wash the pelleted RBCs three times with cold PBS. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • This compound Incubation: In a 96-well plate, add 50 µL of the RBC suspension to 50 µL of serially diluted this compound in PBS.

  • Controls: Prepare a positive control by adding 50 µL of the RBC suspension to 50 µL of 1% Triton X-100. Prepare a negative control by adding 50 µL of the RBC suspension to 50 µL of PBS.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 800-1000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each this compound concentration using the following formula: Hemolysis (%) = [(Absorbance of this compound sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • Plot the percentage of hemolysis against the logarithm of the this compound concentration to determine the HC50 value (the concentration that causes 50% hemolysis).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Melittin_NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits NFkB NF-κB (p50/p65) This compound->NFkB Inhibits Translocation LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) IkBa->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->inflammatory_genes Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.

Melittin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits apoptosis Apoptosis This compound->apoptosis Induces growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates proliferation Cell Proliferation, Survival, Growth mTOR->proliferation Promotes

Caption: this compound's suppression of the PI3K/Akt/mTOR signaling pathway.

Melittin_MAPK_Pathway This compound This compound ERK ERK This compound->ERK Modulates Phosphorylation JNK_p38 JNK/p38 This compound->JNK_p38 Modulates Phosphorylation stress_stimuli Stress Stimuli/ Growth Factors Ras_Raf Ras/Raf stress_stimuli->Ras_Raf Activates stress_stimuli->JNK_p38 Activates MEK MEK Ras_Raf->MEK Activates MEK->ERK Activates transcription_factors Transcription Factors (e.g., AP-1) ERK->transcription_factors Activates JNK_p38->transcription_factors Activates cellular_responses Inflammation, Proliferation, Apoptosis transcription_factors->cellular_responses Regulates

Caption: this compound's modulation of the MAPK signaling pathway.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h (Cell Adhesion) seed_cells->incubate_24h_1 treat_this compound Treat with Serial Dilutions of this compound incubate_24h_1->treat_this compound incubate_x_h Incubate for Desired Time (e.g., 24h) treat_this compound->incubate_x_h add_mtt Add MTT Reagent incubate_x_h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining this compound's cytotoxicity.

Conclusion

This compound exhibits a remarkable range of potent biological activities that hold significant promise for therapeutic applications. Its broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties, driven by its membrane-disrupting capabilities and modulation of key signaling pathways, make it a compelling candidate for further drug development. However, its inherent cytotoxicity, particularly its hemolytic activity, remains a significant hurdle. Future research will likely focus on developing novel delivery systems and structural modifications to enhance its therapeutic index, maximizing its efficacy while minimizing off-target effects. This guide provides a foundational resource for researchers to build upon in the ongoing effort to unlock the full therapeutic potential of this fascinating peptide.

References

Melittin: A Comprehensive Technical Guide to its Amino Acid Sequence and Multifaceted Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal bioactive peptide in honeybee (Apis mellifera) venom, is a potent, 26-amino acid, amphipathic polypeptide. Its well-defined primary structure is intrinsically linked to its diverse and significant biological activities, which span antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the amino acid sequence of this compound and its profound implications for its mechanism of action and therapeutic potential. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

The this compound Amino Acid Sequence and its Structural Importance

This compound is a cationic peptide with the following amino acid sequence: Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH2 .[1] This primary structure is fundamental to its biological function. The N-terminal region (residues 1-20) is predominantly hydrophobic, while the C-terminal region (residues 21-26) is hydrophilic and carries a strong positive charge due to the presence of lysine and arginine residues.[2] This amphipathic nature is the cornerstone of this compound's ability to interact with and disrupt cell membranes.[2]

Upon contact with a cell membrane, this compound undergoes a conformational change, folding into an α-helical structure. This amphipathic α-helix inserts into the lipid bilayer, leading to the formation of pores or channels.[3] This disruption of membrane integrity is a primary mechanism behind its lytic activity against a wide range of cells, including bacteria, fungi, and erythrocytes, as well as its potent anticancer effects.

Quantitative Assessment of this compound's Biological Activities

The multifaceted activities of this compound have been quantified in numerous studies. The following tables summarize key efficacy data.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineCell TypeIC50 (µg/mL)Reference
HeLaHuman Cervical Cancer2.54[1]
WiDrHuman Colon Adenocarcinoma2.68[1]
Vero (Normal)Monkey Kidney Epithelial3.53[1]
Human Fibroblast (Normal)Human Primary Fibroblast6.45[4]
HeLaHuman Cervical Cancer1.7 (24h)[5]
MHCC97HHuman Hepatocellular Carcinoma4.06[5]
MHCC97LHuman Hepatocellular Carcinoma9.24[5]
LN18Human Glioblastoma<2.5[6]
LN229Human Glioblastoma<2.5[6]
SUM159Human Triple-Negative Breast Cancer0.94 - 1.49 µM[7]
HER2-enriched Breast CancerHuman Breast Cancer0.94 - 1.49 µM[7]
Table 2: Antimicrobial Activity of this compound (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Acinetobacter baumannii (XDR)Gram-negative Bacteria8 - 32[4]
Staphylococcus aureus (MRSA)Gram-positive Bacteria8 - 32[4]
Klebsiella pneumoniae (KPC)Gram-negative Bacteria32[4]
Gram-positive environmental isolatesGram-positive Bacteria1 - 5[8]
Gram-negative environmental isolatesGram-negative Bacteria50 - 100[8]
Pseudomonas aeruginosaGram-negative Bacteria1.25 - 10[9]
Staphylococcus aureusGram-positive Bacteria6.4[10]
Escherichia coliGram-negative Bacteria6.4[10]
Candida albicansFungus0.01 - 20[11]
Table 3: Hemolytic Activity of this compound (HD50 Values)

The half-maximal hemolytic concentration (HD50) is the concentration of a substance that causes 50% lysis of red blood cells.

Red Blood Cell SourceHD50 (µg/mL)Reference
Human0.44[4][12]
Human0.5[5]
Human16.28[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • 96-well microplate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and solvent control wells if applicable. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[14][15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.

Materials:

  • 96-well microtiter plate

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • This compound stock solution

  • Sterile diluent (e.g., PBS or broth)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).[16]

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.[17]

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and halving the this compound concentration.[16]

  • Controls: Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[8]

Hemolytic Activity Assay

This protocol assesses the lytic effect of this compound on red blood cells (RBCs).

Materials:

  • Fresh whole blood (e.g., human, sheep) with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • 96-well V-bottom plate

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation: Centrifuge the whole blood at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the RBCs. Carefully remove the plasma and buffy coat. Wash the RBCs three times with PBS, centrifuging and resuspending the pellet each time. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.[18][19]

  • Serial Dilution: Prepare serial dilutions of this compound in PBS in the 96-well plate.

  • Assay Setup: Add 100 µL of the this compound dilutions to the wells. Add 100 µL of PBS to the negative control wells (0% hemolysis) and 100 µL of 1% Triton X-100 to the positive control wells (100% hemolysis).[18]

  • Incubation: Add 100 µL of the 2% RBC suspension to all wells. Incubate the plate at 37°C for 1 hour, with gentle shaking.[19]

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs and cell debris.[19]

  • Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).[4]

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100. The HD50 value is the concentration of this compound that causes 50% hemolysis.

This compound and its Interaction with Cellular Signaling Pathways

This compound's biological effects extend beyond simple membrane disruption. It modulates several key intracellular signaling pathways implicated in inflammation and cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to suppress this pathway in various cancer cells, contributing to its anti-tumor activity.[20][21]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTORC1 mTORC1 This compound->mTORC1 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt activates Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., TAK1) This compound->MAPKKK activates StressSignal Stress Signal StressSignal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: this compound's modulation of the MAPK signaling pathway leading to apoptosis.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune response to infection and inflammation. This compound can inhibit the activation of NF-κB, which contributes to its anti-inflammatory effects.[22]

NFkB_Pathway cluster_0 This compound This compound IKK IKK Complex This compound->IKK InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB releases InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anticancer potential of this compound.

Experimental_Workflow Start Start: This compound Sample InVitro In Vitro Studies Start->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) InVitro->Apoptosis Signaling Western Blot (Signaling Pathways) InVitro->Signaling InVivo In Vivo Studies (Animal Model) InVitro->InVivo TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth Toxicity Toxicity Assessment InVivo->Toxicity End Conclusion: Therapeutic Potential TumorGrowth->End Toxicity->End

Caption: A representative experimental workflow for evaluating the anticancer activity of this compound.

Conclusion and Future Perspectives

The 26-amino acid sequence of this compound is a masterclass in natural peptide design, endowing it with a remarkable spectrum of biological activities. Its potent membrane-disrupting capabilities, coupled with its ability to modulate critical cellular signaling pathways, make it a compelling candidate for the development of novel therapeutics. While its inherent cytotoxicity and hemolytic activity present challenges for systemic administration, ongoing research into drug delivery systems, such as nanoparticle encapsulation and peptide modifications, holds promise for mitigating these limitations. A thorough understanding of its structure-function relationship, as detailed in this guide, is paramount for harnessing the full therapeutic potential of this fascinating peptide. Further research should focus on optimizing its selectivity for target cells and elucidating the full extent of its interactions with intracellular components to pave the way for its safe and effective clinical application.

References

An In-depth Technical Guide to the Melittin Pore Formation Mechanism in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal hemolytic peptide component of bee venom, has garnered significant scientific interest due to its potent ability to disrupt cellular membranes. This activity, primarily achieved through the formation of pores in lipid bilayers, presents a dual potential: a mechanism for targeted cell lysis in therapeutic applications and a model system for understanding fundamental peptide-membrane interactions. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound-induced pore formation. We delve into the prevailing models of pore structure, the critical quantitative parameters that dictate this compound's activity, and the detailed experimental protocols employed to investigate these phenomena. This document is intended to serve as a valuable resource for researchers in biophysics, pharmacology, and drug development, offering a consolidated repository of data and methodologies to facilitate further exploration of this compound's therapeutic and scientific potential.

Introduction to this compound and Its Significance

This compound is a 26-amino acid, cationic, amphipathic peptide with the sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH2. Its amphipathic nature, with a hydrophobic N-terminus and a hydrophilic C-terminus containing a cluster of positively charged residues, is central to its membrane-disrupting capabilities. In aqueous solution at low concentrations, this compound exists as a random coil; however, upon interaction with a lipid membrane, it adopts a predominantly α-helical conformation.[1] This structural transition is a critical prerequisite for its membrane insertion and subsequent pore-forming activity.

The significance of this compound extends beyond its role as a toxin. Its potent lytic activity against a broad spectrum of cell types, including bacteria and cancer cells, has positioned it as a promising candidate for the development of novel antimicrobial and anticancer therapeutics. Furthermore, its relatively simple structure and well-characterized interactions with lipid bilayers make it an invaluable tool for studying the fundamental principles of peptide-lipid interactions, membrane dynamics, and the mechanisms of membrane permeabilization.

Mechanisms of this compound Pore Formation

The precise mechanism by which this compound forms pores in lipid bilayers is a subject of ongoing research, with several models proposed to explain the process. The initial step universally involves the electrostatic attraction of the positively charged C-terminus of this compound to the negatively charged or zwitterionic headgroups of the lipid bilayer.[2] Following this initial binding, this compound monomers insert into the membrane interface, adopting an α-helical conformation parallel to the membrane surface.[3] At a critical peptide-to-lipid (P/L) ratio, these surface-bound peptides aggregate and reorient to form transmembrane pores.[3][4] Two primary models describe the architecture of these pores: the "barrel-stave" model and the "toroidal" model.[5][6][7]

The Barrel-Stave Model

In the barrel-stave model, this compound peptides aggregate within the lipid bilayer, arranging themselves like the staves of a barrel to form a central aqueous channel.[6][7] In this configuration, the hydrophobic surfaces of the peptides face the acyl chains of the lipids, while their hydrophilic surfaces line the interior of the pore.[6] This model posits a distinct separation between the peptide and lipid components within the pore structure.

barrel_stave_model cluster_membrane Lipid Bilayer cluster_pore Barrel-Stave Pore lipid_head_top_1 melittin_1 Mel lipid_head_top_2 lipid_head_top_3 lipid_head_top_4 lipid_head_bottom_1 melittin_3 Mel lipid_head_bottom_2 lipid_head_bottom_3 lipid_head_bottom_4 melittin_2 Mel melittin_1->melittin_2 melittin_2->melittin_3 melittin_4 Mel melittin_3->melittin_4 melittin_5 Mel melittin_4->melittin_5 melittin_6 Mel melittin_5->melittin_6 melittin_6->melittin_1 water Aqueous Channel

Figure 1: Barrel-Stave Pore Model.
The Toroidal Pore Model

The toroidal pore model, which is more widely supported by experimental evidence for this compound, proposes a structure where the lipid bilayer bends inward to line the pore alongside the this compound peptides.[4][5][8] In this arrangement, the hydrophilic headgroups of the lipids are continuous from the outer to the inner leaflet, creating a "wormhole-like" structure.[4] This model is supported by observations from neutron scattering and oriented circular dichroism experiments.[4][5] The key feature of the toroidal pore is the direct interaction of both peptides and lipid headgroups with the aqueous channel.[8]

toroidal_pore_model cluster_membrane Lipid Bilayer cluster_pore Toroidal Pore lipid_head_top_outer_1 lipid_head_top_inner_1 lipid_head_top_outer_1->lipid_head_top_inner_1 lipid monolayer bending lipid_head_top_outer_2 melittin_1 melittin_1 lipid_head_top_inner_2 lipid_head_bottom_outer_1 lipid_head_bottom_inner_1 lipid_head_bottom_outer_1->lipid_head_bottom_inner_1 lipid_head_bottom_outer_2 lipid_head_bottom_inner_2 melittin_2 melittin_2 water Aqueous Channel experimental_workflow cluster_prep Sample Preparation cluster_assays Pore Formation Assays cluster_analysis Data Analysis Liposome_Prep Liposome Preparation (e.g., extrusion) Fluorescence_Assay Fluorescence Leakage Assay (e.g., Calcein) Liposome_Prep->Fluorescence_Assay CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Liposome_Prep->CD_Spectroscopy SLB_Prep Supported Lipid Bilayer (SLB) Formation AFM Atomic Force Microscopy (AFM) SLB_Prep->AFM Kinetics Pore Formation Kinetics Fluorescence_Assay->Kinetics Structure Peptide Secondary Structure CD_Spectroscopy->Structure Morphology Pore Morphology & Size AFM->Morphology MD_Sim Molecular Dynamics (MD) Simulations Mechanism Atomistic Mechanism MD_Sim->Mechanism Kinetics->Mechanism Structure->Mechanism Morphology->Mechanism

References

The Intricate Dance of Self-Assembly: A Technical Guide to Melittin in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Melittin, the principal hemolytic peptide component of honeybee venom, has garnered significant scientific interest for its potent membrane-disrupting activities and potential therapeutic applications. This small, 26-amino acid peptide exhibits a fascinating and complex self-assembly behavior in aqueous solutions, transitioning from a disordered monomer to a structured tetramer. This self-assembly is a critical determinant of its biological activity, influencing its interaction with and permeabilization of cell membranes. Understanding the principles governing this compound's aggregation is paramount for its development as a therapeutic agent, including novel antibiotics and anticancer drugs.

This technical guide provides an in-depth exploration of the core principles of this compound self-assembly, detailing the environmental factors that govern this process, the thermodynamic underpinnings, and the experimental methodologies used for its characterization.

The Monomer-Tetramer Equilibrium: A Structural Perspective

In dilute aqueous solution at low ionic strength and neutral or acidic pH, this compound exists predominantly as a disordered monomer.[1][2] However, as the peptide concentration, ionic strength, or pH increases, it undergoes a cooperative transition to form a stable, water-soluble tetramer.[2][3] This self-assembly is accompanied by a significant conformational change, with the peptide adopting a predominantly α-helical structure within the tetramer.[1][4] The tetrameric structure is amphipathic, with the hydrophobic residues buried in the core and the hydrophilic, cationic residues exposed to the aqueous environment, thus ensuring its solubility.[3]

Quantitative Parameters of this compound Self-Assembly

The self-assembly of this compound can be characterized by several key quantitative parameters. The dissociation constant (Kd) for the monomer-tetramer equilibrium provides a measure of the stability of the tetramer. Thermodynamic parameters offer insight into the driving forces behind the aggregation process.

ParameterValueConditionsReference(s)
Dissociation Constant (Kd) 3.20 x 10⁻¹⁶ M³23°C, pH 7.15, Ionic Strength (γ/2) 0.50[5]
Enthalpy of Tetramerization (ΔH°) -20.3 kJ/mol of monomer[5]
Entropy of Tetramerization (ΔS°) 211 J/(K·mol of monomer)[5]
Change in Heat Capacity (ΔCp°) -0.085 to -0.102 cal g⁻¹ K⁻¹Dependent on pH[4]
Hydrodynamic Radius (Rh) of Oligomers 35.5 ± 0.6 nmIn the absence of heparin[6]
Hydrodynamic Radius (Rh) of Oligomers 58.4 ± 1.6 nmIn the presence of heparin[6]
Toroidal Pore Dimensions 7-8 nm diameter rings encircling 3.5-4.5 nm diameter cavitiesOn zwitterionic lipid vesicles[7]

Factors Influencing this compound Self-Assembly

The equilibrium between this compound monomers and tetramers is highly sensitive to a range of environmental factors. Understanding and controlling these factors are crucial for manipulating this compound's aggregation state for research and therapeutic purposes.

cluster_factors Factors Influencing this compound Self-Assembly cluster_equilibrium Monomer-Tetramer Equilibrium Peptide Concentration Peptide Concentration Monomer Monomer Peptide Concentration->Monomer Ionic Strength Ionic Strength Ionic Strength->Monomer pH pH pH->Monomer Temperature Temperature Temperature->Monomer Counterions Counterions Counterions->Monomer Tetramer Tetramer Monomer->Tetramer Aggregation Tetramer->Monomer Dissociation

Caption: Factors governing the monomer-tetramer equilibrium of this compound.

  • Peptide Concentration: Higher concentrations favor the formation of the tetramer.[3]

  • Ionic Strength: Increasing the ionic strength of the solution shields the electrostatic repulsion between the positively charged this compound monomers, thereby promoting aggregation.[4] For instance, increasing the NaCl concentration from 0 to 0.5 M can stabilize the tetramer by 5-6 kcal/mol at pH 4.0.[4]

  • pH: As the pH increases, particularly above the pKa of the N-terminal amino group (around 7.5-8.5), the deprotonation of amino groups reduces electrostatic repulsion, favoring tetramerization.[4]

  • Temperature: The stability of the this compound tetramer exhibits a complex dependence on temperature, with a maximum stability observed between 35.5°C and 43°C, depending on the pH.[4] Both higher and lower temperatures can lead to the dissociation of the tetramer.[4]

  • Counterions: The type of counterion present in the solution can significantly influence aggregation, with phosphate ions having a particularly strong stabilizing effect on the tetramer.[4]

Mechanism of Action: From Solution to Membrane Disruption

The self-assembly of this compound in solution is intimately linked to its mechanism of action on cell membranes. The monomer is the primary species that initially interacts with and binds to the lipid bilayer. This binding is followed by a conformational change to an α-helical structure and subsequent aggregation within the membrane to form pores, leading to cell lysis.

cluster_solution Aqueous Solution cluster_membrane Cell Membrane Monomer Monomer Tetramer Tetramer Monomer->Tetramer Self-Assembly Binding Binding Monomer->Binding Initial Interaction Insertion Insertion Binding->Insertion Aggregation Aggregation Insertion->Aggregation Pore Pore Aggregation->Pore Pore Formation Cell Lysis Cell Lysis Pore->Cell Lysis

Caption: Pathway of this compound's interaction with a cell membrane.

Experimental Protocols for Studying this compound Self-Assembly

A variety of biophysical techniques are employed to characterize the self-assembly of this compound. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy

Objective: To monitor the secondary structure changes (random coil to α-helix) associated with this compound self-assembly.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm. The path length of the quartz cuvette is typically 0.1 cm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer.

    • Measure the CD spectrum of the this compound solution at a low concentration (e.g., 10 µM) to observe the monomeric state.

    • Titrate the this compound solution with a concentrated salt solution (e.g., NaCl) or adjust the pH to induce tetramerization. Record the CD spectrum at each titration point.

    • Alternatively, measure the CD spectra of a series of this compound solutions with increasing peptide concentrations.

  • Data Analysis: Subtract the buffer baseline from the sample spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. The characteristic α-helical spectrum shows negative bands at approximately 208 nm and 222 nm. The change in ellipticity at 222 nm is often used to monitor the extent of helix formation and, by inference, tetramerization.[4]

Fluorescence Spectroscopy

Objective: To monitor the change in the local environment of the single tryptophan residue (Trp-19) upon self-assembly.

Methodology:

  • Sample Preparation: Prepare this compound solutions as described for CD spectroscopy.

  • Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength to 295 nm to selectively excite tryptophan. Record the emission spectrum from 310 nm to 450 nm.

  • Data Acquisition:

    • Measure the fluorescence emission spectrum of the monomeric this compound solution.

    • Induce self-assembly by adding salt, changing pH, or increasing the peptide concentration, and record the emission spectrum at each step.

  • Data Analysis: The emission maximum of Trp-19 in the monomeric state is typically around 350 nm, indicative of a solvent-exposed environment. Upon tetramerization and burial of the tryptophan residue in the hydrophobic core, a blue shift in the emission maximum (to around 330-340 nm) and an increase in fluorescence intensity are observed. These changes can be used to determine the dissociation constant of the tetramer.[5]

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) of this compound monomers and oligomers.

Methodology:

  • Sample Preparation: Prepare this compound solutions in a filtered buffer. Samples must be free of dust and other particulates. It is recommended to filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.

  • Instrument Setup: Use a DLS instrument equipped with a laser and a detector at a fixed angle (e.g., 90° or 173°). Allow the instrument to equilibrate at the desired temperature.

  • Data Acquisition:

    • Measure the scattered light intensity fluctuations of the this compound solution.

    • The instrument's software will use an autocorrelation function to analyze the fluctuations and calculate the diffusion coefficient.

  • Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic radius from the diffusion coefficient. By comparing the Rh values under conditions that favor the monomer versus the tetramer, the size of the aggregates can be determined.[6]

Transmission Electron Microscopy (TEM)

Objective: To directly visualize the morphology of this compound aggregates and pores in lipid membranes.

Methodology:

  • Sample Preparation (Negative Staining):

    • For visualizing aggregates in solution, apply a small drop of the this compound solution to a carbon-coated copper grid for 1-2 minutes.

    • Blot off the excess solution with filter paper.

    • Wash the grid by floating it on a drop of deionized water.

    • Stain the grid with a solution of a heavy metal salt (e.g., 2% uranyl acetate or uranyl formate) for 1-2 minutes.

    • Blot off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

    • Acquire images at various magnifications to observe the morphology and size of the this compound aggregates.

  • Data Analysis: Analyze the images to determine the dimensions of the observed structures. For this compound-induced pores in liposomes, the diameter of the pores can be measured.[7]

Experimental Workflow for Characterizing this compound Self-Assembly

A systematic approach is essential for a comprehensive characterization of this compound self-assembly. The following workflow outlines a logical sequence of experiments.

start Start prep Sample Preparation (this compound in Buffer) start->prep cd Circular Dichroism (Secondary Structure) prep->cd fluor Fluorescence Spectroscopy (Trp Environment) prep->fluor dls Dynamic Light Scattering (Hydrodynamic Radius) prep->dls tem Transmission Electron Microscopy (Morphology) prep->tem thermo Thermodynamic Analysis (Kd, ΔH°, ΔS°) cd->thermo fluor->thermo end End dls->end tem->end thermo->end

Caption: A typical experimental workflow for studying this compound self-assembly.

Conclusion

The self-assembly of this compound in aqueous solution is a finely tuned process governed by a delicate balance of electrostatic and hydrophobic interactions. This monomer-tetramer equilibrium is not only a fascinating example of peptide self-organization but also a critical factor in its potent biological activity. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable peptide. By controlling the factors that influence its aggregation, it may be possible to design novel this compound-based therapeutics with enhanced efficacy and reduced toxicity.

References

Melittin's Interaction with Phospholipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between melittin, the principal lytic peptide in bee venom, and phospholipid membranes of varying compositions. Understanding these interactions is crucial for harnessing this compound's potent antimicrobial and anticancer properties while mitigating its cytotoxic effects. This document details the mechanisms of action, the influence of lipid composition, and the experimental methodologies used to characterize these interactions, presenting quantitative data in a structured format for comparative analysis.

Core Mechanism of this compound-Membrane Interaction

This compound's lytic activity is primarily attributed to its ability to disrupt the integrity of cell membranes. This process is generally understood to follow a multi-step mechanism, often described by a two-state model.[1][2][3] Initially, the cationic and amphipathic this compound monomers are electrostatically attracted to the membrane surface.[4][5][6] Upon binding, the peptide undergoes a conformational change from a random coil in aqueous solution to a more structured α-helical conformation.[1][2][6][7]

At low peptide-to-lipid ratios, these α-helical monomers lie parallel to the membrane surface (the 'S' state), an inactive conformation.[1][5] As the concentration of membrane-bound this compound increases, a threshold is reached where the peptides reorient and insert perpendicularly into the lipid bilayer (the 'I' state).[1][2] This insertion is the critical step for membrane permeabilization. The aggregation of several perpendicularly oriented this compound monomers, estimated to be between 4 and 8 peptides, leads to the formation of transient pores.[8][9] These pores disrupt the membrane's barrier function, leading to leakage of cellular contents and ultimately, cell lysis.[1][10] The most widely accepted model for these pores is the "toroidal pore" model, where the lipid headgroups bend inward to line the pore alongside the inserted peptides.[2][8][11]

Melittin_Mechanism cluster_solution Aqueous Phase cluster_membrane Lipid Bilayer Mel_Sol This compound Monomer (Random Coil) Mel_Surface Surface-Bound this compound (α-helix, Parallel 'S' state) Mel_Sol->Mel_Surface 1. Electrostatic Binding & Conformational Change Mel_Pore Transmembrane Pore (α-helix, Perpendicular 'I' state) Mel_Surface->Mel_Pore 2. Insertion & Aggregation (High P/L Ratio) Leakage Ion & Solute Leakage Mel_Pore->Leakage 3. Lysis Lipid_Charge_Effect cluster_anionic Anionic Bilayer (e.g., POPG) cluster_zwitterionic Zwitterionic Bilayer (e.g., POPC) Anionic_Binding Strong Electrostatic Binding Anionic_State Stabilized Parallel 'S' State (Electrostatic Arrest) Anionic_Binding->Anionic_State Anionic_Result Reduced Pore Formation & Leakage Anionic_State->Anionic_Result Zwit_Binding Weaker Hydrophobic Binding Zwit_State Transition to Perpendicular 'I' State Zwit_Binding->Zwit_State Zwit_Result Efficient Pore Formation & Leakage Zwit_State->Zwit_Result This compound This compound This compound->Anionic_Binding This compound->Zwit_Binding Leakage_Assay_Workflow cluster_prep Vesicle Preparation cluster_assay Fluorescence Measurement Prep1 Prepare Lipid Film Prep2 Hydrate with Self-Quenched Dye Prep1->Prep2 Prep3 Extrude to form LUVs Prep2->Prep3 Prep4 Remove External Dye via Size-Exclusion Chromatography Prep3->Prep4 Assay1 Measure Baseline Fluorescence (F₀) Prep4->Assay1 Assay2 Add this compound & Record Fluorescence over Time (Fₜ) Assay1->Assay2 Assay3 Add Triton X-100 to Determine Max Fluorescence (Fₘₐₓ) Assay2->Assay3 Assay4 Calculate % Leakage Assay3->Assay4

References

Evolutionary origins of Melittin in bee venom

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Origins of Melittin in Bee Venom

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a 26-amino-acid amphipathic peptide, is the principal toxic component of honeybee venom, comprising up to 60% of its dry weight.[1][2] Its potent membrane-disrupting activities give it broad-spectrum cytolytic, hemolytic, antimicrobial, and inflammatory properties.[3][4] This guide provides a comprehensive overview of the evolutionary origins of this compound, detailing its genetic precursor, phylogenetic relationships, and the molecular mechanisms that have shaped its function. We present quantitative data on its biological activities, detailed experimental protocols for its study, and visual workflows to illustrate key processes, offering a critical resource for researchers in toxinology, evolutionary biology, and pharmacology.

The this compound Gene and Biosynthesis

This compound is not synthesized directly but is processed from a larger precursor protein, preprothis compound. This process is a classic example of how potent toxins are safely produced and stored within the venom gland.

Gene Structure and Precursor

The this compound gene in Apis mellifera encodes a 70-amino-acid preproprotein.[3][5] This precursor has a multi-domain architecture essential for its synthesis, transport, and activation:[5][6][7]

  • Signal Peptide (Residues 1-21): An N-terminal signal sequence (MKFLVNVALVFMVVYISYIYA) directs the nascent polypeptide into the secretory pathway of the endoplasmic reticulum.[3][5]

  • Pro-region (Residues 22-49): An acidic pro-sequence (APEPEPAPEPEAEADAEADPEA) is thought to neutralize the cationic, toxic mature peptide, preventing autotoxicity within the venom gland cells.

  • Mature this compound (Residues 50-75): The C-terminal region contains the 26-amino-acid sequence of active this compound (GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂), which is cleaved and post-translationally amidated to become the final, active toxin.[5][8]

Surprisingly, despite the high abundance of this compound in venom, it is encoded by a single-copy gene in the honeybee genome.[1] This indicates a highly efficient transcriptional and translational process.

Pathway from Gene to Active Peptide

The biosynthesis of this compound involves a multi-step process common to many secreted peptides and toxins. It begins with the transcription of the this compound gene, followed by translation and a series of post-translational modifications.

Melittin_Biosynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER cluster_secretory Secretory Vesicles / Venom Gland mel_gene This compound Gene mrna This compound mRNA mel_gene->mrna Transcription preprothis compound Preprothis compound (70 aa) mrna->preprothis compound Translation prothis compound Prothis compound preprothis compound->prothis compound Signal Peptide Cleavage mature_this compound Active this compound (26 aa) prothis compound->mature_this compound Pro-region Cleavage & C-terminal Amidation

Caption: Biosynthesis pathway of this compound from gene to active peptide.

Evolutionary History and Phylogenetics

The evolution of this compound is intrinsically linked to the evolution of the stinging apparatus (aculea) in Hymenoptera. Genomic studies reveal that many core bee venom genes, including those for enzymes like phospholipase A2, evolved over 280 million years ago, predating the divergence of bees and even the evolution of the stinger.[1][9] However, this compound itself is a more recent innovation.

Origin and Diversification

This compound and the newly described anthophilin protein family appear to be unique innovations within the bee lineage (Anthophila).[9][10][11] This suggests that the gene for this compound arose after bees diverged from wasps around 130 million years ago.[5] The primary evolutionary mechanism for the origin of most hymenopteran venom components, including likely this compound, is single gene co-option, where a gene encoding a protein with a different physiological function is "recruited" for a role in venom.[9][10] This contrasts with other venomous animals, such as snakes, where extensive gene duplication is a major driver of venom evolution.[12][13]

Orthologs and Phylogenetic Relationships

Orthologs of this compound are found across the genus Apis (honeybees) and related peptides, such as bombolittins, are present in the venom of bumblebees (genus Bombus).[5] The amino acid sequences of this compound are highly conserved among honeybee species, with only minor substitutions.[14] For instance, the this compound sequences of Apis mellifera and Apis cerana are identical, suggesting a recent evolutionary divergence between these species.[14][15]

Phylogenetic analysis of preprothis compound sequences can be used to reconstruct the evolutionary relationships between bee species, as illustrated in the simplified cladogram below.

Melittin_Phylogeny Ancestor Common Wasp/Bee Ancestor Bees Bees (Anthophila) This compound/Bombolittin Origin Ancestor->Bees Bombus Bombus (Bumblebees) - Bombolittins Bees->Bombus Apis Apis (Honeybees) - this compound Bees->Apis A_florea A. florea Apis->A_florea N1 N1 A_dorsata A. dorsata A_mellifera_cerana A. mellifera / A. cerana N1->A_dorsata N1->A_mellifera_cerana

Caption: Simplified cladogram showing the evolutionary origin of this compound.

Quantitative Analysis of Biological Activity

This compound's potent biological effects have been extensively quantified. Its primary mechanism of action involves inserting into lipid bilayers, forming pores, and disrupting membrane integrity, leading to cell lysis.[3][16]

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][17] Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Studies have shown that Gram-positive bacteria are generally more susceptible, likely due to the easier access to the cell membrane through the peptidoglycan layer compared to the protective outer lipopolysaccharide layer of Gram-negative bacteria.[18]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

Bacterial Species Type Strain MIC (µg/mL) Reference(s)
Staphylococcus aureus Gram (+) Clinical Isolate 1 4 [19]
Staphylococcus aureus Gram (+) ATCC 11632 25 [4]
Enterococcus faecalis Gram (+) Environmental Isolate 1-5 [18]
Listeria monocytogenes Gram (+) ATCC 19111 12.5 [4]
Streptococcus mutans Gram (+) - 4-40 [4]
Escherichia coli Gram (-) ATCC 25922 32 [19]
Pseudomonas aeruginosa Gram (-) PAO1 64 [19]
Acinetobacter baumannii Gram (-) Clinical Isolate 34230 8 [19]
Klebsiella pneumoniae Gram (-) Clinical Isolate 64 [19]

| Salmonella enterica | Gram (-) | ATCC 7001 | 100 |[4] |

Hemolytic Activity

A key characteristic of this compound is its high hemolytic activity, which poses a significant challenge for its therapeutic development.[20] This activity is quantified by the concentration required to lyse 50% of red blood cells (HC₅₀) in a suspension.

Table 2: Hemolytic and Cytotoxic Concentrations of this compound

Assay Type Cell Type Value (µg/mL) Reference(s)
Hemolytic Activity (HC₅₀) Human Red Blood Cells 16.28 ± 0.17 [20]
Hemolytic Activity (HD₅₀) Human Red Blood Cells 0.44 [21]
Cytotoxicity (IC₅₀) Human Primary Fibroblasts 6.45 [21]
Cytotoxicity (IC₅₀) Immature Human Dendritic Cells 43.42 ± 0.86 [20]
Cytotoxicity (IC₅₀) Mouse Peritoneal Macrophages 5.73 [20]

| Cytotoxicity (IC₅₀) | Various Cancer Cell Lines | 1-10 |[5] |

Detailed Experimental Protocols

The study of this compound and its evolutionary origins relies on a combination of techniques from molecular biology, biochemistry, and bioinformatics.

Protocol 1: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound for functional studies.

  • Resin Selection and Preparation:

    • Choose a suitable resin for a C-terminal amide, such as Rink Amide resin.[22] For a 0.1 mmol scale synthesis, use approximately 300 mg of resin.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[22]

  • First Amino Acid Coupling:

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% (v/v) piperidine in DMF for 1 hour.[22]

    • Activate the first C-terminal Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) using a coupling reagent like HBTU/HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.[23]

  • Chain Elongation Cycle:

    • Wash: Wash the resin thoroughly with DMF to remove excess reagents.

    • Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF for 15-30 minutes.[23]

    • Wash: Wash the resin again with DMF.

    • Coupling: Activate the next Fmoc-protected amino acid and couple it to the growing peptide chain as described in step 2.

    • Repeat: Continue this cycle for all 26 amino acids in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with dichloromethane (DCM).

    • Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.[23]

    • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Purification and Verification:

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the mass and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the antimicrobial activity of synthesized this compound.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.[17]

  • Peptide Preparation:

    • Dissolve lyophilized this compound in sterile water or a suitable buffer to create a stock solution.

    • Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate.

  • Incubation:

    • Add the prepared bacterial suspension to each well of the 96-well plate containing the serially diluted peptide.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[17][19]

Protocol 3: Phylogenetic Analysis of Venom Peptides

This protocol outlines a typical bioinformatics workflow for studying the evolutionary relationships of this compound.

Phylogenetic_Workflow seq_retrieval 1. Sequence Retrieval (e.g., NCBI, UniProt) - this compound, Bombolittin, etc. msa 2. Multiple Sequence Alignment (MSA) (e.g., ClustalW, MAFFT) seq_retrieval->msa model_selection 3. Model of Evolution Selection (e.g., ModelTest, ProtTest) msa->model_selection tree_inference 4. Phylogenetic Tree Inference - Maximum Likelihood (e.g., RAxML) - Bayesian Inference (e.g., MrBayes) model_selection->tree_inference tree_vis 5. Tree Visualization & Annotation (e.g., FigTree, iTOL) tree_inference->tree_vis

Caption: Workflow for phylogenetic analysis of venom peptides.
  • Sequence Retrieval: Obtain amino acid or nucleotide sequences for this compound and its orthologs (e.g., from other Apis species, bombolittins from Bombus) from public databases like NCBI and UniProt.[15]

  • Multiple Sequence Alignment (MSA): Align the collected sequences using algorithms like ClustalW, MAFFT, or MUSCLE to identify conserved regions and evolutionary substitutions.[24]

  • Model Selection: Use statistical methods (e.g., ProtTest for proteins) to determine the most appropriate model of molecular evolution for the dataset. This is crucial for accurate phylogenetic reconstruction.

  • Tree Inference: Construct the phylogenetic tree using methods such as:

    • Maximum Likelihood (ML): Employs statistical models to find the tree that has the highest probability of producing the observed data.[25]

    • Bayesian Inference (BI): Uses Markov Chain Monte Carlo (MCMC) methods to estimate the posterior probability of trees.[12]

  • Tree Visualization and Interpretation: Visualize the resulting tree with software like FigTree or iTOL. The branching patterns (topology) and branch lengths represent the inferred evolutionary relationships and genetic divergence between the sequences.

Conclusion and Future Directions

The evolution of this compound is a compelling case study in the molecular innovation of venom components. Originating from a gene co-option event unique to the bee lineage, this compound has become a highly efficient and potent cytolytic peptide, finely tuned by natural selection. While its primary function is defensive, its broad biological activities have made it a subject of intense interest for therapeutic applications, particularly in antimicrobial and anticancer research.[5][26] Future research, leveraging comparative genomics across a wider range of Hymenoptera and advanced proteo-transcriptomic techniques, will further illuminate the precise ancestral origins of the this compound gene and the specific evolutionary pressures that have maintained its potent function.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Melittin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin, the principal active component of honeybee (Apis mellifera) venom, is a 26-amino acid amphipathic peptide.[1][2][3] Its sequence is H-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH2.[1][2] this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potent antitumor effects.[1][4][5] These properties have generated significant interest in its therapeutic potential. However, its clinical application is often hampered by non-specific cytotoxicity and hemolytic activity.[5]

The chemical synthesis of this compound through Solid-Phase Peptide Synthesis (SPPS) allows for the production of a pure, well-characterized peptide, free from the other allergenic components of bee venom like phospholipase A2 and hyaluronidase.[3][6][7] Furthermore, synthetic production enables the creation of this compound analogs with potentially improved therapeutic indices.[8]

These application notes provide a detailed protocol for the manual solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted and robust method for peptide synthesis.[9][10]

Materials and Reagents

Reagent/MaterialGradeRecommended SupplierNotes
Rink Amide MBHA Resin100-200 mesh, ~0.3 mmol/g substitutionStandard Peptide Synthesis SuppliersFor C-terminal amide
Fmoc-Protected Amino AcidsSynthesis GradeStandard Peptide Synthesis SuppliersIncluding Fmoc-Gln(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Chemical SuppliersEnsure amine-free
Dichloromethane (DCM)ACS GradeStandard Chemical Suppliers
PiperidineReagent GradeStandard Chemical Suppliers
N,N'-Diisopropylcarbodiimide (DIC)Protein Sequencing GradeStandard Chemical Suppliers
1-Hydroxybenzotriazole (HOBt)Reagent GradeStandard Chemical Suppliers
Trifluoroacetic acid (TFA)Reagent GradeStandard Chemical SuppliersCorrosive and toxic
Triisopropylsilane (TIS)Reagent GradeStandard Chemical SuppliersScavenger
1,2-Ethanedithiol (EDT)Reagent GradeStandard Chemical SuppliersScavenger
ThioanisoleReagent GradeStandard Chemical SuppliersScavenger
PhenolACS GradeStandard Chemical SuppliersScavenger
Diethyl etherAnhydrousStandard Chemical SuppliersFor precipitation
Acetonitrile (ACN)HPLC GradeStandard Chemical Suppliers
Deionized Water>18 MΩ·cm

Experimental Protocols

Workflow for this compound Solid-Phase Peptide Synthesis

Melittin_SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle (25 repetitions) cluster_final Cleavage and Purification Resin_Swelling Resin Swelling in DMF First_AA_Deprotection First AA Fmoc Deprotection Resin_Swelling->First_AA_Deprotection Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA_Deprotection->Deprotection Washing_1 DMF Washing Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Washing_1->Coupling Washing_2 DMF/DCM Washing Coupling->Washing_2 Washing_2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage Cleavage from Resin (Reagent K) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis Melittin_Signaling cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction cluster_metastasis Metastasis Inhibition This compound This compound Membrane Plasma Membrane Disruption This compound->Membrane CXCR4 CXCR4 This compound->CXCR4 PI3K PI3K This compound->PI3K ERK ERK This compound->ERK p38 p38 This compound->p38 Caspase9 Caspase-9 This compound->Caspase9 Rac1 Rac1 CXCR4->Rac1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis ERK->Apoptosis p38->Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Metastasis Inhibition of Migration & Invasion Rac1->Metastasis

References

Recombinant Expression and Purification of Melittin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal active component of bee venom, is a potent cytolytic peptide with significant therapeutic potential as an antimicrobial, antitumor, and anti-inflammatory agent. Its broad-spectrum activity stems from its ability to disrupt cell membranes. However, this inherent cytotoxicity poses a significant challenge for its production via recombinant DNA technology. This application note provides a detailed overview and protocols for the successful recombinant expression and purification of this compound, focusing on strategies to overcome host cell toxicity, primarily through the use of fusion protein systems. Methodologies for expression in Escherichia coli, subsequent purification, and cleavage of the fusion partner to yield active this compound are presented.

Introduction

This compound is a 26-amino acid, amphipathic peptide that readily integrates into lipid bilayers, where it oligomerizes to form pores, leading to cell lysis.[1] This mechanism of action makes it a promising candidate for various therapeutic applications. However, its non-specific cytotoxicity, including hemolytic activity, necessitates strategies to mitigate off-target effects and enable safe and effective delivery.[2] Furthermore, its toxicity to microbial hosts has historically hindered its large-scale production through recombinant methods.

The most successful approach to circumventing this compound's toxicity during recombinant expression is the use of a fusion partner.[3][4][5] A larger protein or peptide is fused to this compound, effectively neutralizing its cytotoxic activity within the host cell. This fusion protein can then be expressed at high levels, purified, and the fusion tag subsequently removed by enzymatic cleavage to release the active this compound peptide. This document outlines protocols utilizing two common fusion partners: Glutathione-S-Transferase (GST) and Small Ubiquitin-related Modifier (SUMO).

Strategies for Recombinant this compound Production

The general workflow for recombinant this compound production involves several key stages, from gene synthesis and cloning to final purification of the active peptide.

Recombinant_Melittin_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification & Cleavage Gene_Synthesis Codon-Optimized This compound Gene Synthesis Cloning Cloning into Expression Vector (e.g., pGEX, pET-SUMO) Gene_Synthesis->Cloning Transformation Transformation into E. coli Host (e.g., BL21(DE3)) Cloning->Transformation Induction Induction of Fusion Protein Expression (e.g., IPTG) Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Glutathione or Ni-NTA) Cell_Lysis->Affinity_Chromatography Cleavage Enzymatic Cleavage (e.g., PreScission, SUMO Protease) Affinity_Chromatography->Cleavage Final_Purification Final Purification (e.g., SEC, RP-HPLC) Cleavage->Final_Purification

Caption: General experimental workflow for recombinant this compound production.

Quantitative Data Summary

The choice of fusion partner and purification strategy significantly impacts the final yield and purity of recombinant this compound. The following table summarizes quantitative data from various published protocols.

Fusion PartnerExpression SystemPurification Method(s)Cleavage EnzymeFinal Yield (mg/L)Purity (%)Reference
GSTE. coliGlutathione Affinity, Size Exclusion ChromatographyPreScission Protease3.5>90[5][6]
SUMOE. coliNi-NTA Chromatography (x2)SUMO Protease~25>95[7][8][9]
GST-6xHisE. coliSurfactant Extraction, Ni-NTA ChromatographyThrombin0.5 - 1.0Not Specified[10][11]
GST-TEVE. coliGST Affinity, HPLCTEV ProteaseNot SpecifiedNot Specified[3][4]
Calmodulin (CaM)E. coliNi-NTA, HPLCTEV Protease2.5Not Specified[5][6]
ATFPichia pastorisIon Exchange, RPCNot Applicable312>95[12]

Note: ATF (Amino-Terminal Fragment of urokinase-type plasminogen activator) fusion was expressed in a eukaryotic system and the fusion protein itself was the final product.

Experimental Protocols

Protocol 1: Expression and Purification of GST-Melittin

This protocol is adapted from methodologies utilizing a GST fusion partner to mitigate this compound's toxicity and facilitate purification.[5][6]

1. Gene Cloning and Expression Vector Construction: a. Synthesize the this compound gene with codon optimization for E. coli. b. Clone the synthesized gene into the pGEX-6P-1 vector downstream of the GST tag and PreScission Protease cleavage site. c. Transform the resulting plasmid (pGEX-6P-1-melittin) into a suitable E. coli expression strain, such as BL21(DE3).

2. Expression of GST-Melittin Fusion Protein: a. Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the expression plasmid. b. Grow overnight at 37°C with shaking. c. Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[3][10] f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Purification of GST-Melittin and Cleavage: a. Resuspend the cell pellet in lysis buffer (e.g., PBS, pH 7.4, with protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. d. Apply the supernatant to a pre-equilibrated Glutathione Sepharose column. e. Wash the column extensively with lysis buffer to remove unbound proteins. f. Elute the GST-melittin fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0). g. For on-column cleavage, apply PreScission Protease to the column and incubate at 4°C overnight. Elute the cleaved this compound. h. Alternatively, dialyze the eluted fusion protein against a cleavage buffer and add PreScission Protease.

4. Final Purification of this compound: a. After cleavage, the GST tag and the protease (which also has a GST tag) can be removed by passing the mixture through a Glutathione Sepharose column. b. Further purify the this compound peptide using size exclusion chromatography (e.g., Superdex Peptide 10/300 GL) or reversed-phase HPLC to achieve high purity.[5][6]

GST_Melittin_Purification Start Cell Lysate (Supernatant) Glutathione_Affinity Glutathione Sepharose Chromatography Start->Glutathione_Affinity Cleavage PreScission Protease Cleavage Glutathione_Affinity->Cleavage SEC_HPLC Size Exclusion or RP-HPLC Cleavage->SEC_HPLC Pure_this compound Pure this compound (>90%) SEC_HPLC->Pure_this compound

Caption: Purification scheme for GST-tagged this compound.

Protocol 2: Expression and Purification of SUMO-Melittin

This protocol is based on the highly efficient SUMO fusion system, which has been reported to yield significantly more recombinant this compound.[7][8][9]

1. Gene Cloning and Expression Vector Construction: a. Synthesize a codon-optimized SUMO-melittin gene fusion. b. Clone the gene into a pET vector (e.g., pET-3c) to generate the pET-SUMO-melittin expression plasmid.[7] c. Transform the plasmid into an E. coli expression strain like BL21(DE3).

2. Expression of SUMO-Melittin Fusion Protein: a. Grow an overnight culture of the transformed E. coli in LB medium with the appropriate antibiotic. b. Inoculate 1 L of fresh LB medium and grow at 37°C to an OD600 of 0.6-0.8. c. Induce expression with IPTG (final concentration 0.1-1 mM) and continue to culture for 4-6 hours at 37°C. d. Harvest the cells by centrifugation.

3. Purification of SUMO-Melittin and Cleavage: a. Resuspend the cell pellet in lysis buffer containing a His-tag (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0). b. Lyse the cells via sonication and clarify the lysate by centrifugation. c. Apply the supernatant to a pre-equilibrated Ni-NTA agarose column. The SUMO tag typically contains a 6xHis tag. d. Wash the column with lysis buffer to remove unbound proteins. e. Elute the SUMO-melittin fusion protein with a high concentration of imidazole (e.g., 250-500 mM). f. Dialyze the eluted protein against a suitable buffer for SUMO protease activity. g. Add SUMO protease to the dialyzed fusion protein and incubate according to the manufacturer's instructions to cleave the SUMO tag.

4. Final Purification of this compound: a. After cleavage, re-apply the mixture to a Ni-NTA column.[7][8] The cleaved this compound will be in the flow-through, while the SUMO tag and the His-tagged SUMO protease will bind to the column. b. Collect the flow-through containing the purified this compound. c. Assess purity by Tricine-SDS-PAGE and HPLC.[7]

SUMO_Melittin_Purification Start Cell Lysate (Supernatant) NiNTA1 First Ni-NTA Chromatography Start->NiNTA1 Cleavage SUMO Protease Cleavage NiNTA1->Cleavage NiNTA2 Second Ni-NTA Chromatography Cleavage->NiNTA2 Pure_this compound Pure this compound (>95%) (Flow-through) NiNTA2->Pure_this compound

Caption: Two-step Ni-NTA purification of this compound from a SUMO fusion.

Discussion and Troubleshooting

The successful recombinant production of this compound hinges on effectively neutralizing its toxicity to the host organism. The use of fusion partners like GST and SUMO has proven to be a robust strategy. The SUMO fusion system, in particular, has been shown to result in very high yields of soluble protein.[7][8][9]

In some instances, despite the presence of a fusion tag, the recombinant protein may be found in the insoluble fraction of the cell lysate.[6][10] One study reported a novel method of extracting the GST-6xHis-melittin from the insoluble pellet using a mild detergent at a low pH, which significantly improved the yield compared to purification from the soluble fraction.[10][11]

The choice of cleavage enzyme and subsequent purification steps are critical for obtaining pure, tag-free this compound. The two-step affinity purification in the SUMO protocol is particularly elegant, as it efficiently removes both the fusion tag and the protease.[7]

For applications requiring the native C-terminal amide, which is crucial for this compound's full biological activity, a post-purification chemical amidation step can be incorporated after recombinant expression of this compound with a C-terminal carboxyl group.[3][4]

Conclusion

The protocols and strategies outlined in this application note provide a comprehensive guide for the recombinant expression and purification of this compound. By employing fusion protein technology, it is possible to overcome the inherent toxicity of this potent peptide and produce it in quantities suitable for research, and preclinical and clinical development. The choice of fusion partner, expression conditions, and purification scheme can be tailored to meet specific yield and purity requirements. These methods will facilitate further investigation into the therapeutic potential of this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Melittin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin, the principal active component of bee venom, is a 26-amino-acid amphipathic peptide that has demonstrated potent cytotoxic effects against a variety of cancer cell lines in vitro. Its ability to disrupt cell membranes and induce apoptosis makes it a compelling candidate for cancer therapy research. These application notes provide a summary of the cytotoxic activity of this compound across different cancer cell lines and detailed protocols for assessing its effects.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound on various cancer cell lines as reported in the literature.

Cancer TypeCell LineIncubation Time (hours)IC50 (µg/mL)Citation
Breast Cancer MDA-MB-231246.25[1]
MDA-MB-231483.125[1]
MCF-7245.86[2]
4T17232[3]
SUM159Not Specified~5.58 (as part of honeybee venom)[4]
SKBR3Not Specified~5.77 (as part of honeybee venom)[4]
Cervical Cancer HeLa62.0[5]
HeLa121.8[5][6]
HeLa241.7[5]
HeLa2412.5[1]
HeLa486.25[1]
Colon Cancer WiDr242.68[7]
Glioblastoma LN1872~2.5[8]
LN22972~2.5[8]
Hepatocellular Carcinoma HepG224Not specified, dose-dependent inhibition[9]
MHCC97LNot Specified9.24[5]
MHCC97HNot Specified4.06[5]
Leukemia CCRF-CEM247.5 µM[10]
CCRF-CEM486.1 µM[10]
K-562245.6 µM[10]
K-562482.05 µM[10]
Lung Cancer A549243.125[1]
A549482.5[1]
NCI-H1299Not SpecifiedDose and time-dependent cytotoxicity[5]
Osteosarcoma D-17Not Specified1.91
UMR-106Not Specified1.77
MG-63Not Specified2.34
Ovarian Cancer PA-1Not SpecifiedGrowth inhibition observed
SKOV3Not SpecifiedGrowth inhibition observed

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have proper controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Vehicle control: Cells treated with the vehicle used to dissolve this compound.

  • Incubation: Incubate the plate for the desired time periods.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC and PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Pathways and Workflows

Melittin_Experimental_Workflow cluster_prep 1. Preparation cluster_assays 2. Cytotoxicity & Viability Assays cluster_mechanism 3. Mechanism of Action cluster_analysis 4. Data Analysis start Cancer Cell Line Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-response) seed->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Necrosis) treat->ldh apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) treat->apoptosis data Calculate % Viability, % Cytotoxicity, % Apoptosis mtt->data ldh->data apoptosis->data ic50 Determine IC50 Value data->ic50

Fig 1. General experimental workflow for assessing the in vitro cytotoxicity of this compound.

Melittin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase This compound This compound membrane Membrane Disruption (Pore Formation) This compound->membrane bax ↑ Bax This compound->bax Induces bcl2 ↓ Bcl-2 This compound->bcl2 Inhibits mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig 2. Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

Conclusion

This compound consistently demonstrates significant cytotoxic and pro-apoptotic effects against a broad spectrum of cancer cell lines. The provided protocols offer standardized methods to quantify the in vitro efficacy of this compound. Further investigation into its mechanisms of action and the development of targeted delivery systems may enhance its therapeutic potential while minimizing off-target effects.

References

Application Notes and Protocols for Melittin as an Antimicrobial Agent Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin, the principal active component of bee venom from Apis mellifera, is a promising antimicrobial peptide (AMP) in an era of rising antibiotic resistance.[1] This cationic, 26-amino acid peptide exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[2][3][4][5] Its multifaceted mechanism of action, which primarily involves membrane disruption, makes it a compelling candidate for therapeutic development.[6][7] These application notes provide a comprehensive overview of this compound's antimicrobial properties and detailed protocols for its evaluation.

Antimicrobial Spectrum and Efficacy

This compound demonstrates potent bactericidal activity against a variety of resistant bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound against Resistant Bacteria
Bacterial StrainResistance ProfileMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (MRSA)Methicillin-Resistant0.625 - 5.31.25 - 5[8][9]
Staphylococcus aureus (VISA)Vancomycin-Intermediate0.12 - 4 µM-[10][11]
Pseudomonas aeruginosaMultidrug-Resistant1.25 - 1001.25 - 50[8][12]
Acinetobacter baumanniiMultidrug-Resistant50 - 100-[12]
Enterococcus faecalis (VRE)Vancomycin-Resistant6 - 800-[3]
Escherichia coliMultidrug-Resistant6 - 800-[3]

Note: MIC and MBC values can vary depending on the specific strain, assay conditions, and media composition.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. This compound has demonstrated the ability to both inhibit biofilm formation and eradicate established biofilms.

Table 2: Anti-Biofilm Concentrations of this compound
Bacterial StrainBiofilm ActivityConcentration (µg/mL)EffectReference
S. aureus (MRSA)Inhibition (MBIC)2.5 - 10>50% inhibition[8]
S. aureus (MRSA)Eradication (MBEC)10 - 40Biofilm removal[8]
P. aeruginosaInhibition (MBIC)5 - 20>50% inhibition[8]
P. aeruginosaEradication (MBEC)10 - 40Biofilm removal[8]
A. baumanniiInhibition6485% inhibition[2]
Polymicrobial BiofilmEradication5 - 100Increased activity[12]

Synergistic Activity with Conventional Antibiotics

This compound can act synergistically with conventional antibiotics, potentially restoring the efficacy of drugs to which bacteria have developed resistance. This approach can also reduce the required doses of both agents, thereby minimizing toxicity.

Table 3: Synergistic Effects of this compound with Antibiotics
Bacterial StrainAntibioticFold Reduction in MICFractional Inhibitory Concentration Index (FICI)Reference
A. baumannii (MDR)Doripenem61.5 (this compound), 51.5 (Doripenem)≤0.5[13]
P. aeruginosa (MDR)Doripenem63.5 (this compound), 16 (Doripenem)≤0.5[13]
P. aeruginosa (MDR)Ceftazidime58 (this compound), 11 (Ceftazidime)≤0.5[13]
S. aureus (MRSA)Oxacillin-Synergistic[9][14]
S. aureus (MRSA)Vancomycin32.08 (Therapeutic Index)-[4]
S. aureus (MRSA)Rifampicin12.82 (Therapeutic Index)-[4]

Note: An FICI of ≤0.5 is generally considered synergistic.

Mechanism of Action

The primary antimicrobial mechanism of this compound involves its interaction with and disruption of the bacterial cell membrane. This process is multifaceted and can be summarized in the following steps:

  • Electrostatic Binding: The cationic this compound peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Pore Formation: Upon binding, this compound inserts into the lipid bilayer, leading to the formation of pores or channels.[7] The "toroidal pore" model is widely accepted, where the peptides induce the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the lipid head groups.[15]

  • Cellular Leakage and Death: The formation of these pores disrupts the membrane integrity, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[9]

Beyond direct membrane disruption, this compound can also exhibit anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK, and it may interfere with bacterial communication systems like quorum sensing.[2][6][16]

Melittin_Mechanism_of_Action This compound This compound Peptide (Cationic) Bacterial_Membrane Bacterial Cell Membrane (Anionic Surface) This compound->Bacterial_Membrane Electrostatic Attraction QS_Inhibition Quorum Sensing Inhibition This compound->QS_Inhibition Inflammation_Modulation Modulation of Inflammatory Pathways (NF-κB, MAPK) This compound->Inflammation_Modulation Pore_Formation Toroidal Pore Formation Bacterial_Membrane->Pore_Formation Insertion Membrane_Disruption Membrane Disruption & Permeabilization Pore_Formation->Membrane_Disruption Cellular_Leakage Leakage of Ions, ATP, and Metabolites Membrane_Disruption->Cellular_Leakage Cell_Death Bacterial Cell Death Cellular_Leakage->Cell_Death MIC_MBC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prep_Inoculum Prep_this compound Prepare Serial Dilutions of this compound Start->Prep_this compound Combine Combine Inoculum and this compound in 96-well Plate Prep_Inoculum->Combine Prep_this compound->Combine Incubate_1 Incubate at 37°C for 18-24h Combine->Incubate_1 Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_1->Read_MIC Plate_MBC Plate from clear wells onto MHA plates Read_MIC->Plate_MBC Incubate_2 Incubate at 37°C for 18-24h Plate_MBC->Incubate_2 Read_MBC Determine MBC (≥99.9% killing) Incubate_2->Read_MBC End End Read_MBC->End Anti_Biofilm_Assay_Workflow Start Start Inoculate Inoculate Bacteria in 96-well Plate Start->Inoculate Add_Melittin_Inhibition Add this compound (Inhibition) Inoculate->Add_Melittin_Inhibition Incubate_24h_Eradication Incubate 24h to form Biofilm Inoculate->Incubate_24h_Eradication Incubate_24h_Inhibition Incubate 24h Add_Melittin_Inhibition->Incubate_24h_Inhibition Wash_2 Wash Incubate_24h_Inhibition->Wash_2 Wash_1 Wash to remove planktonic cells Incubate_24h_Eradication->Wash_1 Add_Melittin_Eradication Add this compound (Eradication) Wash_1->Add_Melittin_Eradication Incubate_24h_Eradication_2 Incubate another 24h Add_Melittin_Eradication->Incubate_24h_Eradication_2 Incubate_24h_Eradication_2->Wash_2 Stain_CV Stain with 0.1% Crystal Violet Wash_2->Stain_CV Wash_3 Wash Stain_CV->Wash_3 Solubilize Solubilize with 30% Acetic Acid Wash_3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End Hemolysis_Assay_Workflow Start Start Prep_RBCs Prepare 2% Washed Red Blood Cell Suspension Start->Prep_RBCs Add_RBCs Add RBCs to 96-well Plate Prep_RBCs->Add_RBCs Add_this compound Add this compound Dilutions and Controls Add_RBCs->Add_this compound Incubate Incubate at 37°C for 1h Add_this compound->Incubate Centrifuge Centrifuge Plate to Pellet Intact RBCs Incubate->Centrifuge Transfer_Supernatant Transfer Supernatant to New Plate Centrifuge->Transfer_Supernatant Read_Absorbance Read Absorbance at 540 nm Transfer_Supernatant->Read_Absorbance Calculate Calculate % Hemolysis Read_Absorbance->Calculate End End Calculate->End

References

Application Notes and Protocols: Melittin-Based Therapies for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of melittin, the primary active component of bee venom, as a therapeutic agent for inflammatory diseases. It details its mechanisms of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for essential experiments.

Introduction: this compound's Therapeutic Potential

This compound, a 26-amino acid cationic peptide from honeybee (Apis mellifera) venom, is a potent anti-inflammatory, antimicrobial, and anticancer agent.[1][2] While historically used in traditional medicine, recent research has focused on elucidating its molecular mechanisms to develop targeted therapies for chronic inflammatory conditions such as rheumatoid arthritis, atopic dermatitis, and neuroinflammation.[3][4][5]

The primary challenge for this compound's clinical application is its inherent cytotoxicity and hemolytic activity.[6][7] However, advanced drug delivery strategies, such as nano-encapsulation, are being developed to mitigate these adverse effects, enhancing its therapeutic index and paving the way for clinical use.[1][8] These application notes serve as a guide for researchers exploring the development of this compound-based therapeutics.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating multiple key signaling pathways involved in the immune response. It can suppress the production of pro-inflammatory cytokines and mediators by targeting transcription factors and enzymatic pathways.[3][9]

Inhibition of Pro-inflammatory Signaling Pathways

This compound's primary anti-inflammatory mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[10][11] this compound can inhibit the activation of IκB kinases (IKKs), which prevents the degradation of IκBα and subsequent translocation of NF-κB to the nucleus.[12][13] It has also been shown to directly bind to the p50 subunit of NF-κB.[12]

Furthermore, this compound influences Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, which are also involved in regulating inflammatory responses.[3][13] By inhibiting these pathways, this compound further reduces the expression of inflammatory mediators.[12]

Melittin_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Transcription cluster_output Cellular Response Stimulus LPS / TNF-α TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK) TLR4->MAPK IκB IκB IKK->IκB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB activates IκB->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates MAPK->NFkB activates Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) NFkB_nuc->Genes induces transcription Inflammation Inflammation Genes->Inflammation This compound This compound This compound->IKK inhibits This compound->NFkB inhibits This compound->MAPK inhibits

Caption: this compound's inhibition of key pro-inflammatory signaling pathways.
Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of IL-1β and IL-18, potent pro-inflammatory cytokines. This compound induces canonical NLRP3 inflammasome activation by causing plasma membrane permeabilization and a subsequent reduction in intracellular potassium (K+) concentration.[14] However, the lytic cell death induced by this compound can bypass pyroptosis and prevent the formation of large ASC aggregates, which are necessary for amplifying the inflammasome response.[14][15] This results in an attenuated overall inflammasome response.

Inhibition of Phospholipase A2 (PLA2)

Secretory phospholipase A2 (sPLA2) is an enzyme whose activity is often elevated in inflammatory conditions like rheumatoid arthritis. This compound can act as a noncompetitive inhibitor of sPLA2 from various sources, including bee venom itself and synovial fluid from rheumatoid arthritis patients.[16] By binding to and inhibiting PLA2, this compound reduces the production of downstream inflammatory mediators like prostaglandins.[16]

Quantitative Data Summary: Preclinical Efficacy

The following tables summarize quantitative data from representative in vitro and in vivo studies, highlighting the concentrations and dosages at which this compound exerts its anti-inflammatory effects.

Table 1: In Vitro Anti-Inflammatory Activity of this compound
Cell LineInflammatory StimulusThis compound ConcentrationObserved EffectReference
RAW 264.7 MacrophagesLPS (1 µg/mL)0.5 - 5 µg/mLDose-dependent inhibition of JNK activation.[13]
RAW 264.7 MacrophagesLPS0.7 µMExerted anti-oxidation and anti-inflammation effects.[17]
HaCaT KeratinocytesHeat-killed P. acnesNot specifiedAttenuated phosphorylation of IKK, IκB, and NF-κB.[3][12]
BV2 MicrogliaLPSNot specifiedSuppressed expression of NO and iNOS by blocking NF-κB activation.[3][12]
Human SynoviocytesTNF-α/LPSNot specifiedSuppressed production of NO and PGE2.[12]
THP-1 Monocytic CellsHeat-killed P. acnesNot specifiedSuppressed cleavage of caspase-3, -8; decreased TNF-α & IL-1β.[3][12]
Table 2: In Vivo Anti-Inflammatory Activity of this compound
Animal ModelDisease ModelThis compound Dosage & AdministrationObserved EffectReference
MiceP. acnes-induced skin inflammationTopical treatmentMarkedly reduced ear swelling and granulomatous responses.[3][12]
Balb/c MiceDNCB-induced atopic dermatitisTopical treatmentDecreased AD-like skin lesions and infiltration of inflammatory cells.[18]
RatsAdjuvant-induced arthritisNot specifiedReduced tissue swelling and osteophyte formation.[4]
RatsComplete Freund's Adjuvant (CFA)-induced arthritisInjection into Zusanli acupointDiminished paw thickness; suppressed nociceptive behaviors.[19]
MiceD-galactosamine/LPS-induced acute liver failure2, 4, 8 mg/kg (ip)Markedly improved mortality and alleviated hepatic inflammation.[17]
hSOD1G93A MiceAmyotrophic Lateral Sclerosis (ALS)0.1 µg/g (subcutaneous)Suppressed expression of inflammatory proteins (CD14, Iba-1) in the lung.[12][20]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound-based therapies. The following protocols provide standardized procedures for key in vitro and in vivo assays.

Protocol: In Vitro Anti-inflammatory Activity in Macrophages

This protocol assesses this compound's ability to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

2. This compound Treatment:

  • Prepare stock solutions of this compound (Sigma-Aldrich) in sterile, nuclease-free water.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) for 1 hour. Include a vehicle control (media only).

3. Inflammatory Stimulation:

  • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

4. Nitric Oxide (NO) Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration based on a sodium nitrite standard curve.

5. Data Analysis:

  • Express results as a percentage of inhibition of NO production compared to the LPS-only control.

  • Perform a cell viability assay (e.g., MTS or MTT) in parallel to ensure that the observed effects are not due to cytotoxicity.[21]

Protocol: In Vivo Adjuvant-Induced Arthritis (AIA) Model

This protocol describes a common animal model for rheumatoid arthritis to evaluate the anti-arthritic effects of this compound.[19][22]

1. Animals:

  • Use male Lewis rats (6-8 weeks old). Allow acclimatization for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee.

2. Arthritis Induction:

  • Prepare an emulsion of Complete Freund's Adjuvant (CFA).

  • Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the left hind paw.

3. Treatment Protocol:

  • Onset of arthritis is typically observed around day 10-12 post-induction.

  • Divide rats into groups: Saline control, this compound (e.g., 0.1 mg/kg), and a positive control (e.g., Dexamethasone).[22]

  • Administer treatments daily via a relevant route (e.g., subcutaneous injection at the ST36 acupoint) starting from day 12 for a period of 14-21 days.[19][20]

4. Efficacy Assessment:

  • Paw Volume/Thickness: Measure the volume or thickness of both hind paws using a plethysmometer or digital calipers every 2-3 days.

  • Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.

  • Histopathology: At the end of the study, sacrifice the animals and collect ankle joints. Fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cartilage destruction, and bone erosion.

  • Cytokine Analysis: Collect blood serum to measure levels of TNF-α and IL-1β using ELISA kits.

5. Data Analysis:

  • Compare changes in paw volume, arthritis scores, and cytokine levels between treatment groups using appropriate statistical tests (e.g., ANOVA).

Advanced Drug Delivery Strategies

To overcome this compound's non-specific cytotoxicity, researchers are encapsulating it within nanoparticles (NPs). This strategy aims to shield healthy cells from this compound's lytic effects, improve its pharmacokinetic profile, and enable targeted delivery to inflammatory sites.[1][2][8]

Melittin_Workflow cluster_formulation cluster_testing cluster_outcome This compound Free this compound Mel_NP This compound-Loaded Nanoparticle This compound->Mel_NP Nanocarrier Nanocarrier (e.g., Liposome, Polymer) Nanocarrier->Mel_NP InVitro In Vitro Screening - Anti-inflammatory Assays - Cytotoxicity/Hemolysis Assays Mel_NP->InVitro Characterization & Functional Testing InVivo In Vivo Model (e.g., Arthritis, Dermatitis) - Efficacy Assessment - Biodistribution - Toxicity Studies InVitro->InVivo Lead Candidate Selection Outcome Targeted Anti-Inflammatory Therapy (Reduced Side Effects, Improved Efficacy) InVivo->Outcome

Caption: Workflow for developing and testing nanoparticle-based this compound therapies.

Examples of such systems include:

  • This compound-Loaded Nanoparticle Microneedles: For transdermal delivery in arthritis, these systems deliver this compound-NPs directly to inflamed joints, targeting M1 macrophages while minimizing systemic exposure and hemolysis.[8]

  • Lipid Nanoparticles: Self-assembling this compound-lipid nanoparticles can target lymph nodes, activating antigen-presenting cells and inducing a systemic anti-tumor immune response, a strategy that could be adapted for autoimmune diseases.[23]

Protocol: Hemolysis Assay

This protocol is essential for quantifying the hemolytic activity of free this compound versus nanoparticle-formulated this compound.

1. Preparation of Red Blood Cells (RBCs):

  • Obtain fresh whole blood (e.g., human or murine) containing an anticoagulant.

  • Centrifuge at 500 x g for 10 minutes to pellet the RBCs.

  • Discard the supernatant and buffy coat. Wash the RBC pellet three times with 1X PBS (pH 7.4).

  • Resuspend the washed RBCs in PBS to create a 2% (v/v) RBC suspension.

2. Sample Incubation:

  • In a microcentrifuge tube, add 100 µL of the 2% RBC suspension.

  • Add 100 µL of your test sample (free this compound or this compound-NPs at various concentrations).

  • For controls, use 100 µL of PBS (negative control, 0% hemolysis) and 100 µL of 1% Triton X-100 (positive control, 100% hemolysis).

  • Incubate all tubes for 1 hour at 37°C with gentle shaking.

3. Measurement:

  • After incubation, centrifuge the tubes at 1000 x g for 5 minutes.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm (measuring hemoglobin release).

4. Calculation:

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

5. Data Analysis:

  • Plot % hemolysis versus this compound concentration to compare the hemolytic activity of the free peptide and its nanoformulation. A successful formulation will show significantly reduced hemolysis.[8]

Challenges and Future Perspectives

The primary hurdle for this compound-based therapies remains its dose-limiting toxicity. While nanotechnology offers a promising solution, further research is needed to optimize drug loading, release kinetics, and targeting efficiency. Future studies should focus on:

  • Engineering this compound Peptides: Creating synthetic analogs of this compound with reduced cytotoxicity but retained anti-inflammatory activity.[21]

  • Combination Therapies: Investigating the synergistic effects of this compound with conventional anti-inflammatory drugs, which could allow for lower, safer doses of both agents.[6][22]

  • Advanced In Vivo Models: Utilizing more sophisticated animal models that better recapitulate human inflammatory diseases to validate the efficacy and safety of new formulations.

By addressing these challenges, the potent anti-inflammatory properties of this compound can be harnessed to develop novel and effective treatments for a wide range of debilitating inflammatory diseases.

References

Application Notes and Protocols for Melittin-Induced Hemolysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin, the principal active component of bee venom, is a potent cytolytic peptide that induces hemolysis, the rupture of red blood cells (erythrocytes).[1][2] This property makes the this compound-induced hemolysis assay a valuable tool in various research and drug development contexts. It serves as a standard positive control for assessing the hemolytic potential of new chemical entities, nanoparticles, and potential drug candidates.[3] Understanding the hemolytic activity of a compound is a critical component of preclinical safety assessment, as hemolysis can lead to anemia and other severe adverse effects in vivo.[4]

The assay quantifies the amount of hemoglobin released from erythrocytes upon exposure to a test substance, with this compound used as a reference compound for high hemolytic activity.[5] The mechanism of this compound-induced hemolysis involves the peptide binding to the erythrocyte membrane, forming pores, and ultimately causing osmotic lysis.[6][7][8] This process is typically rapid and concentration-dependent.[1]

These application notes provide a detailed protocol for conducting the this compound-induced hemolysis assay, guidelines for data presentation, and a visualization of the underlying mechanism and experimental workflow.

Key Experimental Protocols

Preparation of Red Blood Cell (RBC) Suspension
  • Blood Collection: Obtain fresh whole blood from a healthy donor (human or other species such as rabbit or rat) in tubes containing an anticoagulant (e.g., K2EDTA, heparin).[9][10]

  • Isolation of RBCs: Centrifuge the whole blood at 500-1000 x g for 10 minutes at 4°C to pellet the erythrocytes.[5][9]

  • Washing: Carefully aspirate and discard the supernatant (plasma) and the buffy coat (the layer of white blood cells and platelets). Resuspend the RBC pellet in 5-10 volumes of cold, sterile Phosphate Buffered Saline (PBS, pH 7.4).[5][10]

  • Repeat Washing: Repeat the centrifugation and washing steps at least three times to ensure the removal of plasma proteins and other interfering substances.[10]

  • Preparation of Final Suspension: After the final wash, resuspend the packed RBCs in PBS to achieve the desired final concentration for the assay, typically a 2% (v/v) suspension.[9] Some protocols may use a 0.5% v/v suspension.[11]

This compound-Induced Hemolysis Assay Protocol
  • Prepare this compound Dilutions: Prepare a stock solution of this compound in PBS. From the stock, create a series of dilutions to achieve the desired final concentrations for the assay (e.g., 0.05 to 20 µg/mL).[9][12]

  • Set Up 96-Well Plate:

    • Test Wells: Add 100 µL of the various this compound dilutions to individual wells of a 96-well round-bottom plate.[4]

    • Negative Control (0% Hemolysis): Add 100 µL of PBS to several wells. This represents the baseline hemoglobin release.[5][9]

    • Positive Control (100% Hemolysis): Add 100 µL of 0.2% Triton X-100 or distilled water to several wells. This induces complete lysis of the RBCs.[9][10]

  • Add RBC Suspension: Add 100 µL of the prepared 2% RBC suspension to each well containing the this compound dilutions and controls.[4]

  • Incubation: Cover the plate and incubate at 37°C for 1 hour.[9] Some protocols may use different incubation times, so consistency is key.[1][13]

  • Pellet Unlysed RBCs: Centrifuge the 96-well plate at 400-1000 x g for 10 minutes to pellet any intact RBCs and cell debris.[4][11]

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.[4][9]

  • Measure Absorbance: Measure the absorbance of the supernatant at 540 nm (or 415 nm) using a microplate reader.[4][9] This wavelength corresponds to the peak absorbance of hemoglobin.

Data Analysis and Calculations

The percentage of hemolysis is calculated using the following formula:[5][10][14]

% Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100

Where:

  • Abssample is the absorbance of the wells containing this compound.

  • Absneg_ctrl is the absorbance of the negative control (PBS).

  • Abspos_ctrl is the absorbance of the positive control (Triton X-100).

The results are often expressed as the concentration of this compound that causes 50% hemolysis (HD50).[9][15]

Data Presentation

Quantitative data from the this compound-induced hemolysis assay should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hemolytic Activity of this compound on Human Erythrocytes

This compound Concentration (µg/mL)Mean Absorbance (540 nm) ± SD% Hemolysis ± SD
Negative Control (PBS) 0.052 ± 0.0040.0 ± 0.0
0.061 0.158 ± 0.0128.9 ± 1.0
0.125 0.324 ± 0.02523.0 ± 2.1
0.25 0.689 ± 0.05153.9 ± 4.3
0.5 1.152 ± 0.08793.1 ± 7.1
1.0 1.225 ± 0.09199.2 ± 7.4
2.0 1.231 ± 0.09599.7 ± 7.7
Positive Control (0.2% Triton X-100) 1.233 ± 0.098100.0 ± 0.0

Note: The data presented in this table are hypothetical and for illustrative purposes only. The HD50 value can be determined by plotting the % hemolysis against the this compound concentration and interpolating the concentration at which 50% hemolysis occurs. Based on the illustrative data, the HD50 value is approximately 0.24 µg/mL.

Visualizations

Mechanism of this compound-Induced Hemolysis

The following diagram illustrates the proposed mechanism by which this compound induces the lysis of red blood cells.

Melittin_Hemolysis_Pathway cluster_membrane Erythrocyte Membrane RBC Intact Red Blood Cell Pore Pore Formation RBC->Pore 2. Monomer Insertion & Aggregation Lysis Hemolysis (Hemoglobin Release) Pore->Lysis 3. Colloid Osmotic Lysis This compound This compound Monomers This compound->RBC 1. Binding to Membrane Surface

Caption: Mechanism of this compound-induced red blood cell hemolysis.

Experimental Workflow for this compound-Induced Hemolysis Assay

The diagram below outlines the key steps of the experimental protocol.

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Isolate and Wash Red Blood Cells B 2. Prepare 2% RBC Suspension in PBS A->B D 4. Add this compound, Controls & RBCs to 96-well Plate B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate at 37°C for 1 hour D->E F 6. Centrifuge to Pellet Intact RBCs E->F G 7. Transfer Supernatant to New Plate F->G H 8. Measure Absorbance at 540 nm G->H I 9. Calculate % Hemolysis H->I

Caption: Experimental workflow for the this compound-induced hemolysis assay.

References

Application of Melittin in Gene Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin, a 26-amino acid amphipathic peptide derived from honeybee venom (Apis mellifera), has emerged as a powerful tool in the field of non-viral gene delivery.[1][2] Its potent membrane-disrupting properties, which are responsible for its hemolytic and cytotoxic effects in nature, can be harnessed to overcome one of the most significant barriers in gene therapy: the endosomal escape of genetic material.[1][3][4] Upon cellular uptake, gene delivery vectors are typically sequestered within endosomes and trafficked for lysosomal degradation.[1] this compound facilitates the release of these vectors from the endosome into the cytoplasm, dramatically increasing the efficiency of gene transfection.[1][4][5]

However, the clinical application of this compound is hindered by its inherent cytotoxicity and hemolytic activity at physiological pH.[4][6][7] This has spurred the development of innovative strategies to mask its lytic activity until the gene carrier reaches the target cell and endosome. These strategies include chemical modification, conjugation to DNA-binding moieties, and encapsulation within nanoparticle systems.[3][4][8] This document provides an overview of the applications of this compound in gene delivery, quantitative data on its efficacy, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Application Notes

Mechanism of Action: Endosomal Escape

The primary function of this compound in gene delivery is to promote endosomal escape. After a gene delivery nanoparticle is taken up by a cell via endocytosis, it becomes trapped within an endosome. As the endosome matures, its internal pH drops, which can trigger the activity of some delivery systems. This compound, however, is effective at both neutral and acidic pH.[9][10] Its amphipathic α-helical structure allows it to insert into the endosomal lipid bilayer, forming transient pores or disrupting the membrane integrity.[2] This disruption allows the co-delivered genetic material (e.g., plasmid DNA, siRNA) to escape into the cytoplasm, avoiding degradation in the lysosome and enabling its transport to the nucleus for transcription.[1][4][11]

Key Strategies for Utilizing this compound in Gene Delivery
  • Conjugation to DNA-Binding Polymers: To ensure co-delivery with the genetic cargo and to neutralize its cytotoxicity, this compound can be conjugated to DNA-condensing molecules. For instance, it has been successfully linked to polyethylenimine (PEI) or polyacridine peptides.[1][10][12] Often, a reducible disulfide bond is used as a linker, which remains stable in the extracellular environment but is cleaved in the reducing intracellular environment, releasing the active this compound within the endosome.[9][10]

  • Development of this compound Analogues: To improve the therapeutic index, analogues of this compound have been synthesized. Peptides like MelP5 were designed to have fewer positive charges, reducing their overall cytotoxicity and improving blood compatibility for in vivo applications, while retaining potent pore-forming capabilities.[1][13]

  • Formulation into Nanoparticles: this compound or this compound-encoding genes can be encapsulated within lipid-based or polymeric nanoparticles.[4][8][14] This approach shields the peptide from interacting with non-target cells during circulation, thereby minimizing systemic toxicity and hemolysis.[8] These nanoparticles can be further modified with targeting ligands to ensure specific delivery to desired tissues or cells.[12][14]

  • Toxic Gene Therapy: A novel approach involves delivering the gene that encodes for this compound itself, rather than the peptide.[12] This gene can be placed under the control of a tumor-specific promoter, such as the TERT promoter.[15] Consequently, the toxic this compound peptide is only expressed inside cancer cells, leading to their selective destruction.[2][12][15]

Data Presentation: Performance of this compound-Based Systems

The efficacy of this compound-based gene delivery systems is typically evaluated based on transfection efficiency and cytotoxicity. The tables below summarize quantitative data from various studies.

Table 1: In Vitro Transfection Efficiency of this compound-Based Nanoparticles

Vector/SystemCell LineReporter GeneKey FindingsReference
This compound-PAcr/DNAHepG2LuciferaseNearly equivalent transfection potency as PEI (a gold standard) at an N/P ratio of 9.[1]
MelP5-PAcr/DNA (PEGylated)HepG2Luciferase17-fold more potent in transfection efficiency compared to the this compound-PAcr equivalent.[1]
Poly-melittin analogues/DNAHepG2LuciferaseGene transfer efficiency was equivalent to PEI.[9][16]
Chlorotoxin-PEI/pcDNA-melittinPC3 (Prostate Cancer)This compound (toxic gene)Significantly higher transfection efficiency compared to non-targeted nanoparticles.[12]
rAAV2 + this compoundHEK293, Huh7GFP, LuciferasePre-incubation with this compound significantly enhanced rAAV2 transduction efficiency.[17]

Table 2: Cytotoxicity and Apoptotic Activity of this compound-Based Systems

Vector/SystemCell LineAssayResultsReference
Poly-melittin analogues/DNARed Blood CellsHemolysis AssayHemolytic activity was neutralized when bound to plasmid DNA.[9]
pcTERT-melittinTE1 (Esophageal Cancer)CCK-8Cell viability reduced to 58.6% of control after 72 hours.[15]
pcTERT-melittinTE1 (Esophageal Cancer)Flow CytometryApoptotic cells increased to 48.36% at 72 hours post-transfection.[15]
Chlorotoxin-PEI/pcDNA-melittinPC3 (Prostate Cancer), NIH3T3Cell ViabilitySignificantly decreased viability of PC3 cells; no toxic effects observed on healthy NIH3T3 cells.[12]
MpG@LPN (this compound Nanoparticle)Red Blood CellsHemolysis AssayPEG-modified nanoparticles showed almost no hemolytic activity.[8]

Mandatory Visualizations

Experimental and Mechanistic Diagrams

Melittin_Gene_Delivery_Workflow cluster_prep Step 1: Nanoparticle Formulation cluster_delivery Step 2: Cellular Delivery & Uptake cluster_release Step 3: Endosomal Escape & Gene Expression pDNA Plasmid DNA Formulation Self-Assembly pDNA->Formulation Mel_Conj This compound-Polymer Conjugate Mel_Conj->Formulation NP This compound/DNA Nanoparticle Formulation->NP Endocytosis Endocytosis NP->Endocytosis Cell Target Cell Endosome Endosome with Nanoparticle Endocytosis->Endosome Escape This compound-Mediated Endosomal Escape Endosome->Escape Release DNA Release into Cytoplasm Escape->Release Nucleus Nucleus Release->Nucleus Expression Gene Expression (Protein Synthesis) Nucleus->Expression

Caption: Workflow of this compound-assisted gene delivery.

Endosomal_Escape_Mechanism DNA DNA Cytoplasm Cytoplasm

Caption: this compound-mediated endosomal escape mechanism.

Melittin_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_pathways Intracellular Signaling This compound This compound Membrane Membrane Permeabilization This compound->Membrane Ca_Influx Ca2+ Influx Membrane->Ca_Influx CaMKII CaMKII Activation TAK1 TAK1 JNK_p38 JNK/p38 Activation Apoptosis Apoptosis JNK_p38->Apoptosis IKK IKK NFkB NF-κB Inhibition NFkB->Apoptosis Promotes Survival

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound-Peptide/DNA Nanoparticles

This protocol is adapted from methodologies used for forming complexes with this compound-polyacridine conjugates.[1]

Materials:

  • This compound-peptide conjugate (e.g., this compound-SS-PAcr) sterile solution.

  • Plasmid DNA (e.g., pCMV-Luc) at 1 mg/mL in sterile water.

  • Nuclease-free water.

  • HEPES buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4).

Procedure:

  • Dilution of Components: Separately dilute the required amounts of plasmid DNA and this compound-peptide conjugate in HBS. The ratio of conjugate to DNA (N/P ratio, referring to the ratio of nitrogen in the cationic peptide to phosphate in the DNA) needs to be optimized, but a starting point is often around 9.

  • Complex Formation: Add the diluted this compound-peptide conjugate solution to the diluted DNA solution dropwise while gently vortexing. Do not add the DNA to the peptide solution, as this can lead to larger aggregates.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for stable nanoparticle formation.

  • Characterization (Optional but Recommended): Characterize the resulting nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS). Nanoparticles suitable for in vitro transfection are typically in the range of 100-200 nm with a positive zeta potential.

Protocol 2: In Vitro Transfection and Luciferase Assay

This protocol describes a typical in vitro transfection experiment in a 24-well plate format.

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Serum-free medium (e.g., Opti-MEM).

  • This compound/DNA nanoparticles (from Protocol 1).

  • Luciferase Assay System (e.g., Promega).

  • Lysis buffer (e.g., Passive Lysis Buffer).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well. Allow them to attach and grow overnight to reach 70-80% confluency.

  • Transfection:

    • On the day of transfection, gently wash the cells with PBS.

    • Prepare the transfection complexes. For each well, dilute 0.5 µg of the this compound/DNA nanoparticles in 50 µL of serum-free medium.

    • Add the diluted complexes to the cells.

    • Incubate the cells with the transfection complexes for 4 hours at 37°C.

    • After 4 hours, remove the transfection medium and replace it with 500 µL of complete culture medium.

  • Gene Expression: Incubate the cells for an additional 24-48 hours to allow for gene expression.

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add 100 µL of lysis buffer to each well and incubate for 15 minutes at room temperature on a rocking platform.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence using a luminometer.

    • Normalize the luciferase activity to the total protein concentration in the lysate (determined by a BCA or Bradford assay).

Protocol 3: Hemolysis Assay

This assay is crucial for assessing the primary side effect of free this compound.[9][10]

Materials:

  • Freshly collected human or mouse red blood cells (RBCs).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound-based formulations at various concentrations.

  • Positive control: 0.1% Triton X-100 (for 100% hemolysis).

  • Negative control: PBS (for 0% hemolysis).

  • Centrifuge and spectrophotometer.

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes.

    • Discard the supernatant and buffy coat.

    • Wash the RBC pellet three times with cold PBS.

    • Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation:

    • In microcentrifuge tubes, add 100 µL of the 2% RBC suspension.

    • Add 100 µL of the this compound formulation (or controls) at 2x the final desired concentration.

    • Incubate the tubes for 1 hour at 37°C with gentle shaking.

  • Measurement:

    • Centrifuge the tubes at 1,000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a clear 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (the absorbance peak of hemoglobin).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

This compound and its derivatives represent a highly promising class of molecules for enhancing non-viral gene delivery. By providing a potent mechanism for endosomal escape, they can significantly boost transfection efficiencies. The primary challenge of cytotoxicity is being actively and successfully addressed through chemical modifications and advanced nanoparticle formulations. The protocols and data presented here offer a foundational guide for researchers aiming to explore and develop this compound-based systems for gene therapy and other drug delivery applications. Further optimization and in vivo testing will be crucial for translating these powerful systems into clinical realities.[1][13]

References

Melittin: A Versatile Tool for Probing Membrane Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin, the principal amphipathic peptide component of European honeybee venom, has emerged as a powerful tool in membrane biophysics research. Comprising 26 amino acids, its unique primary sequence gives rise to a predominantly hydrophobic N-terminus and a hydrophilic, positively charged C-terminus. This amphipathic nature drives its potent interaction with and disruption of lipid bilayers, making it an invaluable model for studying a wide range of membrane phenomena. These include lipid-protein interactions, membrane permeability and pore formation, and the mechanisms of action of antimicrobial peptides (AMPs). Its ability to induce changes in membrane structure and function is concentration-dependent, offering a tunable system for in-depth biophysical investigations.

Key Applications in Membrane Biophysics

  • Pore Formation and Membrane Permeabilization: this compound is widely used to study the mechanisms of membrane disruption. At sufficient concentrations, it self-assembles within the lipid bilayer to form pores, leading to increased membrane permeability. The characteristics of these pores, such as their size and stability, are influenced by factors like peptide concentration, lipid composition, and ionic strength.[1][2] The study of this compound-induced leakage provides insights into the fundamental processes of membrane rupture and repair.

  • Lipid-Protein Interactions: The interaction of this compound with lipid bilayers serves as a model for understanding how proteins associate with and modify membrane properties. Its binding and subsequent conformational changes, from a random coil in solution to an α-helix upon membrane association, are readily studied using various spectroscopic techniques.[3][4] this compound's preferential interaction with certain lipid types, such as anionic lipids, provides a means to investigate the role of lipid composition in protein binding and function.[5]

  • Model for Antimicrobial Peptides (AMPs): Although not a true AMP, this compound's potent bactericidal activity and membrane-disrupting mechanism make it an excellent model system for studying AMPs.[6] Its well-characterized structure and activity provide a benchmark for the design and investigation of novel antimicrobial agents.

  • Drug Delivery and Development: The ability of this compound to permeabilize cell membranes is being explored for its potential in drug delivery systems. By transiently disrupting the cell membrane, this compound can facilitate the intracellular delivery of therapeutic molecules that would otherwise be membrane-impermeable.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on this compound's interaction with model membranes.

Table 1: this compound Concentration and Peptide-to-Lipid (P/L) Ratios for Membrane Permeabilization

Lipid CompositionThis compound ConcentrationP/L RatioObserved EffectReference(s)
DOPC~2.5 µg/mL1/43Critical concentration for permeabilization[7]
DOPC>8.0 µg/mL>1/14Rupture of most vesicles[7]
DOPC/DOPG (7:3)Micromolar range>1/100Formation of stable pores[1]
3:1 DOPC/DOPG-6/166Critical ratio for peptide penetration[8]
3:1 DOPC/DOPG-6/128Critical ratio for water channel formation[8]
POPC/Cholesterol25 µM1/40Used for CD spectroscopy[9]
PC/Chol vesicles0 - 1.52 µM-Concentration-dependent fluorescence recovery[10]
PC/PG/Chol vesicles0 - 0.76 µM-Concentration-dependent fluorescence recovery[10]

Table 2: Binding Affinity of this compound to Different Lipid Bilayers

Lipid CompositionTechniqueDissociation Constant (KD)Reference(s)
DMPCCD and Fluorescence Spectroscopy~2 µM[5]
POPCSurface Plasmon Resonance1.2 - 1.7 µM[5]
PE/PGNot specified10-100 fold lower than PC/PG[6]

Table 3: this compound-Induced Defect/Pore Sizes Determined by Atomic Force Microscopy (AFM)

Lipid BilayerIncubation TimeMost Probable Defect RadiusReference(s)
DLPCInitial equilibration~3.8 nm[11]
DOPCInitial equilibration~4.7 nm[11]
DOPC/egg-sphingomyelin/cholesterolNot specified~5 nm (in Ld phase)[11]

Experimental Protocols

Protocol 1: this compound-Induced Vesicle Leakage Assay (Calcein Leakage)

This protocol describes a common method to quantify the membrane-permeabilizing activity of this compound by monitoring the release of a fluorescent dye, calcein, from lipid vesicles.

Materials:

  • Desired lipids (e.g., POPC, DOPC) in chloroform

  • This compound stock solution

  • Calcein

  • Sephadex G-50 resin

  • Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Triton X-100 (10% v/v solution)

  • Fluorometer

Procedure:

  • Vesicle Preparation: a. Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours. b. Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in buffer) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs). c. Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency. d. To obtain large unilamellar vesicles (LUVs), extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Removal of External Calcein: a. Prepare a size-exclusion chromatography column with Sephadex G-50 equilibrated with the experimental buffer. b. Apply the vesicle suspension to the column and collect the fractions containing the vesicles (typically the first colored fractions). This separates the vesicles with encapsulated calcein from the free calcein in the external solution.

  • Leakage Assay: a. Dilute the calcein-loaded vesicles in the experimental buffer in a quartz cuvette to a final lipid concentration of approximately 50-100 µM. b. Place the cuvette in a temperature-controlled fluorometer and record the baseline fluorescence (excitation ~490 nm, emission ~520 nm). The initial fluorescence should be low due to self-quenching of the concentrated calcein inside the vesicles. c. Add a specific concentration of this compound to the cuvette and immediately start recording the fluorescence intensity over time. An increase in fluorescence indicates leakage of calcein and subsequent de-quenching. d. After the leakage reaction has reached a plateau or a desired time point, add a small volume of Triton X-100 solution to a final concentration of ~0.1% (v/v) to completely lyse the vesicles. This will release all encapsulated calcein and represents 100% leakage.

  • Data Analysis: a. The percentage of leakage at a given time (t) is calculated using the following formula: % Leakage(t) = [(F(t) - F₀) / (F_max - F₀)] * 100 where:

    • F(t) is the fluorescence intensity at time t.

    • F₀ is the initial fluorescence intensity before adding this compound.

    • F_max is the maximum fluorescence intensity after adding Triton X-100.

Protocol 2: Circular Dichroism (CD) Spectroscopy of this compound-Membrane Interaction

This protocol outlines the use of CD spectroscopy to monitor the secondary structure of this compound upon binding to lipid vesicles.

Materials:

  • This compound stock solution (in water or a low-salt buffer)

  • Large unilamellar vesicles (LUVs) of the desired lipid composition (prepared as in Protocol 1, but hydrated with buffer instead of calcein solution)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: a. Prepare a series of samples containing a fixed concentration of this compound (e.g., 10-25 µM) and varying concentrations of LUVs. b. Prepare a corresponding series of blank samples containing only the LUVs at the same concentrations.

  • CD Spectra Acquisition: a. Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm). b. Record the CD spectrum of the buffer alone. c. Record the CD spectra of the blank (vesicle-only) samples. d. Record the CD spectra of the this compound-containing samples.

  • Data Analysis: a. Subtract the buffer spectrum from all other spectra. b. Subtract the corresponding vesicle-only spectrum from each this compound-vesicle spectrum to correct for any signal from the lipids. c. The resulting spectra represent the CD signal of this compound. The characteristic double minima at approximately 208 nm and 222 nm are indicative of α-helical structure. d. The mean residue ellipticity ([θ]) can be calculated and used to estimate the percentage of α-helical content using various deconvolution algorithms.

Protocol 3: Atomic Force Microscopy (AFM) Imaging of this compound on Supported Lipid Bilayers

This protocol details the visualization of this compound-induced disruption of a supported lipid bilayer (SLB) using AFM.

Materials:

  • Small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., DOPC)

  • Freshly cleaved mica discs

  • This compound stock solution

  • Imaging buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Atomic force microscope with a liquid cell

Procedure:

  • Preparation of Supported Lipid Bilayer (SLB): a. Prepare SUVs by sonication or extrusion of MLVs. b. Place a freshly cleaved mica disc in the AFM liquid cell. c. Add a solution of SUVs to the mica surface and incubate for 30-60 minutes at a temperature above the lipid phase transition temperature. This allows the vesicles to fuse and form a continuous SLB. d. Gently rinse the surface with imaging buffer to remove any unfused vesicles.

  • AFM Imaging: a. Mount the liquid cell on the AFM and engage the cantilever with the SLB surface in the imaging buffer. b. Obtain stable images of the intact SLB. The surface should appear smooth and uniform. c. Carefully inject a small volume of this compound solution into the liquid cell to achieve the desired final concentration. d. Immediately begin time-lapse imaging to monitor the effect of this compound on the bilayer. Look for the formation of defects, pores, or other structural changes over time.

  • Image Analysis: a. Analyze the AFM images to characterize the features induced by this compound. b. Measure the depth and diameter of pores or defects. c. Quantify the kinetics of membrane disruption by analyzing the changes in the bilayer structure over time.

Visualizations

Melittin_Pore_Formation cluster_solution Aqueous Phase cluster_membrane Lipid Bilayer Melittin_monomer This compound Monomer (Random Coil) Melittin_surface Surface-bound this compound (α-helical) Melittin_monomer->Melittin_surface Binding & Folding Melittin_inserted Inserted this compound (Perpendicular) Melittin_surface->Melittin_inserted Concentration-dependent Insertion Pore Toroidal Pore Melittin_inserted->Pore Aggregation Pore->Melittin_surface Disassembly (Transient Pore)

Caption: Mechanism of this compound-induced toroidal pore formation.

Vesicle_Leakage_Workflow start Prepare Calcein-loaded LUVs remove_free_dye Size-Exclusion Chromatography start->remove_free_dye baseline_fluorescence Measure Baseline Fluorescence (F₀) remove_free_dye->baseline_fluorescence add_this compound Add this compound & Record Fluorescence over Time (F(t)) baseline_fluorescence->add_this compound add_triton Add Triton X-100 for 100% Leakage (F_max) add_this compound->add_triton calculate_leakage Calculate % Leakage add_triton->calculate_leakage

Caption: Experimental workflow for the vesicle leakage assay.

AFM_Workflow start Prepare SUVs form_slb Form Supported Lipid Bilayer (SLB) on Mica start->form_slb image_intact AFM Imaging of Intact SLB form_slb->image_intact add_this compound Inject this compound into Liquid Cell image_intact->add_this compound time_lapse Time-Lapse AFM Imaging of Membrane Disruption add_this compound->time_lapse analyze Analyze Pore Formation and Kinetics time_lapse->analyze

Caption: Workflow for AFM imaging of this compound on a supported lipid bilayer.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Melittin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the primary peptide component of bee venom, has demonstrated significant anti-tumor properties, largely attributed to its ability to induce apoptosis in cancer cells.[1][2] This application note provides a comprehensive guide to analyzing this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. It includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow to ensure reliable and reproducible results.

Introduction to this compound-Induced Apoptosis

This compound is a 26-amino acid, amphipathic peptide that constitutes 40-60% of the dry weight of honeybee venom.[2][3] It exhibits potent cytotoxic effects against a wide range of cancer cells by disrupting cell membranes and activating programmed cell death, or apoptosis.[2][4] The mechanisms of this compound-induced apoptosis are multifaceted and can involve the activation of various signaling pathways. A key mechanism is the disruption of the cell membrane, leading to pore formation, which triggers an influx of extracellular Ca2+.[4] This can lead to the activation of the mitochondrial (intrinsic) apoptosis pathway, characterized by the release of cytochrome c, activation of caspases (like caspase-3 and -9), and eventual cell death.[1][2][5] Flow cytometry is a powerful technique for quantifying the extent of apoptosis in a cell population following treatment with agents like this compound.

Principle of Apoptosis Detection by Annexin V and PI Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method for the quantitative analysis of apoptosis.[6] The principle is based on detecting key changes in the plasma membrane that occur during the apoptotic process.[7][8]

  • Phosphatidylserine (PS) Translocation: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane.[9] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, acting as an "eat-me" signal for phagocytes.[6]

  • Annexin V: This is a 36 kDa, calcium-dependent protein with a high affinity for PS.[9] When conjugated with a fluorochrome (e.g., FITC), Annexin V can be used to specifically identify early apoptotic cells where PS is exposed.[7]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and therefore cannot enter live cells or early apoptotic cells with intact membranes.[9] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[7]

By co-staining a cell population with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish four distinct populations:

  • Q3 (Annexin V- / PI-): Viable, healthy cells.[6]

  • Q4 (Annexin V+ / PI-): Early apoptotic cells.[6]

  • Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.[6]

  • Q1 (Annexin V- / PI+): Necrotic cells (often a smaller population).[6]

Experimental Protocols

This protocol provides a step-by-step method for treating cancer cells with this compound and analyzing the resulting apoptosis by flow cytometry.

Materials and Reagents
  • Cancer cell line of interest (e.g., Jurkat, K562, NCI-H441)[3][10][11]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (Sigma-Aldrich, M2272 or equivalent)

  • Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V Apoptosis Detection Kit (e.g., BioLegend, Thermo Fisher, BD Biosciences) containing:

    • Annexin V-FITC

    • Propidium Iodide (PI) Staining Solution

    • 10X Binding Buffer (typically 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • 12 x 75 mm flow cytometry tubes

  • Flow cytometer

Procedure

Step 1: Cell Seeding and this compound Treatment

  • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment (e.g., 2-5 x 10⁵ cells/well).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare fresh dilutions of this compound in a complete culture medium from a stock solution. A typical dose-response experiment might use concentrations of 0, 1, 2, and 4 µg/mL.[5][10] A time-course experiment might use a single concentration (e.g., 2 µg/mL) for 12, 24, and 48 hours.[3]

  • Remove the old medium and add 2 mL of the this compound-containing medium to the respective wells. The "0 µg/mL" well serves as the untreated control.

  • Incubate the cells for the desired duration (e.g., 24 hours).

Step 2: Cell Harvesting

  • For suspension cells: Transfer the cells from each well directly into labeled flow cytometry tubes.

  • For adherent cells: Collect the culture medium (which contains floating, dead cells) into a labeled tube. Gently wash the adherent cells with PBS, then add trypsin-EDTA to detach them. Once detached, combine these cells with the previously collected medium.

  • Centrifuge the cell suspensions at 300-400 x g for 5 minutes.[12]

  • Carefully discard the supernatant.

  • Wash the cell pellet by resuspending in 1 mL of cold PBS, then centrifuge again. Discard the supernatant.

Step 3: Annexin V and PI Staining

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Keep it on ice.

  • Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.[3]

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to the tube.

  • Add 5 µL of the PI Staining Solution immediately before analysis. Do not wash the cells after adding PI.

Step 4: Flow Cytometry Analysis

  • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

  • Use unstained and single-stained (Annexin V-FITC only and PI only) control samples to set up appropriate voltage and compensation settings.

  • Acquire a minimum of 10,000 events for each sample.

  • Analyze the data using appropriate software. Gate on the cell population of interest based on forward and side scatter (FSC/SSC) properties and then visualize the Annexin V-FITC (e.g., FL1) vs. PI (e.g., FL2/FL3) dot plot to quantify the four populations.

Data Presentation

Quantitative data should be presented in clear, well-structured tables to facilitate comparison between different experimental conditions.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in NCI-H441 Cells after 24h Treatment

This compound (µg/mL)Viable Cells (%) (Q3)Early Apoptotic Cells (%) (Q4)Late Apoptotic/Necrotic Cells (%) (Q2)Total Apoptotic Cells (%) (Q2+Q4)
0 (Control) 94.5 ± 1.83.1 ± 0.62.4 ± 0.55.5 ± 1.1
1.0 78.2 ± 2.512.5 ± 1.19.3 ± 1.421.8 ± 2.5
2.0 55.9 ± 3.125.4 ± 2.218.7 ± 1.944.1 ± 4.1
4.0 31.6 ± 2.838.1 ± 3.430.3 ± 2.668.4 ± 6.0
Data are presented as Mean ± SD from three independent experiments. Data are representative.

Table 2: Time-Dependent Effect of this compound (2 µg/mL) on Apoptosis in Jurkat Cells

Treatment Time (h)Viable Cells (%) (Q3)Early Apoptotic Cells (%) (Q4)Late Apoptotic/Necrotic Cells (%) (Q2)Total Apoptotic Cells (%) (Q2+Q4)
0 96.1 ± 1.52.5 ± 0.41.4 ± 0.33.9 ± 0.7
12 71.3 ± 2.918.9 ± 1.79.8 ± 1.228.7 ± 2.9
24 50.8 ± 3.328.6 ± 2.520.6 ± 2.149.2 ± 4.6
48 29.4 ± 2.725.2 ± 2.345.4 ± 3.870.6 ± 6.1
Data are presented as Mean ± SD from three independent experiments. Data are representative.

Visualizations

Signaling Pathway

Melittin_Signaling_Pathway This compound This compound Membrane Plasma Membrane Pore Formation This compound->Membrane Bcl2_Family Inhibit Bcl-2 Activate Bax This compound->Bcl2_Family Downregulates Akt signal pathways Ca_Influx Ca2+ Influx Membrane->Ca_Influx Mitochondria Mitochondrial Perturbation Ca_Influx->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2_Family->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow

Flow_Cytometry_Workflow cluster_prep 1. Sample Preparation cluster_stain 2. Staining cluster_analysis 3. Analysis A Cell Seeding (6-well plate) B This compound Treatment (Dose & Time Course) A->B C Cell Harvesting (Collect & Wash) B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC (Incubate 15 min, dark) D->E F Add Propidium Iodide (Just before analysis) E->F G Flow Cytometry Acquisition F->G H Data Analysis (Compensation & Gating) G->H I Quantify Populations: - Viable - Early Apoptotic - Late Apoptotic H->I

Caption: Experimental workflow for apoptosis analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High PI+ population in control Rough cell handling; over-trypsinization; cells were not healthy prior to the experiment.Handle cells gently; use minimum required trypsinization time; ensure cells are in the logarithmic growth phase.
Weak Annexin V signal Insufficient Ca²+ in buffer; expired reagents; low level of apoptosis.Ensure 1X Binding Buffer is prepared correctly and contains CaCl₂; check reagent expiration dates; use a positive control (e.g., staurosporine) to confirm the assay is working.
High background/Smearing Cell clumps; analysis performed too long after staining.Gently pipette to ensure a single-cell suspension; analyze samples within one hour of staining.
Inconsistent results Variation in cell density, reagent volumes, or incubation times.Maintain strict consistency across all steps of the protocol for all samples and replicates.

References

Application Notes and Protocols for In Vivo Animal Models in Melittin Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo animal models utilized to evaluate the therapeutic efficacy of melittin, the principal active component of bee venom. The protocols detailed herein cover cancer, inflammatory conditions, and microbial infections, offering a foundational guide for preclinical research.

I. Anti-Cancer Efficacy of this compound

This compound has demonstrated significant anti-tumor effects across various cancer types in preclinical animal models.[1] Its mechanisms of action include inducing apoptosis and necrosis, inhibiting cell proliferation and metastasis, and modulating the tumor microenvironment.[2][3][4]

A. Xenograft Mouse Model of Human Breast Cancer

This model is widely used to assess the in vivo anti-cancer activity of this compound against breast cancer.

Experimental Workflow:

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model Development cluster_2 Treatment & Monitoring cluster_3 Efficacy Evaluation cell_culture Culture human breast cancer cells (e.g., MCF-7, 4T1) harvest Harvest and resuspend cells in Matrigel/PBS cell_culture->harvest injection Subcutaneously inject cells into the mammary fat pad harvest->injection acclimatize Acclimatize female nude mice (4-6 weeks old) acclimatize->injection tumor_growth Monitor tumor growth until volume reaches ~100 mm³ injection->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer this compound (e.g., intratumorally) randomize->treatment monitoring Measure tumor volume and body weight regularly treatment->monitoring euthanasia Euthanize mice at endpoint monitoring->euthanasia tumor_excision Excise tumors for analysis euthanasia->tumor_excision histology Histological analysis (H&E) tumor_excision->histology western_blot Western blot for apoptotic markers tumor_excision->western_blot

Caption: Workflow for assessing this compound's anti-cancer efficacy in a breast cancer xenograft model.

Experimental Protocol:

  • Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7 or 4T1) in appropriate media until they reach 80-90% confluency.

  • Animal Model: Use female immunodeficient mice (e.g., nude mice), 4-6 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 breast cancer cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the mammary fat pad.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound via intratumoral injection.[5]

  • Efficacy Assessment: Monitor tumor volume and body weight every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blot for apoptotic markers like cleaved caspase-3).[6]

Quantitative Data Summary:

Cancer ModelAnimal StrainThis compound Dose & RouteKey FindingsReference
Breast Cancer (4T1 xenograft)MouseNot specifiedSignificant growth inhibition; enhanced Bax/Bcl-2 ratio with irradiation.[2]
Non-Small Cell Lung CancerMouseSubcutaneousSuppressed tumor growth; reduced VEGF and HIF1-α expression.[2]
Head and Neck Squamous Cell CarcinomaCNE-2 tumor-bearing miceIntraperitonealReduced tumor growth; acted as a radiotherapy sensitizer.[2]
Pancreatic Cancer (PDCA model)Xenograft mouse modelNot specifiedMore efficient tumor growth inhibition when combined with gemcitabine.[2]
Colon Cancer (SW480 tumor-bearing)MouseNot specifiedReduced tumor growth.[2]
Hepatocellular CarcinomaNude mouse modelNot specifiedSuppressed tumor growth and metastasis.[7][7]
Prostate CancerNude miceNot specifiedInhibited tumor growth.[7][7]

II. Anti-Inflammatory Efficacy of this compound

This compound has shown potent anti-inflammatory properties in various animal models of inflammatory diseases.[8][9] It can suppress the production of pro-inflammatory mediators and modulate immune cell responses.[6]

A. Collagen-Induced Arthritis (CIA) in Rats

This model is a well-established preclinical model for rheumatoid arthritis.

Experimental Protocol:

  • Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail of Wistar rats.[10][11]

  • Booster Injection: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.

  • Treatment: Once arthritis is established (around day 28), begin treatment with this compound. Administration can be done via injection into a specific acupoint (e.g., Zusanli).[10][11]

  • Assessment of Arthritis: Monitor paw swelling (plethysmometry), arthritis score, and body weight regularly.

  • Biochemical and Histological Analysis: At the end of the study, collect blood to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[6] Perform histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.

Signaling Pathway:

G LPS LPS NFkB NF-κB Activation LPS->NFkB Activates This compound This compound This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces

References

Troubleshooting & Optimization

How to reduce Melittin's hemolytic activity for therapeutic use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with melittin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of this compound-based therapeutics, with a focus on mitigating its inherent hemolytic activity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
High Hemolytic Activity in Modified this compound 1. Ineffective modification strategy.2. Insufficient degree of modification (e.g., low PEGylation ratio).3. Cleavage of the modifying group, releasing free this compound.4. Issues with the formulation leading to this compound leakage.1. Re-evaluate Modification Strategy: Consider alternative approaches such as N-terminal specific PEGylation, amino acid substitutions known to reduce hemolysis, or encapsulation in a different nanoparticle system.[1][2][3]2. Optimize Modification Ratio: Increase the molar ratio of the modifying agent (e.g., PEG) to this compound during the conjugation reaction. Characterize the final product to confirm the degree of substitution.3. Assess Stability: Analyze the stability of your modified this compound or formulation under experimental conditions (e.g., in plasma or buffer) to check for premature release of the peptide.4. Optimize Formulation: If using nanoparticles, adjust parameters like lipid composition, polymer type, or crosslinking to improve this compound retention.[4][5]
Loss of Therapeutic Efficacy After Modification 1. The modification interferes with the active site or conformation of this compound required for its therapeutic effect.2. The delivery system does not release this compound at the target site.1. Site-Specific Modification: If possible, use site-specific modification techniques to avoid altering key residues involved in the therapeutic activity. For example, N-terminal modification is often preferred over random lysine conjugation.[2]2. Use a Cleavable Linker: Incorporate a linker that is stable in circulation but is cleaved at the target site (e.g., by specific enzymes or a change in pH) to release the active this compound.[6]3. Test Different Modifications: Screen a panel of modifications to find one that balances reduced hemolysis with retained therapeutic activity.[3]
Inconsistent Results in Hemolysis Assays 1. Variability in the red blood cell (RBC) source or preparation.2. Inaccurate determination of peptide concentration.3. Issues with positive or negative controls.1. Standardize RBC Preparation: Use fresh RBCs from a consistent source. Ensure thorough washing and accurate dilution of the RBC suspension for each experiment.[7][8]2. Accurate Peptide Quantification: Use a reliable method (e.g., HPLC or a colorimetric peptide assay) to accurately determine the concentration of your this compound constructs.3. Validate Controls: Ensure your negative control (e.g., PBS) shows minimal hemolysis and your positive control (e.g., Triton X-100) results in complete hemolysis.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's hemolytic activity?

A1: this compound is an amphipathic peptide, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions.[1][10] Its positively charged C-terminus interacts with the negatively charged surface of red blood cell membranes. The hydrophobic N-terminal region then inserts into the lipid bilayer, disrupting its integrity.[10] This leads to the formation of pores, causing the leakage of cellular contents like hemoglobin and ultimately cell lysis.[1][11][12]

Q2: How can I chemically modify this compound to reduce its hemolytic activity?

A2: Several chemical modification strategies can be employed:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to this compound can sterically hinder its interaction with the red blood cell membrane, thereby reducing hemolysis.[1][2] N-terminal PEGylation has been shown to be particularly effective.[2]

  • Amino Acid Substitution: Replacing key amino acids can alter the peptide's properties. For instance, substituting tryptophan at position 19 with a fluorescent amino acid has been shown to decrease hemolytic activity by over 13-fold.[13] Modifications to lysine residues have also been explored to reduce toxicity.[14]

  • Permethylation: Methylating the ammonium groups of this compound to form quaternary trimethylammonium groups can abolish its cytolytic activity.[15]

  • Phosphorylation: The addition of phosphate groups can also lead to a decrease in this compound's hemolytic effects.[16]

Q3: What are the common formulation strategies to mitigate this compound's hemolysis?

A3: Encapsulating this compound within nanoparticles is a widely used and effective approach:

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate this compound, shielding it from interaction with red blood cells.[5]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that carry this compound. For example, polydopamine nanoparticles have been used to encapsulate this compound, significantly reducing its hemolytic properties.[4]

  • Lipid-Polymer Hybrid Nanoparticles: These systems combine the advantages of both lipids and polymers to create stable carriers for this compound.[16]

  • Inorganic Nanoparticles: Materials like gold nanoparticles and nanodiamonds have also been utilized as platforms for this compound delivery.[5]

Q4: Can genetic engineering be used to create a safer version of this compound for therapeutic use?

A4: Yes, genetic engineering offers sophisticated ways to improve the safety and targeting of this compound:

  • Fusion Proteins: The gene for this compound can be fused with the gene for a targeting moiety, such as an antibody fragment that recognizes a specific receptor on cancer cells.[1] This creates a fusion protein that selectively delivers this compound to the target cells, minimizing its effect on healthy cells like red blood cells.

  • Gene Therapy Approaches: Instead of delivering the peptide itself, a gene encoding this compound can be delivered to cancer cells using a targeted vector. The cancer cells then produce the toxic peptide, leading to their own destruction.[5][17]

Quantitative Data Summary

The following tables summarize the reduction in hemolytic activity achieved through various modification and formulation strategies.

Table 1: Effect of Chemical Modifications on this compound's Hemolytic Activity

ModificationFold Reduction in Hemolysis (approx.)Key FindingsReference(s)
Trp-19 to DapAMCA Substitution13-fold increase in HC50Significantly reduced hemolytic activity while retaining anticancer effects.[13]
N-terminal PEGylationDependent on PEG sizeIncreasing the length of the PEG chain progressively reduces hemolytic activity.[2]
PermethylationActivity AbolishedComplete loss of cytolytic activity.[15]
Amino Acid Substitutions (Mw, S1, S2 analogs)>90% reduction at 20 µMStrategic substitutions significantly decreased hemolytic toxicity.[18]

HC50: The concentration of the peptide required to cause 50% hemolysis.

Table 2: Impact of Formulation Strategies on this compound's Hemolytic Activity

FormulationKey FindingsReference(s)
Polydopamine NanoparticlesAmeliorates the hemolysis of this compound.[4]
Lipid-Coated Polymeric NanoparticlesRemarkably reduced the hemolytic activity and nonspecific cytotoxicity.[16]
Ultrasmall Lipid NanoparticlesSignificantly reduced the hemolysis of this compound.[19]
Aptamer-Melittin ConjugateSignificantly less hemolytic activity compared to free this compound.[16]

Experimental Protocols

Key Experiment: In Vitro Hemolysis Assay

This protocol outlines a standard method for determining the hemolytic activity of this compound and its derivatives.[8][20]

1. Materials and Reagents:

  • Freshly collected red blood cells (RBCs) with an anticoagulant (e.g., heparin or EDTA). Human RBCs are commonly used.[7]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.[8]

  • This compound or modified this compound solutions of known concentrations.

  • 96-well microtiter plates (V-bottom or U-bottom).

  • Spectrophotometer (plate reader) capable of reading absorbance at 540 nm or 577 nm.[7][9][21]

  • Centrifuge.

2. Preparation of Red Blood Cells:

  • Centrifuge the whole blood at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the RBCs.[7]

  • Carefully aspirate and discard the supernatant (plasma) and the buffy coat (the layer of white blood cells and platelets).

  • Resuspend the RBC pellet in 5-10 volumes of cold, sterile PBS.

  • Centrifuge again and discard the supernatant. Repeat this washing step 3-5 times until the supernatant is clear.

  • After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.[7]

3. Assay Procedure:

  • Prepare serial dilutions of your test peptides (this compound and its analogs) in PBS in a 96-well plate.

  • In separate wells, prepare the controls:

    • Negative Control (0% hemolysis): PBS alone.[8]

    • Positive Control (100% hemolysis): 1% Triton X-100.[8]

  • Add the 2% RBC suspension to each well containing the peptide dilutions and controls. A typical ratio is 1:1 (e.g., 100 µL of peptide solution + 100 µL of 2% RBC suspension).

  • Incubate the plate at 37°C for 1 hour.[7]

  • After incubation, centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet the intact RBCs and cell debris.

  • Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm (or a similar wavelength for hemoglobin).[7][9]

4. Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula:[8]

% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Where:

  • Abs_sample is the absorbance of the wells with the peptide.

  • Abs_neg_ctrl is the absorbance of the negative control (PBS).

  • Abs_pos_ctrl is the absorbance of the positive control (Triton X-100).

The results can be plotted as % hemolysis versus peptide concentration to determine the HC50 value.

Visualizations

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Obtain Fresh Blood wash_rbc Wash RBCs with PBS start->wash_rbc prep_suspension Prepare 2% RBC Suspension wash_rbc->prep_suspension prep_dilutions Prepare Peptide Dilutions & Controls prep_suspension->prep_dilutions add_rbc Add RBC Suspension to Wells prep_dilutions->add_rbc incubate Incubate at 37°C for 1h add_rbc->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant read_absorbance Read Absorbance (540 nm) transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis plot_data Plot Data & Determine HC50 calculate_hemolysis->plot_data

Caption: Workflow for the in vitro hemolysis assay.

Melittin_Modification_Strategies cluster_this compound cluster_strategies Strategies to Reduce Hemolysis cluster_chem Chemical Modification cluster_form Formulation / Encapsulation cluster_genetic Genetic Engineering cluster_result This compound Native this compound (High Hemolytic Activity) peg PEGylation This compound->peg aas Amino Acid Substitution This compound->aas other_chem Other Modifications (e.g., Permethylation) This compound->other_chem lipo Liposomes This compound->lipo poly Polymeric Nanoparticles This compound->poly hybrid Hybrid Nanoparticles This compound->hybrid fusion Fusion Proteins This compound->fusion gene_del Gene Delivery This compound->gene_del safe_this compound Therapeutic this compound (Reduced Hemolytic Activity) peg->safe_this compound aas->safe_this compound other_chem->safe_this compound lipo->safe_this compound poly->safe_this compound hybrid->safe_this compound fusion->safe_this compound gene_del->safe_this compound

Caption: Strategies to reduce the hemolytic activity of this compound.

References

Strategies to improve the in vivo stability of Melittin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in-vivo stability of Melittin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in-vivo application of native this compound?

A1: Despite its potent anticancer and antimicrobial properties, the clinical translation of this compound is hindered by several significant challenges. These include high systemic toxicity, particularly its strong non-specific hemolytic activity (lysis of red blood cells), rapid degradation by proteases in the blood, poor pharmacokinetics, and potential immunogenicity.[1][2][3][4][5][6][7] When injected intravenously, it can cause severe toxic reactions.[1] These limitations necessitate the development of strategies to improve its stability and target specificity.

Q2: How does PEGylation enhance this compound's in-vivo stability and safety profile?

A2: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic profiles of therapeutic proteins and peptides.[8] For this compound, N-terminal PEGylation has been shown to significantly mitigate cytotoxicity and hemolytic activity.[5] This beneficial effect increases with the length of the PEG chain.[5] PEGylation enhances stability by providing resistance to enzymatic degradation, which can extend its half-life in biological systems.[5][8]

Q3: What is the rationale for substituting L-amino acids with their D-enantiomers in this compound?

A3: The substitution of naturally occurring L-amino acids with their non-natural D-enantiomers is a key strategy to overcome proteolytic degradation.[9][10] Natural proteases are stereospecific and primarily recognize L-amino acid peptide bonds. Peptides composed of D-amino acids are therefore highly resistant to enzymatic hydrolysis, which can greatly improve their stability and circulation half-time in vivo.[9][10] Studies have shown that D-Melittin nanoformulations can maintain their cytolytic potential against cancer cells while inducing a significantly decreased immune response, resulting in an excellent safety profile.[2]

Q4: How do nanoparticle-based delivery systems improve the therapeutic index of this compound?

A4: Encapsulating this compound within nanoparticles is a leading strategy to overcome its limitations.[4][11] Nanocarriers, such as liposomes and polymeric nanoparticles, can shield this compound from degradation in the bloodstream and reduce its contact with healthy cells, thereby minimizing systemic toxicity and hemolytic activity.[2][3][7] These nanoparticles can be designed to accumulate preferentially at tumor sites through the enhanced permeability and retention (EPR) effect.[3] Furthermore, "smart" nanoparticles can be engineered to release their this compound payload in response to specific triggers in the tumor microenvironment, such as a lower pH, for targeted drug delivery.[2][3]

Q5: What are "stapled peptides," and how does this modification affect this compound's properties?

A5: Stapled peptides are molecules in which a synthetic brace, typically an all-hydrocarbon crosslink, is introduced to lock the peptide into its bioactive α-helical conformation.[6][12] This conformational constraint can lead to remarkable enhancements in protease resistance and potentially increased cell permeability compared to the native, flexible peptide.[6][12] For this compound, stapled analogs have been shown to have a significantly longer half-life against proteolytic degradation while exhibiting enhanced anti-tumor activity.[6]

Q6: What role does genetic engineering play in modifying this compound for therapeutic use?

A6: Genetic engineering offers powerful tools to enhance this compound's stability and targeting. One approach involves creating fusion proteins where this compound is linked to a targeting moiety, such as an antibody fragment (scFv), that specifically binds to receptors overexpressed on cancer cells.[13] This strategy directs the cytotoxic peptide to the tumor, increasing local efficacy and reducing off-target effects. Another method is the creation of truncated or modified this compound analogues. For instance, removing the first seven amino acids (D1-7) was found to dramatically reduce lytic activity while retaining strong lipid membrane binding, converting the peptide into a stable cargo linker for drug delivery systems.[14]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solutions & Troubleshooting Steps
High Hemolytic Activity Persists After Modification The modification may be insufficient to shield the peptide's lytic domains at physiological pH. The chosen strategy might not be optimal for reducing hemolysis.1. Optimize PEGylation: If using N-terminal PEGylation, experiment with increasing the PEG chain length, as longer chains have been shown to be more effective at reducing hemolytic activity.[5] 2. Refine Nanoparticle Formulation: Ensure the nanoparticle shell is stable and prevents this compound leakage during circulation. Utilize pH-sensitive carriers that only release this compound in the acidic tumor microenvironment.[2] 3. Consider D-Amino Acid Substitution: Synthesize an all-D-amino acid version of this compound (D-Melittin), which has been shown to maintain efficacy while allowing for safer delivery within nanoformulations.[2]
Reduced Anticancer Efficacy of Modified this compound The modification may sterically hinder the peptide's interaction with the cancer cell membrane. The delivery vehicle may not be releasing the peptide efficiently at the target site.1. Evaluate Modification Site: The location of the modification is critical. C-terminal PEGylation has been shown to have a more limited impact on cytotoxicity compared to N-terminal modification, preserving higher activity.[5] 2. Assess Nanoparticle Release Kinetics: Characterize the release profile of your nanoparticle formulation. If using pH-sensitive linkers or polymers, confirm their cleavage/dissociation at endosomal or tumoral pH to ensure this compound is unsheathed to exert its effect.[2] 3. Re-evaluate Peptide Stapling: The position of the hydrocarbon staple can influence activity. Test different stapling positions to find an analog that maintains high helicity and potent anti-tumor properties.[6]
Poor In Vivo Half-Life and Rapid Clearance The modified peptide is still susceptible to proteolytic degradation. The construct is being rapidly cleared by the kidneys or reticuloendothelial system.1. Enhance Protease Resistance: The most effective strategies are D-amino acid substitution[9][10] or peptide stapling[6], both of which are proven to significantly increase resistance to proteases. 2. Increase Hydrodynamic Radius: PEGylation is a standard method to increase the size of the peptide, thereby reducing renal clearance and extending circulation half-life.[8] 3. Encapsulate in Long-Circulating Nanoparticles: Formulate this compound within nanoparticles coated with PEG or other stealth materials to prevent rapid uptake by the immune system and prolong circulation time.[11]
Immunogenic Response Observed with Delivery System The peptide itself or components of the nanocarrier (e.g., certain polymers) can be recognized by the immune system, leading to an adverse response.1. Utilize D-Melittin: Studies have shown that D-Melittin nanoformulations can significantly attenuate the generation of an antibody response compared to their L-Melittin counterparts.[2] 2. Select Biocompatible Carriers: Use well-established, biodegradable, and biocompatible polymers such as PLGA or lipids that have a lower intrinsic immunogenicity.[1][11] 3. Mask with PEG: PEGylation can help to shield antigenic epitopes on both the peptide and the nanocarrier surface from immune recognition.[8]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Modified Variants

CompoundCell LineIC50 Value (µM)Citation(s)
Native this compoundHuman Fibroblast6.45 µg/mL (~2.27 µM)[15][16]
Native this compoundHeLa~4 µM[5]
N-terminal PEG₁₂-MelittinHeLa13.85[5]
N-terminal PEG₂₄-MelittinHeLa22.11[5]
C-terminal PEG₁₂-MelittinHeLa4.163[5]
C-terminal PEG₂₄-MelittinHeLa6.599[5]

Table 2: Hemolytic Activity (HD50) of this compound Formulations

CompoundConditionHD50 Value (µg/mL)Citation(s)
Native this compoundHuman RBCs0.44[15][16]
Native this compoundHuman RBCs0.55[17]
D-Melittin MicellespH 7.4> 100 µM[2]
D-Melittin MicellespH 6.4~40 µM[2]
D-Melittin MicellespH 5.4~10 µM[2]

Table 3: In Vivo Stability and Efficacy

CompoundParameterValueModel SystemCitation(s)
Native this compoundHalf-life (vs. α-chymotrypsin)4 minIn Vitro Protease Assay[6]
Stapled this compound (Mel-S4)Half-life (vs. α-chymotrypsin)47 minIn Vitro Protease Assay[6]
Hybrid α-melittin NPsTumor Growth Inhibition82.8%B16F10 Melanoma Mice[18]
Native this compoundLD₅₀ (intraperitoneal)4.98 mg/kgBALB/c Mice[15]

Experimental Protocols

Protocol 1: Hemolysis Assay

  • Objective: To quantify the red blood cell (RBC) lytic activity of this compound and its analogs.

  • Methodology:

    • Prepare RBC Suspension: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 500 rpm for 5 minutes) to remove plasma and buffy coat. Resuspend the washed RBC pellet in PBS to a final concentration of 2% (v/v).[15][16]

    • Sample Preparation: Prepare serial dilutions of the this compound peptides in PBS to achieve the desired final concentration range (e.g., 0.06 to 16 µg/mL).[15][16]

    • Incubation: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each peptide dilution. For controls, add 100 µL of RBCs to 100 µL of PBS (negative control, 0% hemolysis) and 100 µL of 0.2% Triton X-100 (positive control, 100% hemolysis).[15][16]

    • Reaction: Incubate the plate at 37°C for 1 hour.[15][16]

    • Centrifugation: Centrifuge the plate (e.g., 500 rpm for 5 minutes) to pellet intact RBCs and debris.[15]

    • Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.[15][16]

    • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Protocol 2: Cell Viability (MTS/MTT) Assay

  • Objective: To determine the cytotoxicity of this compound derivatives against cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[19][20]

    • Treatment: Prepare serial dilutions of the this compound peptides in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the wells.

    • Incubation: Incubate the cells with the peptides for a specified period (e.g., 24 hours).[2][20]

    • Reagent Addition: Add 20 µL of MTS (or MTT) reagent to each well and incubate for an additional 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[20]

    • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[20]

    • Calculation: Calculate cell viability relative to untreated control cells. Plot the viability against peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation)

  • Objective: To encapsulate water-soluble this compound into biodegradable PLGA nanoparticles.

  • Methodology:

    • Primary Emulsion (W1/O): Dissolve this compound in an aqueous solution (W1). Dissolve poly(D,L-lactide-co-glycolide acid) (PLGA) in an organic solvent like dichloromethane (DCM) (O). Add the aqueous this compound solution to the organic PLGA solution and sonicate at high energy to form a stable water-in-oil (W1/O) primary emulsion.[1][21]

    • Secondary Emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) (W2). Sonicate or homogenize this mixture to form a double emulsion (W1/O/W2).[21]

    • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate. This process leads to the precipitation of PLGA and the formation of solid nanoparticles with this compound encapsulated inside.

    • Washing and Collection: Collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with deionized water to remove excess PVA and un-encapsulated this compound.

    • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant and freeze-dry (lyophilize) to obtain a powdered form for storage and later use.

    • Characterization: Analyze the nanoparticles for size, zeta potential (surface charge), morphology (e.g., via SEM/TEM), and encapsulation efficiency.[1] Encapsulation efficiency can be determined by lysing a known amount of nanoparticles, quantifying the this compound content (e.g., by HPLC or a protein assay), and comparing it to the initial amount used.[21][22]

Visualizations

Melittin_Stability_Strategies cluster_0 Challenges cluster_1 Improvement Strategies cluster_2 Outcomes This compound Native this compound challenges In Vivo Instability - High Toxicity (Hemolysis) - Rapid Degradation - Immunogenicity This compound->challenges chem_mod Chemical Modification - PEGylation - D-Amino Acid Substitution - Stapling challenges->chem_mod Addressed by formulation Formulation Strategy - Nanoparticle Encapsulation (Liposomes, Polymers) challenges->formulation Addressed by genetic_eng Genetic Engineering - Fusion Proteins - Truncation challenges->genetic_eng Addressed by outcome Improved Therapeutic Index - Reduced Toxicity - Enhanced Stability - Targeted Delivery chem_mod->outcome formulation->outcome genetic_eng->outcome

Caption: Overview of strategies to overcome the in-vivo challenges of this compound.

Nanoparticle_Workflow cluster_prep Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_analysis Analysis prep 1. Nanoparticle Formulation (e.g., Double Emulsion) char 2. Physicochemical Characterization - Size (DLS) - Zeta Potential - Encapsulation Efficiency prep->char cyto 3. Cytotoxicity Assay (vs. Cancer Cells) char->cyto hemo 4. Hemolysis Assay (vs. Red Blood Cells) char->hemo pk 5. Pharmacokinetics & Biodistribution cyto->pk hemo->pk eff 6. Antitumor Efficacy (Tumor Xenograft Model) pk->eff analysis 7. Data Analysis & Conclusion eff->analysis

Caption: Experimental workflow for developing and testing this compound nanoparticles.

Melittin_MoA cluster_pathways Intracellular Effects mel This compound mem Cancer Cell Membrane mel->mem path Inhibition of Signaling Pathways (PI3K/Akt, NF-κB) mel->path Intracellular Uptake pore Pore Formation & Membrane Disruption mem->pore influx Ion Influx & Loss of Integrity pore->influx apop Induction of Apoptosis (Caspase Activation) influx->apop death Cell Death path->death apop->death

Caption: this compound's mechanism of action leading to cancer cell death.

References

Overcoming Melittin's non-specific cytotoxicity in cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome melittin's non-specific cytotoxicity in cancer therapy. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound for cancer therapy?

The primary challenge is this compound's potent, non-specific cytotoxicity. As a major component of bee venom, this compound is a powerful cytolytic peptide that can disrupt the cell membranes of both cancerous and healthy cells, leading to significant side effects such as hemolysis (destruction of red blood cells).[1][2][3][4] This lack of specificity has historically limited its clinical application.[1][2][4]

Q2: What are the main strategies to overcome this compound's non-specific cytotoxicity?

Current research focuses on several key strategies to enhance the tumor-specificity and reduce the systemic toxicity of this compound:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, micelles) is a leading approach.[3][4] These nanocarriers can shield this compound from healthy tissues during circulation and are often designed for targeted release at the tumor site.[3][4][5]

  • pH-Sensitive Formulations: Researchers have developed pH-sensitive carriers that remain stable at the physiological pH of blood but release this compound in the acidic tumor microenvironment.[1][2]

  • Conjugation and Modification: Modifying this compound's structure or conjugating it with targeting ligands (e.g., antibodies or peptides that recognize tumor-specific receptors) can improve its selectivity for cancer cells.[6]

  • Gene Therapy Approaches: This involves delivering the gene encoding this compound directly to tumor cells, leading to localized production of the peptide and minimizing systemic exposure.

Q3: How does this compound induce cancer cell death?

This compound exerts its anticancer effects through multiple mechanisms:

  • Membrane Disruption: Its primary mechanism is the formation of pores in the cell membrane, leading to cell lysis and necrotic cell death.[5][7]

  • Apoptosis Induction: this compound can also trigger programmed cell death (apoptosis) by permeabilizing mitochondrial membranes, which releases pro-apoptotic factors like cytochrome c.[5][8][9]

  • Modulation of Signaling Pathways: It can interfere with critical cancer-related signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways, which are involved in cell proliferation, survival, and metastasis.[3][4][5]

Troubleshooting Guides

Problem 1: High levels of hemolysis observed in in vitro assays with this compound-loaded nanoparticles.

Possible Cause Troubleshooting Step
Incomplete Encapsulation: Free this compound in the nanoparticle suspension.Purify the nanoparticle formulation to remove unencapsulated this compound using techniques like dialysis or size exclusion chromatography.
Nanoparticle Instability: Premature release of this compound from the nanocarrier.Re-evaluate the stability of your nanoparticle formulation. Consider using more stable lipid compositions for liposomes or cross-linking polymeric nanoparticles.
Incorrect Assay Conditions: The buffer or serum concentration in the hemolysis assay may be affecting nanoparticle stability.Ensure the hemolysis assay is performed in a buffer system that is compatible with your nanoparticle formulation (e.g., PBS).

Problem 2: Low cytotoxicity observed in cancer cell lines with this compound-loaded nanoparticles.

Possible Cause Troubleshooting Step
Inefficient this compound Release: The nanocarrier is not releasing this compound effectively at the target site.If using a stimulus-responsive system (e.g., pH-sensitive), confirm that the trigger is sufficient to induce release. For example, ensure the pH of the cell culture medium is representative of the tumor microenvironment.
Low Cellular Uptake: The nanoparticles are not being internalized by the cancer cells.Consider surface modification of the nanoparticles with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on your target cancer cells.
Incorrect Dosage: The concentration of this compound delivered by the nanoparticles is below the therapeutic threshold.Increase the concentration of the this compound-loaded nanoparticles in your assay. Determine the IC50 value to establish an effective dose range.

Problem 3: Inconsistent results in cytotoxicity assays (e.g., MTT, MTS).

Possible Cause Troubleshooting Step
Interference with Assay Reagent: The nanoparticle material may be interfering with the colorimetric readout of the assay.Run a control with the "empty" nanoparticles (without this compound) to assess any baseline interference. Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity).
Cell Seeding Density: Variations in the number of cells seeded per well.Ensure a consistent and optimized cell seeding density across all wells and plates.
Incubation Time: The duration of exposure to the this compound formulation may be insufficient.Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer-1.14
SUM159Triple-Negative Breast Cancer5.58 (ng/µL)1.49
SKBR3HER2-Enriched Breast Cancer5.77 (ng/µL)0.94
D-17Canine Osteosarcoma1.91-[10]
UMR-106Human Osteosarcoma1.77-[10]
MG-63Human Osteosarcoma2.34-[10]
HeLaCervical Cancer1.8 (12h)-[11]
A549Non-Small-Cell Lung Cancer~2.0-
K-562Chronic Myelogenous Leukemia-2.05 (48h)[12]
CCRF-CEMAcute Lymphoblastic Leukemia-6.1 (48h)[12]

Table 2: Hemolytic Activity of Free this compound vs. Nanoparticle-Encapsulated this compound

FormulationHD50 (µg/mL)HD50 (µM)Fold ImprovementReference
Free this compound0.440.51-[13][14]
This compound-Loaded Nanoparticles>28.4>10>19.6[14]

HD50: The concentration required to cause 50% hemolysis.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Double Emulsion Method)

This protocol provides a general guideline for encapsulating this compound into biodegradable polymers like PLGA.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v)

  • Deionized water

  • Homogenizer

  • Magnetic stirrer

Procedure:

  • Prepare the Primary Emulsion (w/o): a. Dissolve a known amount of this compound in a small volume of deionized water (aqueous phase). b. Dissolve PLGA in DCM (organic phase). c. Add the aqueous this compound solution to the organic PLGA solution. d. Emulsify using a high-speed homogenizer to create a water-in-oil (w/o) emulsion.

  • Prepare the Double Emulsion (w/o/w): a. Add the primary emulsion to a larger volume of PVA solution. b. Homogenize again to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: a. Place the double emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate. This will lead to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated this compound. c. Lyophilize the final nanoparticle pellet for long-term storage.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound or this compound-nanoparticle formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of your this compound formulation in complete culture medium. b. Remove the old medium from the cells and replace it with the medium containing different concentrations of the this compound formulation. Include untreated cells as a negative control. c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11][12]

  • MTT Addition: a. Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control. b. Plot a dose-response curve and determine the IC50 value.

Protocol 3: Hemolysis Assay

Materials:

  • Fresh human or animal blood

  • Phosphate-buffered saline (PBS)

  • This compound or this compound-nanoparticle formulation

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well V-bottom plate

  • Centrifuge

  • Microplate reader

Procedure:

  • Preparation of Red Blood Cells (RBCs): a. Centrifuge fresh blood to pellet the RBCs. b. Wash the RBCs several times with PBS until the supernatant is clear. c. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).[13]

  • Assay Setup: a. In a 96-well plate, add serial dilutions of your this compound formulation. b. Add PBS as a negative control (0% hemolysis). c. Add 1% Triton X-100 as a positive control (100% hemolysis).[13]

  • Incubation: a. Add the RBC suspension to each well. b. Incubate the plate at 37°C for 1 hour.[13]

  • Centrifugation: a. Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: a. Carefully transfer the supernatant to a new flat-bottom 96-well plate. b. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.[13]

  • Data Analysis: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. Determine the HD50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Melittin_Apoptosis_Pathway This compound This compound Cell_Membrane Cancer Cell Membrane This compound->Cell_Membrane Direct Interaction Mitochondria Mitochondria This compound->Mitochondria Internalization PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition NF_kB NF-κB Pathway This compound->NF_kB Inhibition Pore_Formation Pore Formation/ Membrane Disruption Cell_Membrane->Pore_Formation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppression NF_kB->Apoptosis Suppression Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Caspase_3->Apoptosis Cytochrome_c->Caspase_9 Activation Nanoparticle_Workflow cluster_Formulation Nanoparticle Formulation cluster_Characterization Characterization cluster_Evaluation In Vitro & In Vivo Evaluation This compound This compound Formulation Encapsulation (e.g., Emulsion) This compound->Formulation Polymer Polymer/Lipid Polymer->Formulation Melittin_NP This compound-Loaded Nanoparticle Formulation->Melittin_NP Size_Zeta Size & Zeta Potential Melittin_NP->Size_Zeta Encapsulation_Efficiency Encapsulation Efficiency Melittin_NP->Encapsulation_Efficiency In_Vitro_Release In Vitro Release Melittin_NP->In_Vitro_Release Cytotoxicity Cytotoxicity Assay (e.g., MTT) Melittin_NP->Cytotoxicity Hemolysis Hemolysis Assay Melittin_NP->Hemolysis In_Vivo In Vivo Tumor Model Cytotoxicity->In_Vivo Hemolysis->In_Vivo Troubleshooting_Logic Start High Hemolysis Observed Check_Encapsulation Check for Free this compound (Purification Step) Start->Check_Encapsulation Check_Stability Assess Nanoparticle Stability (e.g., DLS over time) Start->Check_Stability Check_Assay Review Hemolysis Assay Protocol Start->Check_Assay Free_Melittin_Present Free this compound Detected Check_Encapsulation->Free_Melittin_Present Yes Instability_Observed Nanoparticles Unstable Check_Stability->Instability_Observed Yes Assay_Issue Protocol Inconsistency Check_Assay->Assay_Issue Yes Solution1 Optimize Purification Free_Melittin_Present->Solution1 Solution2 Reformulate for Stability Instability_Observed->Solution2 Solution3 Standardize Assay Conditions Assay_Issue->Solution3

References

Melittin Anti-Inflammatory Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the anti-inflammatory properties of melittin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address specific issues researchers may face.

Optimizing Concentration and Managing Cytotoxicity

Q1: What is a recommended starting concentration range for evaluating the anti-inflammatory effects of this compound?

A non-cytotoxic, effective concentration for this compound's anti-inflammatory activity often falls within the 0.5 to 5 µg/mL range in vitro.[1][2] However, this can be highly dependent on the cell type. For instance, in RAW 264.7 macrophages, concentrations between 0.35 and 0.70 µM have shown anti-inflammatory effects without significant cytotoxicity.[3] It is crucial to determine the optimal concentration for each specific cell line and experimental setup.

Q2: My cells are showing high levels of death after this compound treatment. How can I determine the optimal, non-toxic concentration for my cell line?

It is essential to perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound on your specific cell line before proceeding with anti-inflammatory experiments. This allows you to select a sub-lethal concentration for your subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose. A detailed protocol is provided in the Experimental Protocols section below.

Q3: Why is the IC50 value I obtained different from what is reported in the literature for the same cell line?

Discrepancies in IC50 values can arise from several factors:

  • Cell Line & Passage Number: Different cell line strains or high passage numbers can lead to altered sensitivity.

  • Cell Seeding Density: The initial number of cells plated can affect the calculated IC50.

  • Incubation Time: this compound's cytotoxic effects are time-dependent; IC50 values will typically decrease with longer incubation times (e.g., 48h vs. 24h).[4]

  • Assay Method: Different viability assays (e.g., MTT, Trypan Blue, LDH) measure different aspects of cell death and can yield varying results.[4]

  • Reagent Purity: The purity of the this compound used can impact its potency.

Q4: Is it possible to reduce this compound's cytotoxicity while preserving its anti-inflammatory activity?

Yes, research is exploring methods to mitigate this compound's non-specific cytotoxicity. Strategies include the use of nanoparticle-based delivery systems to improve targeted delivery to specific cells and the development of structural analogs of this compound with reduced lytic activity.[5][6]

Inconsistent or Negative Anti-Inflammatory Results

Q5: I am not observing a reduction in inflammatory markers like TNF-α, IL-6, or nitric oxide (NO). What might be the issue?

This is a common challenge. Refer to the troubleshooting table below for potential causes and solutions.

Potential CauseRecommended Solution
Inappropriate this compound Concentration The concentration may be too low to be effective or so high that it causes cytotoxicity, masking the anti-inflammatory effect. Perform a dose-response experiment using concentrations well below the IC50 value.
Incorrect Timing of Treatment For many models, pre-incubation with this compound before adding the inflammatory stimulus (e.g., LPS) is crucial. Test different pre-incubation times (e.g., 1, 2, or 4 hours).
Ineffective Inflammatory Stimulus Confirm that your stimulus (e.g., LPS, TNF-α) is potent and used at an appropriate concentration to induce a robust inflammatory response in your control groups.
Assay Sensitivity Issues Ensure your assay (e.g., ELISA, Griess) is sensitive enough to detect changes in the markers of interest. Check expiration dates and proper storage of all assay reagents.
Cell Health Use cells that are in the logarithmic growth phase and ensure they are healthy and not stressed before beginning the experiment.

Q6: What are the essential experimental controls for a this compound anti-inflammatory study?

To ensure the validity of your results, the following controls are critical:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., PBS, DMSO).

  • This compound-Only Control: Cells treated only with the experimental concentration of this compound to assess its baseline effect on inflammatory markers without a stimulus.

  • Stimulus-Only Control: Cells treated only with the inflammatory stimulus (e.g., LPS) to establish the maximum inflammatory response.

  • Experimental Group: Cells pre-treated with this compound, followed by the inflammatory stimulus.

Q7: How should I prepare and store this compound for experiments?

Lyophilized this compound should be reconstituted in a suitable solvent like sterile water, PBS, or DMSO to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C for long-term stability.

Mechanism and Pathway Inquiries

Q8: What is the molecular mechanism behind this compound's anti-inflammatory effects?

This compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways that regulate the expression of pro-inflammatory genes. The two most well-documented pathways are:

  • NF-κB (Nuclear Factor-kappa B) Pathway: this compound can prevent the activation and nuclear translocation of NF-κB subunits like p50 and p65.[7][8] This is a critical step, as NF-κB is a master regulator of genes encoding inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[7][9]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound has been shown to suppress the phosphorylation of key MAPK proteins such as JNK (c-Jun N-terminal kinase) and p38.[1][2][7] These kinases are upstream regulators of NF-κB and also control inflammatory responses independently.

Section 2: Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Reported Anti-inflammatory Concentrations of this compound

Cell LineInflammatory StimulusThis compound ConcentrationObserved Anti-inflammatory Effect
RAW 264.7 MacrophagesLipopolysaccharide (LPS)0.5–5 µg/mLInhibition of JNK activation, NO, and PGE2 production.[1][2]
BV2 MicrogliaLipopolysaccharide (LPS)Not specifiedSuppression of NO and iNOS expression by blocking NF-κB activation.[7]
Human KeratinocytesP. acnesNot specifiedAttenuated phosphorylation of IKK, IκB, NF-κB, and p38.[7]
Hepatic Stellate CellsTNF-αNot specifiedInhibition of TNF-α secretion and expression of IL-1β and IL-6.[7]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)0.7 µMExerted anti-oxidation and anti-inflammatory effects.[3]

Table 2: Reported Cytotoxic IC50 Values of this compound

Cell LineIncubation TimeIC50 Value (µg/mL)
Osteosarcoma (Canine, Human, Murine)24 hours1.5 - 2.8[10]
Human Fibroblast Cells24 hours6.45[11]
K-562 (Leukemia)48 hours2.05[4]
CCRF-CEM (Leukemia)48 hours6.1[4]
Gastric Adenocarcinoma (AGS)12 hours1.0[12]
Mouse Peritoneal MacrophagesNot specified5.73[9]

Section 3: Key Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol provides a framework for assessing cell viability.

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[10]

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a "vehicle-only" control.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540-570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against this compound concentration to determine the IC50 value.

Protocol 2: Measuring Nitric Oxide (NO) Production using Griess Assay

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO.

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Pre-treat with various non-toxic concentrations of this compound for 1-2 hours, then add your inflammatory stimulus (e.g., 1 µg/mL LPS).[14] Incubate for 24 hours.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[15]

  • Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by serial dilution in the cell culture medium.[15]

  • Griess Reagent Addition:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all samples and standards.[15]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine) to all wells.[15]

  • Absorbance Reading: Incubate for another 5-10 minutes at room temperature. A magenta color will develop. Measure the absorbance at 540 nm within 30 minutes.[15]

  • Data Analysis: Subtract the blank absorbance, plot the standard curve, and determine the nitrite concentration in your samples by interpolating from the curve.

Protocol 3: Quantifying Cytokine (TNF-α/IL-6) Levels using ELISA

This protocol provides a general workflow for a sandwich ELISA.

  • Cell Culture and Treatment: Culture and treat your cells with this compound and an inflammatory stimulus as described in the Griess assay protocol.

  • Sample Collection: After the desired incubation period (e.g., 6 or 17 hours), centrifuge the plates to pellet any cells and collect the supernatant for analysis.[14][16]

  • ELISA Procedure: Follow the specific instructions provided by the manufacturer of your commercial ELISA kit (e.g., R&D Systems, Thermo Fisher). The general steps are:

    • Add standards and samples to the antibody-coated plate.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate.

    • Add the detection antibody.

    • Incubate and wash.

    • Add the enzyme conjugate (e.g., HRP).

    • Incubate and wash.

    • Add the substrate and stop solution.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit protocol (commonly 450 nm).

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples.

Section 4: Diagrams and Workflows

The following diagrams visualize key pathways and experimental processes.

G cluster_0 Phase 1: Preparation & Cytotoxicity cluster_1 Phase 2: Anti-Inflammatory Assay a Seed Cells in 96-well Plate b 24h Incubation a->b c Treat with this compound Serial Dilutions b->c d 24h Treatment Incubation c->d e Perform MTT Assay d->e f Calculate IC50 Value e->f g Seed Cells (e.g., 24 or 96-well plate) h Pre-treat with sub-IC50 this compound (1-2h) g->h i Add Inflammatory Stimulus (e.g., LPS) h->i j Incubate (6-24h) i->j k Collect Supernatant j->k l Perform Assays (ELISA, Griess) k->l

Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NF-κB (Inactive Cytoplasmic Complex) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Binds to DNA This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

G Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases Stimulus->Upstream p38 p38 Upstream->p38 JNK JNK Upstream->JNK ERK ERK Upstream->ERK AP1 AP-1 & other Transcription Factors p38->AP1 JNK->AP1 ERK->AP1 Response Inflammatory Response AP1->Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Caption: this compound modulates the MAPK signaling pathway to reduce inflammation.

References

Melittin-Based Therapies: A Technical Support Center for Clinical Translation Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of melittin-based therapies.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound and its formulations.

Inconsistent Results in Hemolysis Assays

High variability in hemolysis assay results is a common issue. Consult the following guide to troubleshoot potential causes.

Troubleshooting Workflow for Inconsistent Hemolysis Assay Results

Troubleshooting Inconsistent Hemolysis Results Inconsistent_Results Inconsistent Hemolysis Results Erythrocyte_Quality Assess Erythrocyte Quality (Age, Lysis in Control) Inconsistent_Results->Erythrocyte_Quality Reagent_Prep Verify Reagent Preparation (Buffer pH, this compound Concentration) Inconsistent_Results->Reagent_Prep Assay_Conditions Check Assay Conditions (Incubation Time/Temp, Plate Type) Inconsistent_Results->Assay_Conditions Data_Analysis Review Data Analysis (Blank Subtraction, Positive Control) Inconsistent_Results->Data_Analysis Source_Fresh_Erythrocytes Source Fresh Erythrocytes Erythrocyte_Quality->Source_Fresh_Erythrocytes Poor Quality Prepare_Fresh_Reagents Prepare Fresh Reagents Reagent_Prep->Prepare_Fresh_Reagents Incorrect Standardize_Protocol Standardize Protocol Assay_Conditions->Standardize_Protocol Variable Recalculate_Data Recalculate Data Data_Analysis->Recalculate_Data Error Consistent_Results Consistent Results Source_Fresh_Erythrocytes->Consistent_Results Prepare_Fresh_Reagents->Consistent_Results Standardize_Protocol->Consistent_Results Recalculate_Data->Consistent_Results This compound's Impact on Cancer Cell Signaling This compound This compound Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits Apoptosis Apoptosis Membrane_Disruption->Apoptosis PI3K_Akt->Apoptosis Promotes Survival (Inhibition leads to Apoptosis) Inhibition_of_Metastasis Inhibition of Metastasis NF_kB->Inhibition_of_Metastasis Promotes Metastasis (Inhibition reduces it) Cell_Cycle_Arrest Cell Cycle Arrest JAK_STAT->Cell_Cycle_Arrest Regulates Cell Cycle (Inhibition causes arrest)

Melittin degradation by proteases and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with melittin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's degradation by proteases and strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

A1: this compound is the primary peptide component of European honeybee (Apis mellifera) venom, making up 40-60% of its dry weight.[1][2] It is a cationic, amphipathic peptide composed of 26 amino acids.[3][4] The sequence is as follows: GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂[3][4][5][6]

Q2: Why is this compound susceptible to degradation by proteases?

A2: this compound is a peptide, and like other proteins and peptides, it is susceptible to cleavage by proteases. Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. The presence of specific amino acid residues in this compound's sequence, such as lysine (K) and arginine (R), makes it a target for certain proteases like trypsin.[7]

Q3: Which proteases are known to degrade this compound?

A3: Several proteases can degrade this compound. The most commonly studied include:

  • Trypsin: A serine protease that cleaves peptide chains mainly at the carboxyl side of lysine and arginine residues.[8]

  • α-Chymotrypsin: Another serine protease that preferentially cleaves at the carboxyl side of aromatic amino acids like tryptophan (W), tyrosine (Y), and phenylalanine (F).

  • Pepsin: An endopeptidase that breaks down proteins into smaller peptides.

  • Human Neutrophil Elastase (hNE) and Proteinase 3 (hPR3): Serine proteases found in neutrophils.[9]

  • Cathepsin S: A lysosomal cysteine protease.[2]

Q4: What are the known cleavage sites of proteases on this compound?

A4: Identifying the precise cleavage sites is crucial for developing strategies to enhance this compound's stability. Mass spectrometry is a primary method for determining these sites.[10]

  • Trypsin: Cleaves at the C-terminal side of lysine (K) and arginine (R) residues. A study on this compound trypsinolysis showed that the Lys21-Arg22 and Arg22-Lys23 bonds are susceptible to cleavage.[7]

  • Human Neutrophil Elastase (hNE) and Proteinase 3 (hPR3): A study monitoring the cleavage of this compound over time identified several cleavage sites for these proteases, with some being major and others minor.[9]

Q5: What are the primary strategies to prevent this compound degradation?

A5: Several approaches can be employed to protect this compound from proteolytic degradation:

  • Chemical Modifications:

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide can shield it from proteases and increase its circulatory half-life.

    • Terminal Modifications: Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) can block the action of exopeptidases.

    • Amino Acid Substitution: Replacing susceptible amino acids with resistant ones can enhance stability.

    • Hydrocarbon Stapling: Introducing a synthetic brace can lock the peptide in its alpha-helical conformation, which can increase resistance to proteases.[3]

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles made of PLGA) can protect it from the enzymatic environment.[3][11][12]

    • Micelle Formulation: Incorporating this compound into micelles can also provide a protective barrier.[3]

  • Use of Protease Inhibitors:

    • Adding protease inhibitors to the formulation can directly inactivate the proteases. For example, a calpain protease inhibitor has been shown to ameliorate this compound-induced cell necrosis.[2] The proteasome inhibitor MG132 has been used to prevent the degradation of certain signaling proteins affected by this compound.[13]

Q6: How effective are these prevention strategies?

A6: The effectiveness varies depending on the strategy and the specific protease involved.

StrategyEfficacyReference
Nanoparticle Formulation Perfluorocarbon (PFC) nanoparticles extended the plasma half-life of this compound from approximately 24 minutes to over 300 minutes.[11]
The dissociation half-life of this compound from one type of nanoparticle was greater than 100 hours in the final slow-release phase.[14]
Hydrocarbon Stapling Stapled this compound variants have shown increased stability against proteolytic degradation.[3]

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity in cell culture experiments.

Possible Cause Troubleshooting Step
Proteolytic degradation by serum proteases. 1. Reduce the serum concentration in your culture medium if possible. 2. Consider using serum-free medium for the duration of the experiment. 3. Add a broad-spectrum protease inhibitor cocktail to the culture medium. 4. Use a more stable, modified version of this compound (e.g., PEGylated or encapsulated).
Adsorption to plasticware. 1. Use low-protein-binding microplates and tubes. 2. Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA).
Incorrect storage of this compound stock solution. 1. Store lyophilized this compound at -20°C. 2. Reconstitute this compound in a suitable buffer (e.g., sterile water or PBS) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A study showed this compound in distilled water at 4°C is stable for up to 8 weeks when protected from light.[15]

Issue 2: Inconsistent results in in vivo studies.

Possible Cause Troubleshooting Step
Rapid in vivo degradation and clearance. 1. The plasma half-life of free this compound is very short (elimination phase of about 24 minutes).[14] 2. Utilize a formulation that enhances stability and circulation time, such as nanoparticle encapsulation. PFC nanoparticles have been shown to significantly extend the plasma half-life.[11][12]
Non-specific toxicity leading to variable animal response. 1. Incorporate this compound into a targeted delivery system (e.g., nanoparticles with targeting ligands) to reduce off-target effects. 2. Perform dose-response studies to determine the optimal therapeutic window with minimal toxicity.

Experimental Protocols

Protocol 1: In Vitro this compound Degradation Assay using RP-HPLC

This protocol allows for the quantification of this compound degradation over time in the presence of a specific protease.

Materials:

  • This compound standard

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector set to 220 nm or 280 nm

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the reaction buffer to a final concentration of 1 mg/mL.

  • Prepare Protease Solution: Dissolve the protease in the reaction buffer to the desired concentration (e.g., 10 µg/mL).

  • Initiate Reaction: Mix the this compound and protease solutions at a specific ratio (e.g., 50:1 w/w this compound to protease) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Inject the quenched sample into the RP-HPLC system.

    • Use a gradient elution, for example: 5-60% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time (determined by injecting the this compound standard).

    • Calculate the peak area of intact this compound at each time point.

    • Plot the percentage of remaining intact this compound against time to determine the degradation kinetics.

Protocol 2: Quantification of this compound in Biological Samples using LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying this compound in complex biological matrices like plasma.

Materials:

  • LC-MS/MS system

  • C18 analytical column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound standard

  • Internal standard (optional, but recommended)

  • Protein precipitation agent (e.g., Acetonitrile)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Use a suitable gradient elution to separate this compound from other components.

    • Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 570.2 -> 669.9).

  • Quantification:

    • Create a standard curve by analyzing known concentrations of this compound standard.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Melittin_Degradation_Pathway This compound Intact this compound (Active) Fragments Inactive Peptide Fragments This compound->Fragments Cleavage Proteases Proteases (e.g., Trypsin, Chymotrypsin) Proteases->this compound Acts on Prevention_Strategies cluster_Degradation Problem: this compound Degradation cluster_Solutions Prevention Strategies This compound This compound Degradation Degradation This compound->Degradation Protease Protease Protease->Degradation Modifications Chemical Modifications (e.g., PEGylation) Modifications->this compound Protects Formulation Formulation (e.g., Nanoparticles) Formulation->this compound Protects Inhibitors Protease Inhibitors Inhibitors->Protease Inhibits Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis start Start: this compound + Protease incubation Incubate at 37°C start->incubation sampling Take Aliquots at Time Points incubation->sampling quenching Quench Reaction (e.g., TFA) sampling->quenching hplc RP-HPLC Analysis quenching->hplc quantification Quantify Peak Area hplc->quantification kinetics Determine Degradation Kinetics quantification->kinetics

References

Technical Support Center: Nanoparticle-Based Delivery of Melittin to Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on nanoparticle-based delivery systems to target melittin to tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: Nanoparticle Formulation & Characterization

Question 1: My this compound-loaded nanoparticles are aggregating. What are the possible causes and solutions?

Answer: Nanoparticle aggregation is a common issue that can arise from several factors. Here’s a troubleshooting guide:

  • Inadequate Stabilization:

    • Problem: The concentration or type of stabilizer (e.g., PEG, poloxamers) may be insufficient to prevent nanoparticles from sticking together.

    • Solution:

      • Increase the concentration of the stabilizer.

      • Experiment with different types of stabilizers or combinations of stabilizers to provide better steric or electrostatic repulsion.

      • Ensure the stabilizer is properly incorporated during the formulation process.[1]

  • Incorrect pH:

    • Problem: The pH of the solution can affect the surface charge of the nanoparticles, leading to a reduction in electrostatic repulsion and subsequent aggregation.[2]

    • Solution:

      • Measure and adjust the pH of your nanoparticle suspension to a range where the zeta potential is sufficiently high (typically > |30| mV) to ensure colloidal stability.

      • Use a suitable buffer system to maintain a stable pH.[1]

  • High Ionic Strength:

    • Problem: High concentrations of salts in the buffer can shield the surface charge of the nanoparticles, leading to aggregation.[2]

    • Solution:

      • If possible, reduce the ionic strength of the buffer.

      • Consider using sterically stabilized nanoparticles (e.g., with a dense PEG coating) which are less sensitive to changes in ionic strength.[2]

  • Improper Storage:

    • Problem: Freezing nanoparticle suspensions or storing them at inappropriate temperatures can induce aggregation.[2]

    • Solution:

      • Store nanoparticle suspensions at the recommended temperature, typically between 2-8°C.

      • Avoid freezing unless the formulation has been specifically designed for lyophilization and reconstitution.

Question 2: I'm experiencing low this compound loading efficiency in my nanoparticles. How can I improve this?

Answer: Low drug loading is a frequent challenge. Here are some strategies to enhance this compound encapsulation:

  • Optimize the Formulation Method:

    • Problem: The chosen nanoparticle synthesis method may not be optimal for encapsulating a peptide like this compound.

    • Solution:

      • For polymeric nanoparticles, methods like double emulsion solvent evaporation are often more effective for encapsulating hydrophilic molecules.

      • Hydrophobic ion-pairing, where this compound is complexed with an anionic agent like sodium dodecyl sulfate, can significantly increase its solubility in the organic phase and improve loading in PLGA nanoparticles.[3]

  • Adjust the Drug-to-Carrier Ratio:

    • Problem: An excessively high initial concentration of this compound relative to the nanoparticle components can lead to saturation and inefficient encapsulation.

    • Solution:

      • Systematically vary the initial this compound-to-polymer/lipid ratio to find the optimal loading concentration.

  • Modify the Nanoparticle Composition:

    • Problem: The physicochemical properties of the nanoparticle core may not be favorable for this compound interaction.

    • Solution:

      • For lipid-based nanoparticles, incorporating charged lipids can enhance the encapsulation of the cationic this compound through electrostatic interactions.

      • For polymeric nanoparticles, using polymers with functional groups that can interact with this compound can improve loading.

Question 3: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI). What does this mean and how can I improve it?

Answer: A high PDI (>0.3) indicates that your nanoparticle population has a broad size distribution, which can affect stability, biodistribution, and efficacy.[4][5] Here’s how to address it:

  • Optimize Synthesis Parameters:

    • Problem: Inconsistent energy input or mixing during nanoparticle formation can lead to a wide range of particle sizes.

    • Solution:

      • Sonication/Homogenization: Carefully control the power, time, and temperature of sonication or the pressure and number of cycles for high-pressure homogenization.[4]

      • Stirring Rate: In emulsion or nanoprecipitation methods, optimize the stirring speed to ensure uniform mixing.[4]

  • Purification:

    • Problem: The presence of larger aggregates or unincorporated materials can skew the PDI.

    • Solution:

      • Use techniques like centrifugation at optimized speeds or size exclusion chromatography to remove larger particles and narrow the size distribution.

      • Filter the nanoparticle suspension through a syringe filter (e.g., 0.22 µm) to remove large aggregates before DLS measurement.[4]

Section 2: In Vitro & In Vivo Experiments

Question 4: I'm still observing significant hemolytic activity with my this compound-loaded nanoparticles. What could be the reason?

Answer: While nanoparticle encapsulation is designed to reduce hemolysis, residual activity can occur. Here are potential causes and solutions:

  • Premature this compound Leakage:

    • Problem: this compound may be leaking from the nanoparticles, leading to lysis of red blood cells.

    • Solution:

      • Optimize Nanoparticle Stability: Enhance the stability of your nanoparticles by cross-linking the polymer shell, using lipids with higher phase transition temperatures, or incorporating cholesterol into liposomal formulations.

      • Surface Coating: A dense PEG coating can help to further shield the this compound and reduce its interaction with red blood cells.

  • Surface-Adsorbed this compound:

    • Problem: this compound may be adsorbed to the surface of the nanoparticles rather than being fully encapsulated.

    • Solution:

      • Purification: Implement a thorough purification step, such as dialysis or size exclusion chromatography, to remove any non-encapsulated or surface-bound this compound.

  • Nanoparticle-Induced Hemolysis:

    • Problem: In some cases, the nanoparticle material itself, especially if it has a strong positive charge, can interact with and damage red blood cells.

    • Solution:

      • Test the hemolytic activity of your "blank" nanoparticles (without this compound) to determine if the carrier itself is causing hemolysis.

      • If the blank nanoparticles are hemolytic, consider modifying their surface charge, for example, by adding a neutral or slightly anionic coating.

Question 5: My this compound nanoparticles show high cytotoxicity in vitro, but poor anti-tumor efficacy in vivo. What could explain this discrepancy?

Answer: Discrepancies between in vitro and in vivo results are a common challenge in nanomedicine.[6][7] Here are some potential reasons:

  • Poor Bioavailability and Tumor Accumulation:

    • Problem: The nanoparticles may be rapidly cleared from circulation by the reticuloendothelial system (RES) before they can reach the tumor site.

    • Solution:

      • PEGylation: Ensure your nanoparticles have an optimal density of polyethylene glycol (PEG) on their surface to increase circulation time.

      • Size Optimization: Nanoparticles in the range of 50-200 nm generally show better tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.

  • Instability in Biological Fluids:

    • Problem: The nanoparticles may be stable in simple buffers but aggregate or degrade in the complex environment of the bloodstream, leading to premature this compound release and off-target toxicity.

    • Solution:

      • Test the stability of your nanoparticles in serum-containing media to better mimic in vivo conditions.

  • Limited Tumor Penetration:

    • Problem: Even if the nanoparticles accumulate in the tumor vasculature, they may not be able to penetrate deep into the tumor tissue to reach all cancer cells.

    • Solution:

      • Consider smaller nanoparticles (<50 nm) which may have better penetration.

      • Incorporate targeting ligands on the nanoparticle surface that can facilitate active transport into the tumor.

Question 6: My blank nanoparticles (without this compound) are showing unexpected cytotoxicity. What should I investigate?

Answer: The toxicity of the nanocarrier itself is a critical consideration. Here are some potential sources of toxicity:

  • Inherent Material Toxicity:

    • Problem: The polymer, lipid, or other components of your nanoparticles may have intrinsic toxicity.[8]

    • Solution:

      • Review the literature for the known biocompatibility of the materials you are using.

      • Consider using biodegradable and FDA-approved materials like PLGA and certain lipids.

  • Residual Solvents or Reagents:

    • Problem: Trace amounts of organic solvents or other reagents used during synthesis may remain in the final formulation and cause toxicity.

    • Solution:

      • Ensure your purification methods (e.g., dialysis, tangential flow filtration) are effective at removing all residual chemicals.

  • Surface Charge:

    • Problem: Cationic nanoparticles can be toxic due to their strong interaction with negatively charged cell membranes.

    • Solution:

      • If possible, design your nanoparticles to have a neutral or slightly negative surface charge.

Data Presentation

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypeSize (nm)Zeta Potential (mV)This compound Loading Efficiency (%)Reference
Perfluorocarbon NP304+33.741.9[9]
PLGA NP (hydrophobic ion-pairing)~130Not Reported~90-100[3]
HA-coated Liposomes132.7 ± 1.55-11.5 ± 1.5186.25 ± 1.28[10]
D-melittin Micelles (DMM)Not ReportedNot ReportedNot Reported[11]
Lipid-coated Polymeric NP~100Not ReportedNot Reported[12]
Graphene Oxide NPNot ReportedNot Reported78[13]
Graphene NPNot ReportedNot Reported86[13]

Table 2: In Vitro Efficacy of this compound and this compound-Loaded Nanoparticles

FormulationCell LineIC50Reference
Free this compoundB16F10 Melanoma0.7 µM[14]
This compound-loaded NanoemulsionB16F10 Melanoma5.1 µM[14]
Free this compoundRed Blood Cells (Hemolysis)0.51 µM[14]
This compound-loaded NanoemulsionRed Blood Cells (Hemolysis)> 10 µM[14]
Free D-melittin3T33.2 µM[11]
D-melittin Micelles (DMM)3T38.5 µM[11]
Free D-melittinA5494.5 µM[11]
D-melittin Micelles (DMM)A5496.9 µM[11]
Free D-melittinCT262.2 µM[11]
D-melittin Micelles (DMM)CT2611.6 µM[11]
Free this compoundSUM159 Breast Cancer4.24 ng/µL[9]
Free this compoundSKBR3 Breast Cancer3.59 ng/µL[9]
This compound Nano-liposomesBel-7402 Hepatocellular Carcinoma1.44 - 2.1 µM[15]
This compound Nano-liposomesBMMC-7721 Hepatocellular Carcinoma1.44 - 2.1 µM[15]
This compound Nano-liposomesHepG2 Hepatocellular Carcinoma1.44 - 2.1 µM[15]
This compound Nano-liposomesLM-3 Hepatocellular Carcinoma1.44 - 2.1 µM[15]
This compound Nano-liposomesHepa 1-6 Hepatocellular Carcinoma1.44 - 2.1 µM[15]
Free this compoundD-17 Osteosarcoma1.91 µg/mL
Free this compoundUMR-106 Osteosarcoma1.77 µg/mL
Free this compoundMG-63 Osteosarcoma2.34 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (W/O/W) Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Prepare the inner aqueous phase (W1): Dissolve a known amount of this compound in a small volume of deionized water.

  • Prepare the organic phase (O): Dissolve a known amount of PLGA in an organic solvent like DCM.

  • Form the primary emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or sonicator to create a fine water-in-oil emulsion.

  • Prepare the outer aqueous phase (W2): Prepare a solution of a surfactant, such as PVA, in deionized water.

  • Form the double emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the outer aqueous phase (W2) and homogenize or sonicate to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Wash the nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess surfactant and non-encapsulated this compound.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

Protocol 2: In Vitro Hemolysis Assay

Materials:

  • Fresh whole blood (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (for positive control)

  • Deionized water (for negative control)

  • This compound-loaded nanoparticle suspension

  • Blank nanoparticle suspension

  • Free this compound solution

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension:

    • Centrifuge fresh whole blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the RBCs.

    • Carefully remove the supernatant (plasma and buffy coat).

    • Wash the RBCs by resuspending them in PBS and centrifuging again. Repeat this washing step 2-3 times.

    • Prepare a diluted RBC suspension (e.g., 2% v/v) in PBS.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, add a specific volume of the RBC suspension.

    • Add different concentrations of your test samples (this compound nanoparticles, blank nanoparticles, free this compound).

    • Include a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS).

    • Incubate the samples at 37°C for a defined period (e.g., 1-2 hours).

  • Quantification:

    • Centrifuge the samples to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Protocol 3: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-loaded nanoparticle suspension

  • Blank nanoparticle suspension

  • Free this compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of your test articles (this compound nanoparticles, blank nanoparticles, free this compound) in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test articles.

    • Include untreated cells as a control.

    • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the concentration and determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Mandatory Visualizations

Signaling Pathways

Melittin_Signaling This compound This compound Cell_Membrane Cell Membrane Disruption This compound->Cell_Membrane Direct Lysis PI3K PI3K This compound->PI3K Inhibits NFkB_Inhibition IKK This compound->NFkB_Inhibition Inhibits Mitochondria Mitochondria This compound->Mitochondria Induces Permeabilization Apoptosis Apoptosis Cell_Membrane->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes IkB IκBα NFkB_Inhibition->IkB Inhibits Phosphorylation NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Nucleus->Proliferation Promotes Gene Transcription ROS ROS Production Mitochondria->ROS Leads to Caspases Caspase Activation Mitochondria->Caspases Releases Cytochrome c ROS->Caspases Activates Caspases->Apoptosis Executes

Caption: this compound-induced signaling pathways leading to apoptosis.

Experimental Workflow

Experimental_Workflow cluster_formulation 1. Nanoparticle Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Studies NP_Synthesis Nanoparticle Synthesis (e.g., PLGA, Liposomes) Melittin_Loading This compound Loading NP_Synthesis->Melittin_Loading Purification Purification (e.g., Dialysis, Centrifugation) Melittin_Loading->Purification Characterization Physicochemical Characterization (Size, Zeta Potential, PDI, Loading Efficiency) Purification->Characterization Hemolysis_Assay Hemolysis Assay Characterization->Hemolysis_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Characterization->Cytotoxicity_Assay Cellular_Uptake Cellular Uptake Studies Cytotoxicity_Assay->Cellular_Uptake Tumor_Model Tumor Model Development (e.g., Xenograft) Cellular_Uptake->Tumor_Model NP_Administration Nanoparticle Administration (e.g., Intravenous) Tumor_Model->NP_Administration Biodistribution Biodistribution & Pharmacokinetics NP_Administration->Biodistribution Efficacy_Study Anti-Tumor Efficacy Study (Tumor Growth Inhibition) NP_Administration->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: Experimental workflow for developing this compound-loaded nanoparticles.

References

Technical Support Center: Enhancing Cancer Cell Selectivity of Melittin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers focused on modifying the melittin peptide sequence for enhanced cancer cell selectivity. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using native this compound as a cancer therapeutic?

A1: The clinical application of native this compound is primarily hindered by two major challenges:

  • Non-specific Cytotoxicity: this compound is a potent cytolytic peptide that disrupts the membranes of both cancerous and healthy cells, leading to significant side effects.[1][2] Its amphipathic nature allows it to insert into and form pores in a wide range of cell membranes.[3][4]

  • High Hemolytic Activity: When administered intravenously, this compound rapidly lyses red blood cells (hemolysis), which is a major dose-limiting toxicity.[1][2] This effect poses a significant barrier to systemic administration.[5]

Additional challenges include rapid degradation in the bloodstream and potential immunogenicity.[1][5]

Q2: What are the main strategies for modifying this compound to improve its therapeutic index?

A2: Researchers are actively exploring several strategies to enhance this compound's selectivity for cancer cells while reducing its toxicity to normal cells. These include:

  • Amino Acid Substitution: Replacing key amino acids can alter the peptide's hydrophobicity, charge, and structure. For example, substituting Tryptophan-19 (Trp19) has been shown to reduce hemolytic activity while improving the selectivity index for cancer cells.[6]

  • Conjugation to Targeting Moieties: Attaching this compound to molecules that specifically recognize cancer cells, such as antibodies, aptamers, or tumor-homing peptides (e.g., RGD), can direct its lytic activity to the tumor site.[7][8]

  • Nanoparticle Encapsulation: Loading this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield it from healthy tissues and red blood cells during circulation, reducing systemic toxicity and improving tumor accumulation through the enhanced permeability and retention (EPR) effect.[4][5][9]

  • Fusion Proteins: Creating recombinant fusion proteins, for instance by linking this compound to cytokines like Interleukin-2 (IL-2), can combine the peptide's cytotoxic effects with an immune-stimulating response.[10]

A logical workflow for developing and testing a modified this compound peptide is outlined below.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical & Optimization start Identify Target & Strategy (e.g., Amino Acid Sub, Conjugation) synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification & Characterization synthesis->purification hemolysis Hemolysis Assay purification->hemolysis cytotoxicity Cytotoxicity Assay (Cancer vs. Normal Cells) purification->cytotoxicity in_vivo In Vivo Tumor Model hemolysis->in_vivo Low Hemolysis mechanism Mechanism of Action Study (e.g., Apoptosis Assay) cytotoxicity->mechanism mechanism->in_vivo High Selectivity optimization Lead Optimization in_vivo->optimization Analyze Efficacy & Toxicity optimization->start Iterate Design G Resin Start: Swell Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Loop Repeat for all 26 Amino Acids Wash2->Loop Loop->Deprotect1 Next cycle Cleave Cleave from Resin (TFA Cocktail) Loop->Cleave Final cycle Purify Purify by RP-HPLC Cleave->Purify Verify Verify by Mass Spec Purify->Verify End End: Lyophilized Peptide Verify->End G cluster_membrane Cell Membrane Interaction cluster_pathways Intracellular Signaling Modulation cluster_apoptosis Apoptosis Induction This compound Modified this compound Membrane Cancer Cell Membrane (Negative Charge) This compound->Membrane PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Pore Pore Formation & Membrane Disruption Membrane->Pore Mito Mitochondrial Disruption Pore->Mito Apoptosis Apoptosis / Cell Death Pore->Apoptosis PI3K->Apoptosis Suppresses NFkB->Apoptosis Suppresses ROS ↑ ROS Production Mito->ROS Caspase ↑ Caspase Activation Mito->Caspase Caspase->Apoptosis

References

Troubleshooting Melittin aggregation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with melittin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with this compound aggregation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound is not dissolving properly and is forming visible aggregates. What is the recommended procedure for solubilization?

A1: Proper solubilization of lyophilized this compound is critical to prevent aggregation. It is recommended to first dissolve the peptide in a small amount of sterile, deionized water or a low ionic strength acidic buffer (e.g., 0.1% acetic acid or 0.1% formic acid) to ensure it is fully dissolved before diluting it into your final experimental buffer.[1] Avoid directly dissolving the lyophilized powder in high ionic strength buffers like Phosphate-Buffered Saline (PBS), as this can promote immediate aggregation.

Q2: I observe precipitation after adding my this compound stock solution to my experimental buffer. What could be the cause?

A2: This is a common issue and is often due to the composition of your experimental buffer. High ionic strength, the presence of certain ions like phosphate, and a neutral to alkaline pH can all promote this compound aggregation and precipitation. This compound is known to transition from a monomeric random coil to a tetrameric alpha-helical structure in the presence of high salt concentrations.[2]

Q3: Which buffer system is best to minimize this compound aggregation?

A3: Low ionic strength buffers are generally preferred. While specific comparative studies are limited, buffers that do not contain phosphate, such as Tris-HCl or HEPES, are often better choices than PBS, especially if aggregation is a concern. Phosphate ions have been shown to be particularly effective at promoting this compound aggregation compared to other anions like chloride.[3][4] The choice of buffer can also depend on the specific requirements of your experiment, such as maintaining a physiological pH.

Q4: How do pH and temperature affect this compound aggregation?

A4: Both pH and temperature play a significant role. This compound tends to be more soluble and less prone to aggregation at a slightly acidic pH. As the pH increases towards neutral and alkaline, the tendency to form oligomers increases.[5] Temperature also influences this compound's stability, with a temperature of maximum stability observed, above and below which unfolding and potential aggregation can occur.[6] For storage of this compound solutions, it is recommended to keep them at -20°C or -80°C.[1]

Q5: Can the concentration of this compound itself lead to aggregation?

A5: Yes, this compound aggregation is concentration-dependent. At higher concentrations, the equilibrium shifts towards the formation of tetramers and potentially larger aggregates.[6][7] It is advisable to work with the lowest effective concentration of this compound required for your experiment and to prepare fresh dilutions from a concentrated stock solution just before use.

Troubleshooting Guides

Issue 1: Visible Precipitate in this compound Stock Solution
Potential Cause Troubleshooting Step Expected Outcome
Improper initial solubilization Re-dissolve a fresh aliquot of lyophilized this compound in a small volume of sterile deionized water or 0.1% acetic acid before diluting.A clear, particle-free stock solution.
High stock concentration Prepare a less concentrated stock solution.Reduced likelihood of self-aggregation in the stock.
Contamination Ensure all solutions and equipment are sterile. Filter-sterilize the final stock solution through a 0.22 µm filter.Elimination of particulate matter due to contamination.
Issue 2: Cloudiness or Precipitation Upon Dilution in Experimental Buffer
Potential Cause Troubleshooting Step Expected Outcome
High ionic strength of the buffer Switch to a lower ionic strength buffer (e.g., 10 mM Tris, pH 7.4). If high salt is required, add it to the diluted this compound solution gradually while vortexing.A clear experimental solution with minimal aggregation.
Presence of phosphate ions Replace PBS with a non-phosphate buffer like Tris-HCl or HEPES.Reduced aggregation due to the absence of phosphate ions.
Unfavorable pH Adjust the pH of your experimental buffer to be slightly acidic (e.g., pH 6.0-7.0) if your experiment allows.Increased solubility and reduced aggregation of this compound.
Rapid mixing Add the this compound stock solution to the experimental buffer dropwise while gently vortexing to ensure rapid and even dispersion.Prevention of localized high concentrations that can trigger aggregation.

Data Presentation

Table 1: Influence of Buffer Components on this compound Aggregation
Buffer Component Effect on Aggregation Recommendation Supporting Evidence
Phosphate (e.g., in PBS) Strong promotion of aggregationAvoid if possible; use Tris or HEPES as alternatives.Phosphate is a potent inducer of this compound tetramerization.[3][4]
Chloride (e.g., in Tris-HCl, NaCl) Moderate promotion of aggregation at high concentrationsUse at the lowest necessary concentration.High ionic strength from NaCl can induce aggregation.[2]
Tris Generally low impact on aggregationRecommended alternative to phosphate buffers.Tris is a common biological buffer with a pKa that can maintain a stable pH in the physiological range.[8]
HEPES Generally low impact on aggregationRecommended alternative to phosphate buffers.HEPES is known for maintaining a stable pH across a range of temperatures.[9]
Table 2: Recommended Starting Conditions for Solubilizing this compound
Parameter Recommended Condition Rationale
Initial Solvent Sterile deionized water or 0.1% acetic acidEnsures complete dissolution of the lyophilized peptide before introduction to buffer salts.
Stock Concentration 1-5 mg/mLA reasonably concentrated stock that is less prone to immediate self-aggregation.
Storage of Lyophilized Powder -20°C or -80°C, desiccatedMinimizes degradation over long-term storage.[1]
Storage of Stock Solution Aliquot and store at -20°C or -80°C; avoid repeated freeze-thaw cycles.Prevents degradation and contamination of the entire stock.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of sterile deionized water or 0.1% acetic acid to achieve a concentration of 1 mg/mL. For example, for 1 mg of this compound, add 1 mL of solvent.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Ensure there are no visible particles.

  • If necessary, sonicate the solution for a few minutes in a water bath to aid dissolution.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound into Experimental Buffer
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare your desired experimental buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • While gently vortexing the experimental buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Visually inspect the solution for any signs of cloudiness or precipitation.

  • Use the freshly prepared this compound solution in your experiment immediately for best results.

Visualizations

Experimental_Workflow Experimental Workflow for Preparing this compound Solutions cluster_prep Stock Solution Preparation cluster_exp Experimental Solution Preparation lyophilized Lyophilized this compound dissolve Dissolve in H2O or 0.1% Acetic Acid lyophilized->dissolve stock 1 mg/mL Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute Dropwise into Buffer thaw->dilute buffer Prepare Low Ionic Strength Buffer buffer->dilute experiment Use Immediately in Experiment dilute->experiment Melittin_Aggregation_Factors Factors Influencing this compound Aggregation cluster_factors Promoting Factors This compound Monomeric this compound aggregation Aggregated this compound (Tetramer) This compound->aggregation Promoted by high_salt High Ionic Strength (e.g., >150 mM NaCl) phosphate Phosphate Ions high_ph Neutral to Alkaline pH (pH > 7.0) high_conc High Peptide Concentration NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_nucleus Nuclear Events This compound This compound receptor Cell Surface Receptor (e.g., TLRs) This compound->receptor Activates ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates & Inhibits nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Inflammatory Cytokines) nfkb_n NF-κB dna DNA nfkb_n->dna Binds to dna->transcription MAPK_Pathway Simplified MAPK Signaling Pathway cluster_nucleus Nuclear Events This compound This compound stimulus Cellular Stress/ Growth Factors This compound->stimulus Modulates mapkkk MAPKKK (e.g., Raf) stimulus->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK) mapkk->mapk Phosphorylates nucleus Nucleus mapk->nucleus Translocates to transcription_factors Transcription Factors (e.g., AP-1) response Cellular Response (Proliferation, Apoptosis) transcription_factors->response mapk_n MAPK mapk_n->transcription_factors Activates

References

Mitigating Melittin's Immunogenicity for In Vivo Applications: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating the immunogenicity of melittin in preclinical and clinical research. This compound, a potent lytic peptide from bee venom, holds significant therapeutic promise, but its inherent immunogenicity and toxicity are critical hurdles for in vivo applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during research and development.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to reducing this compound's immunogenicity.

FAQs

  • Q1: What are the primary drivers of this compound's immunogenicity?

    • A1: this compound's immunogenicity is primarily driven by its foreign peptide sequence, which can be recognized by the host immune system, leading to the production of anti-melittin antibodies (IgG and IgE). Its potent membrane-disrupting activity also contributes to inflammation and immune activation. Specific regions of the peptide, such as the hydrophilic C-terminus (residues 20-26), act as B-cell epitopes, while the hydrophobic mid-region (residues 11-19) can function as a T-cell epitope.[1]

  • Q2: What are the most common strategies to reduce this compound's immunogenicity?

    • A2: The most common strategies include:

      • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the this compound peptide to mask its antigenic sites.

      • Nanoparticle Formulation: Encapsulating or conjugating this compound with nanoparticles (e.g., liposomes, PLGA nanoparticles) to shield it from immune cells and control its release.

      • Amino Acid Substitution: Replacing L-amino acids with D-amino acids to create D-melittin, which is less susceptible to proteolysis and subsequent antigen presentation.[1][2]

  • Q3: How can I assess the immunogenicity of my this compound formulation in vivo?

    • A3: Immunogenicity is typically assessed by measuring the antibody response in animal models. This involves collecting serum samples at different time points after administration of the this compound formulation and quantifying the levels of anti-melittin IgG and IgE antibodies using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Q4: Does reducing hemolytic activity also reduce immunogenicity?

    • A4: While related, reducing hemolytic activity does not guarantee a reduction in immunogenicity. Hemolysis is a measure of red blood cell lysis, a cytotoxic effect of this compound. While high levels of hemolysis can contribute to inflammation and enhance an immune response, a formulation can have low hemolytic activity but still be recognized as foreign by the immune system, leading to antibody production. However, strategies that shield this compound from cell membranes, such as nanoparticle encapsulation, often reduce both hemolysis and immunogenicity.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
High batch-to-batch variability in nanoparticle size and encapsulation efficiency. Inconsistent mixing speed or method during formulation.Variations in solvent evaporation rate.Inaccurate measurement of components.Quality of raw materials (polymer, surfactant).Standardize and automate the mixing process where possible.Control the temperature and airflow during solvent evaporation.Use calibrated instruments for all measurements.Source high-quality, characterized raw materials from a reliable supplier.[3]
Low encapsulation efficiency of this compound in PLGA nanoparticles. Poor affinity of this compound for the PLGA matrix.Leakage of this compound into the external aqueous phase during the double emulsion process.Inappropriate polymer concentration or drug-to-polymer ratio.Optimize the formulation by adjusting the drug-to-polymer ratio.Consider using a different polymer or a blend of polymers.Modify the this compound to increase its hydrophobicity, for example, by ion-pairing with an anionic surfactant like sodium dodecyl sulfate.[4]
Unexpected toxicity or inflammatory response with a PEGylated this compound formulation. Presence of anti-PEG antibodies in the animal model, leading to accelerated clearance and potential hypersensitivity reactions.Incomplete PEGylation, leaving exposed this compound epitopes.Contaminants from the PEGylation reaction.Screen animals for pre-existing anti-PEG antibodies.Thoroughly purify the PEGylated this compound to remove unreacted this compound and PEG.Characterize the degree of PEGylation to ensure consistency between batches.[5][6]
Modified this compound (e.g., D-melittin, nanoparticle formulation) still elicits a significant antibody response. The modification did not sufficiently mask all immunogenic epitopes.The delivery vehicle itself might be immunogenic.The dose administered was too high, overwhelming the "stealth" properties of the modification.Further optimize the formulation to improve shielding of this compound.Evaluate the immunogenicity of the delivery vehicle alone.Perform a dose-response study to find the optimal therapeutic window with minimal immunogenicity.[2]

Section 2: Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicity and immunogenicity of this compound and its modified forms.

Table 1: In Vitro and In Vivo Toxicity of this compound

ParameterValueSpecies/Cell LineRoute of AdministrationReference
LD50 4.98 mg/kgBALB/c miceIntraperitoneal[7]
IC50 (Cytotoxicity) 6.45 µg/mLHuman primary fibroblast cells-[7]
HD50 (Hemolysis) 0.44 µg/mLHuman red blood cells-[7]

Table 2: Comparative Hemolytic Activity of this compound Formulations

FormulationConcentration% HemolysisSpeciesReference
Free this compound 8 µM~71.63%Zebrafish[8]
This compound Nanoparticles (MelNP) 8 µM12.6%Zebrafish[8]
Free this compound 0.51 µM (IC50)50%Human[9]
This compound Nanoparticles >10 µM (IC50)50%Human[9]

Table 3: Impact of Formulation on In Vivo Efficacy and Toxicity

FormulationDoseEffectAnimal ModelReference
Free D-melittin -Poor anti-tumor efficacyCT26 tumor-bearing mice[2]
D-melittin Micelles (DMM) 5 mg/kgSignificantly reduced tumor growth and extended survivalCT26 tumor-bearing mice[2]
α-melittin-NPs 8.5 mg/kg88% reduction in tumor growth rateMelanoma-bearing mice[9]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to mitigating this compound immunogenicity.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtAc)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Prepare the inner aqueous phase (w1): Dissolve a known amount of this compound in a small volume of deionized water.

  • Prepare the organic phase (o): Dissolve a known amount of PLGA in an organic solvent (e.g., DCM or EtAc).

  • Form the primary emulsion (w1/o): Add the inner aqueous phase (w1) to the organic phase (o). Emulsify using a probe sonicator on ice to form a stable water-in-oil emulsion.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion (w1/o) dropwise to a larger volume of the external aqueous phase (w2), which contains the PVA solution, while stirring vigorously.

  • Solvent evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.

  • Nanoparticle collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization (optional): For long-term storage, the nanoparticles can be lyophilized, often with a cryoprotectant.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Melittin Antibody Titer Determination

This protocol provides a general framework for a sandwich ELISA to quantify anti-melittin antibodies.

Materials:

  • This compound (for coating)

  • Serum samples from immunized and control animals

  • Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (specific for the host species' IgG or IgE)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Coating: Dilute this compound to an appropriate concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.

  • Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Section 4: Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental processes using the DOT language for Graphviz.

Signaling Pathways

Melittin_NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound TLR4 TLR4 This compound->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Promotes Degradation NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IkB Releases Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces

Caption: this compound-induced NF-κB signaling pathway.

Melittin_Apoptosis_Pathway This compound This compound Cell_Membrane Cell Membrane Pore Formation This compound->Cell_Membrane Mitochondrion Mitochondrion This compound->Mitochondrion Directly acts on Bax Bax Mitochondrion->Bax Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Forms pores in Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

Mitigation_Workflow Start Start: High Immunogenicity of Native this compound Strategy Select Mitigation Strategy Start->Strategy PEGylation PEGylation Strategy->PEGylation Nanoparticles Nanoparticle Formulation Strategy->Nanoparticles D_this compound D-Amino Acid Substitution Strategy->D_this compound Formulation Formulation & Characterization PEGylation->Formulation Nanoparticles->Formulation D_this compound->Formulation InVitro In Vitro Assessment (Hemolysis, Cytotoxicity) Formulation->InVitro InVivo In Vivo Immunogenicity Study (ELISA) InVitro->InVivo Analysis Data Analysis: Compare to Native this compound InVivo->Analysis Success End: Reduced Immunogenicity & Toxicity Analysis->Success Successful Troubleshoot Troubleshoot & Re-optimize Analysis->Troubleshoot Unsuccessful Troubleshoot->Strategy

Caption: Experimental workflow for mitigating this compound immunogenicity.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Melittin and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents in an era of mounting antibiotic resistance. Among them, melittin, the principal component of bee venom, is renowned for its potent, broad-spectrum antimicrobial activity.[1] However, its clinical application is hampered by significant cytotoxicity.[1][2] This guide provides an objective comparison of the efficacy and safety profile of this compound against other well-characterized AMPs, including the human cathelicidin LL-37, the amphibian-derived Magainin-2, and human Defensins. The data presented herein, supported by detailed experimental protocols, aims to inform preclinical evaluation and guide the development of novel AMP-based therapeutics.

Quantitative Comparison of Antimicrobial and Cytotoxic Activity

The therapeutic potential of an AMP is determined by its ability to effectively kill pathogens at concentrations that are non-toxic to host cells. This therapeutic window is assessed by comparing the Minimum Inhibitory/Bactericidal Concentrations (MIC/MBC) against microbial cells with the peptide's hemolytic (HC50) and cytotoxic (IC50) concentrations against mammalian cells.

Table 1: Comparative Antimicrobial Activity (MIC/MBC)

The following table summarizes the antimicrobial activity of selected peptides against common Gram-positive and Gram-negative bacteria. MIC values represent the lowest concentration required to inhibit visible growth, while MBC is the lowest concentration to kill 99.9% of the initial inoculum.

PeptideTarget OrganismStrainMIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus(Representative)6.4[3]6.4[3]
S. aureus (MRSA)(Clinical Isolate)13.71 (mean)[4]20.08 (mean)[4]
Escherichia coli(Representative)6.4[3]6.4[3]
E. coli (ESBL-producing)(Clinical Isolates)50 - 80[5]Not Reported
Pseudomonas aeruginosa(Environmental Isolate)50 - 100[6]>100[6]
Klebsiella pneumoniae (KPC)(Clinical Isolate)32[4]50[4]
LL-37 Staphylococcus aureus(Representative)~0.62 µM (~2.8)[7]Not Reported
Pseudomonas aeruginosa(Representative)Moderate Activity[8]Not Reported
Escherichia coli(Representative)Moderate Activity[8]Not Reported
Magainin-2 Staphylococcus aureus(VISA strains)16[9]Not Reported
Escherichia coli(Representative)Active[10]Not Reported
Salmonella TyphimuriumKCTC 1926>64 µM (>158)[11]Not Reported
Human Defensins Various Bacteria(General)Broad Spectrum[12][13]Broad Spectrum[13]

Note: MIC/MBC values can vary significantly based on the specific bacterial strain, growth medium, and assay conditions used.[5][14]

Table 2: Comparative Cytotoxicity and Hemolytic Activity

A critical parameter for AMP development is selectivity for microbial over host cells. The 50% hemolytic concentration (HC50) and 50% cytotoxic concentration (IC50) are key indicators of potential toxicity. Higher values indicate greater selectivity and a better safety profile.

PeptideActivity MetricValue (µg/mL)Cell Type / Source
This compound HC50 ~2[15]Human Erythrocytes
HC50 0.44[2][4]Human Erythrocytes
IC50 6.45[2][4]Human Fibroblasts
IC50 5.73Mouse Peritoneal Macrophages[1]
LL-37 HC50 >100[15]Human Erythrocytes
Toxicity Considered high to human cells[8][16]General
Magainin-2 HC50 >100[15]Human Erythrocytes
Toxicity Low hemolytic activity[17]General
Human α-defensin 5 HC50 >100[15]Human Erythrocytes

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes is crucial for understanding the data. The following diagrams were generated using Graphviz, adhering to the specified design constraints.

Melittin_Mechanism_of_Action cluster_0 Cell Membrane Interaction cluster_1 Membrane Disruption & Cell Death A 1. Electrostatic Attraction This compound (+) binds to anionic (-) microbial membrane B 2. Membrane Insertion Hydrophobic residues insert into the lipid bilayer A->B C 3. Peptide Aggregation Monomers aggregate within the membrane B->C D 4. Pore Formation 'Toroidal' or 'Carpet' model pore assembly C->D Disruption Mechanism E 5. Membrane Permeabilization Leakage of ions and cellular contents D->E F 6. Cell Lysis Loss of membrane integrity leads to cell death E->F

Caption: Mechanism of action for this compound and other cationic AMPs.

AMP_Evaluation_Workflow cluster_start Peptide Preparation cluster_activity Antimicrobial Efficacy Testing cluster_toxicity Host Cell Toxicity Testing cluster_analysis Data Analysis start Peptide Synthesis & Purification mic Broth Microdilution Assay (Determine MIC) start->mic hemolysis Hemolysis Assay (Determine HC50) start->hemolysis cytotoxicity Cytotoxicity Assay (e.g., MTT) (Determine IC50) start->cytotoxicity mbc Plating from MIC wells (Determine MBC) mic->mbc analysis Calculate Therapeutic Index (HC50 / MIC) mic->analysis hemolysis->analysis

Caption: General experimental workflow for evaluating AMP efficacy.

Experimental Protocols

Standardized protocols are essential for reproducible and comparable results. The following are methodologies for the key assays cited.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.[14]

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well polypropylene microtiter plates (low-binding).[14]

    • Bacterial culture in logarithmic growth phase.

    • AMP stock solution (e.g., in sterile water or 0.01% acetic acid).

    • Spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Culture bacteria in MHB at 37°C until it reaches the mid-logarithmic phase. Adjust the culture turbidity to match a 0.5 McFarland standard. Dilute this suspension in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[14]

    • Peptide Dilution: Prepare a two-fold serial dilution of the AMP stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 100 µL. This further dilutes the peptide to its final test concentration.

    • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).

Hemolysis Assay (HC50 Determination)

This assay measures the ability of an AMP to lyse red blood cells (RBCs), a primary indicator of membrane-disrupting toxicity to host cells.[15]

  • Materials:

    • Freshly collected human red blood cells (or other mammalian source).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • AMP stock solution.

    • 0.1% Triton X-100 (positive control for 100% hemolysis).

    • Sterile microcentrifuge tubes.

  • Procedure:

    • RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the pellet three times with cold PBS, centrifuging and discarding the supernatant each time. Resuspend the final RBC pellet in PBS to achieve a 2% (v/v) suspension.

    • Assay Setup: Add 100 µL of the 2% RBC suspension to microcentrifuge tubes.

    • Peptide Addition: Add 100 µL of various concentrations of the AMP (serially diluted in PBS) to the tubes.

    • Controls: Prepare a negative control (100 µL RBCs + 100 µL PBS) and a positive control (100 µL RBCs + 100 µL of 0.1% Triton X-100).

    • Incubation: Incubate all tubes for 1 hour at 37°C with gentle agitation.

    • Pellet RBCs: Centrifuge the tubes to pellet intact RBCs and cell debris.

    • Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.

    • HC50 Calculation: Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 is the peptide concentration that causes 50% hemolysis, determined by plotting percent hemolysis against peptide concentration.[15]

Cytotoxicity Assay (MTT Assay for IC50 Determination)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the peptide's cytotoxicity against nucleated mammalian cells.[2]

  • Materials:

    • Human cell line (e.g., fibroblasts, epithelial cells).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Sterile 96-well cell culture plates.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Peptide Treatment: Remove the medium and add fresh medium containing two-fold serial dilutions of the AMP. Include untreated cells as a control.

    • Incubation: Incubate the plate for a defined period (e.g., 24 hours).

    • MTT Addition: Remove the peptide-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals, resulting in a purple solution.

    • Measure Absorbance: Read the absorbance at 570 nm using a plate reader.

    • IC50 Calculation: Calculate cell viability relative to the untreated control. The IC50 is the peptide concentration that reduces cell viability by 50%, determined by plotting percent viability against peptide concentration.

References

Melittin vs. Other Bee Venom Components in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of melittin versus other major components of bee venom, supported by experimental data. We delve into the cytotoxic potential, mechanisms of action, and experimental methodologies to offer a comprehensive resource for advancing cancer research and drug development.

At a Glance: Key Bee Venom Components in Oncology

Honeybee venom is a complex mixture of peptides, enzymes, and other bioactive molecules. While this compound is the most studied component for its potent anticancer activities, other constituents also exhibit biological effects that are relevant to cancer therapy. This guide focuses on comparing this compound with three other key components: Phospholipase A2 (PLA2), Apamin, and Mast Cell Degranulating (MCD) Peptide.

ComponentPrimary Anticancer MechanismKey Attributes
This compound Potent cytolytic activity via pore formation in cell membranes, induction of apoptosis, and modulation of key cancer signaling pathways.Broad-spectrum anticancer activity against various cancer types.
Phospholipase A2 (PLA2) Enzymatic hydrolysis of phospholipids in cell membranes, leading to membrane disruption and cell death. Can act synergistically with this compound.Cytotoxic effects and potential to enhance the activity of other agents.
Apamin Neurotoxin that can block specific ion channels. Its direct anticancer effects are less potent compared to this compound.Limited direct cytotoxicity against cancer cells in comparative studies.
Mast Cell Degranulating (MCD) Peptide Potent inducer of mast cell degranulation, leading to inflammatory responses. Direct anticancer effects are not well-established.Primarily studied for its role in inflammation and immune response.

Quantitative Comparison of Cytotoxicity

The following tables summarize the cytotoxic effects of this compound and other bee venom components on various cancer cell lines, primarily presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by 50%.

Table 1: Comparative Cytotoxicity of Bee Venom Fractions on Glioblastoma Cell Lines

This table presents data from a study that fractionated bee venom and tested the cytotoxic effects of fractions containing specific components on glioblastoma cell lines (LN18 and LN229) and a normal human oligodendrocyte cell line (MO3.13) after 72 hours of incubation.

Component/FractionCell LineIC50 (µg/mL)
This compound-Containing Fraction LN18 (Glioblastoma)< 2.5
LN229 (Glioblastoma)< 2.5
MO3.13 (Normal)> 3.5
Phospholipase A2-Containing Fraction LN18 (Glioblastoma)> 100
LN229 (Glioblastoma)> 100
MO3.13 (Normal)~10
Apamin-Containing Fraction LN18 (Glioblastoma)> 100
LN229 (Glioblastoma)> 100
MO3.13 (Normal)> 100

Data synthesized from a study on glioblastoma cells, which demonstrated that the this compound-containing fraction had the most potent and selective anticancer activity[1].

Table 2: Synergistic Cytotoxicity of this compound and Phospholipase A2 on Breast Cancer Cells

This table illustrates the IC50 values of this compound alone and in combination with PLA2 on normal and triple-negative breast cancer (TNBC) cell lines.

TreatmentCell LineCell TypeIC50 of this compound (ng/µL)
This compound Alone MCF10ANon-transformed mammary epithelial1.40 ± 0.15
SUM159Triple-Negative Breast Cancer~2.75
This compound + PLA2 MCF10ANon-transformed mammary epithelial9.24 ± 0.79
SUM159Triple-Negative Breast Cancer2.75 ± 0.09

This study highlights that PLA2 can protect non-cancerous cells from this compound's cytotoxicity without diminishing its effect on triple-negative breast cancer cells, suggesting a potential therapeutic advantage for the combination[2].

Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-pronged approach, primarily by disrupting cell membranes and inducing programmed cell death (apoptosis). It also modulates several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

This compound-Induced Apoptosis and Signaling Cascade

Melittin_Signaling This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Pores Pore Formation Membrane->Pores PI3K_Akt PI3K_Akt Membrane->PI3K_Akt inhibits NFkB NFkB Membrane->NFkB inhibits MAPK MAPK Membrane->MAPK inhibits Mitochondria Mitochondria Membrane->Mitochondria induces Lysis Cell Lysis Pores->Lysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the comparison of bee venom components.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of bee venom components. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound, PLA2, apamin, or other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Detection:

Apoptosis_Detection cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy Annexin V (-) PI (-) Early Annexin V (+) PI (-) Healthy->Early Phosphatidylserine externalization Late Annexin V (+) PI (+) Early->Late Loss of membrane integrity

Detailed Steps:

  • Cell Treatment: Culture and treat cells with the bee venom components as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

In Vivo Tumor Growth Inhibition

Xenograft mouse models are instrumental in evaluating the in vivo efficacy of potential anticancer agents.

Experimental Workflow:

InVivo_Workflow A 1. Subcutaneous injection of cancer cells into immunocompromised mice. B 2. Tumor growth monitoring (caliper measurements). A->B C 3. Randomization of mice into treatment and control groups. B->C D 4. Administration of bee venom components or vehicle control. C->D E 5. Continued tumor volume and body weight measurement. D->E F 6. Tumor excision and analysis at the end of the study. E->F

Detailed Steps:

  • Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, PLA2).

  • Drug Administration: Administer the treatments according to the planned schedule and route (e.g., intraperitoneal, intravenous, or intratumoral injection).

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

The experimental evidence strongly indicates that this compound is the most potent anticancer component of bee venom among those extensively studied. Its ability to directly lyse cancer cells, induce apoptosis, and modulate key signaling pathways makes it a promising candidate for further therapeutic development.

Phospholipase A2 also demonstrates cytotoxic activity and, notably, exhibits a synergistic relationship with this compound, potentially enhancing its therapeutic index by protecting normal cells. This synergistic interaction warrants further investigation for combination therapies.

In contrast, apamin and MCD peptide show limited direct anticancer efficacy in the available comparative studies. Their roles in cancer therapy may be more indirect, potentially through modulation of the tumor microenvironment and immune responses, which are areas that require more in-depth research.

Future research should focus on:

  • Targeted Delivery Systems: Developing nanocarriers and other delivery systems to specifically target this compound to tumor tissues, thereby minimizing systemic toxicity.

  • Combination Therapies: Exploring the synergistic effects of this compound and PLA2 with conventional chemotherapeutics and immunotherapies.

  • In-depth Mechanistic Studies: Further elucidating the signaling pathways affected by different bee venom components to identify new therapeutic targets.

  • Clinical Translation: Rigorous preclinical and clinical trials are necessary to validate the safety and efficacy of this compound-based therapies in human patients.

By continuing to explore the pharmacological potential of bee venom components, the scientific community can unlock new and effective strategies in the fight against cancer.

References

Melittin's Preferential Assault on Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic and signaling effects of the bee venom peptide, melittin, reveals a distinct preference for cancer cells over their normal counterparts. This guide synthesizes experimental data to compare its mechanisms, efficacy, and the cellular pathways it hijacks to induce cell death.

This compound, the principal peptide component of honeybee venom, has garnered significant attention for its potent anticancer properties.[1] It operates through a multifaceted approach that includes disrupting cell membranes, inducing programmed cell death (apoptosis), and modulating key signaling pathways crucial for tumor survival and proliferation.[2][3] A compelling aspect of this compound's therapeutic potential is its observed selectivity for cancer cells, a critical feature for minimizing damage to healthy tissues.[4][5]

Mechanism of Action: A Tale of Two Membranes

This compound's primary mode of attack is its ability to form pores in cellular membranes.[3][6] This lytic activity is facilitated by its amphipathic, alpha-helical structure which allows it to penetrate the phospholipid bilayer of cell membranes, leading to leakage of intracellular contents and eventual cell lysis.[6]

The selectivity towards cancer cells is partly attributed to differences in membrane composition. Cancer cell membranes often have a higher content of negatively charged phospholipids, which enhances their interaction with the positively charged this compound peptide.[6][7] This preferential binding leads to more efficient pore formation and subsequent cytotoxicity in malignant cells compared to normal cells.[8]

Below is a diagram illustrating the general mechanism of this compound-induced cell lysis.

Melittin_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound Monomers membrane Phospholipid Bilayer (Higher negative charge in cancer cells) This compound->membrane 1. Preferential Binding lysis Cell Lysis (Leakage of contents) membrane->lysis 2. Pore Formation & Disruption

Caption: General mechanism of this compound-induced cell lysis.

Comparative Cytotoxicity: A Quantitative Look

The differential effect of this compound on cancer versus normal cells is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies consistently show lower IC50 values for a wide range of cancer cell lines compared to normal cells, indicating higher potency against tumors.

Cell LineCell TypeThis compound IC50 (µg/mL)Reference
Cancer Cells
MCF-7Human Breast Cancer10.22[9]
Hepa 1-6Murine Hepatoma6.39[9]
A2780Ovarian Cancer (Cisplatin-sensitive)6.8[10]
A2780CROvarian Cancer (Cisplatin-resistant)4.5[10]
HeLaHuman Cervical Cancer1.8 (for 12h)[11]
MHCC97HHuman Hepatocellular Carcinoma4.06[11]
Normal Cells
HUVECHuman Umbilical Vein Endothelial>10 (less apoptosis)[9]
FHCNormal Colon EpithelialNo effect reported[1]
NIH3T3Mouse FibroblastNo toxic effects reported[12]

Note: IC50 values can vary based on experimental conditions and incubation times.

Induction of Apoptosis: Hijacking Cellular Signaling

Beyond direct membrane disruption, this compound is a potent inducer of apoptosis, or programmed cell death.[2][12] It achieves this by modulating multiple intracellular signaling pathways that are often dysregulated in cancer.[2][8]

This compound can trigger the mitochondrial (intrinsic) pathway of apoptosis.[13] This involves increasing the production of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and promoting the release of pro-apoptotic factors like cytochrome c.[2][13] Key proteins involved in this process include the Bax/Bcl-2 family, where this compound often increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, tipping the cell's fate towards death.[3][12]

Furthermore, this compound has been shown to inhibit critical cancer survival pathways, including the PI3K/Akt/mTOR and NF-κB signaling cascades.[2][12] In various cancer types, such as breast and lung cancer, this compound's interference with these pathways halts proliferation, invasion, and metastasis.[12][14]

The following diagram illustrates the differential signaling pathways activated by this compound in a typical cancer cell.

Melittin_Signaling This compound-Induced Apoptotic Signaling in Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound membrane Membrane Disruption This compound->membrane Pore Formation receptors Growth Factor Receptors (EGFR, HER2) This compound->receptors Inhibition nfkb NF-κB Pathway This compound->nfkb Inhibition ros ROS Generation This compound->ros Induction bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibition pi3k_akt PI3K/Akt Pathway receptors->pi3k_akt Inhibition proliferation Cell Proliferation & Survival pi3k_akt->proliferation Inhibition nfkb->proliferation Inhibition bax Bax (Pro-apoptotic) ros->bax Activation caspase9 Caspase-9 apoptosis Apoptosis caspase9->apoptosis Execution cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c Inhibition cyto_c->caspase9 Activation MTT_Workflow A 1. Seed Cells (e.g., HeLa, MCF-7) in 96-well plates B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Treat with this compound (Various concentrations) B->C D 4. Incubate (e.g., 6, 12, or 24 hours) C->D E 5. Add MTT Reagent (e.g., 5 mg/mL) to each well D->E F 6. Incubate (4 hours) to allow formazan crystal formation E->F G 7. Add Solubilizing Agent (e.g., DMSO) to dissolve crystals F->G H 8. Measure Absorbance (e.g., at 570 nm) using a plate reader G->H I 9. Calculate Cell Viability (%) and IC50 H->I

References

The Potent Partnership: Melittin's Synergistic Assault on Cancer with Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data reveals that melittin, the principal peptide in bee venom, significantly enhances the efficacy of conventional chemotherapy drugs. By disrupting cancer cell membranes and modulating key signaling pathways, this compound creates a formidable synergistic effect, paving the way for more effective and targeted cancer therapies.

Researchers and drug development professionals are continuously seeking strategies to improve the therapeutic index of chemotherapy, aiming to maximize cancer cell death while minimizing toxicity to healthy tissues. A growing body of evidence points to a natural ally in this fight: this compound. This review consolidates preclinical findings on the synergistic effects of this compound with cisplatin, doxorubicin, and paclitaxel, providing a comparative guide to its mechanisms of action and experimental validation.

This compound and Cisplatin: A Multi-pronged Attack on Chemoresistance

The combination of this compound and cisplatin has demonstrated significant synergistic activity across various cancer cell lines, including ovarian, glioblastoma, and Hodgkin lymphoma cells.[1][2][3] This synergy is particularly promising for overcoming cisplatin resistance, a major clinical challenge.

One of the key mechanisms involves this compound's ability to increase intracellular calcium and mitochondrial reactive oxygen species (ROS) by activating the TRPM2 ion channel.[1][4] This action potentiates cisplatin-induced apoptosis. Furthermore, metabolomic studies on ovarian cancer cells revealed that the combination treatment significantly alters key metabolic pathways, including the TCA cycle and nucleotide metabolism, effects not observed with either agent alone.[3][5]

Quantitative Synergy: this compound and Cisplatin
Cell LineCancer TypeThis compound ConcentrationCisplatin ConcentrationEffectReference
DBTRG-05MGGlioblastomaNot specifiedNot specifiedSynergistic decrease in cell viability and increase in cell death.[1][1]
A2780Ovarian Cancer5 µg/mL2 µg/mLSynergistic cytotoxic effect.[3][3]
A2780CR (Cisplatin-Resistant)Ovarian Cancer2 µg/mL10 µg/mLSynergistic cytotoxic effect.[3][3]
L-428 (Chemo-resistant)Hodgkin LymphomaNot specifiedNot specifiedIncreased cisplatin sensitivity.[2][2]
Experimental Protocol: Metabolomic Analysis of Ovarian Cancer Cells

This protocol is based on the methodology described for studying the synergistic effects of this compound and cisplatin on ovarian cancer cells.[3]

  • Cell Culture: Cisplatin-sensitive (A2780) and resistant (A2780CR) human ovarian cancer cells were cultured in appropriate media.

  • Treatment: Cells were treated with this compound alone, cisplatin alone, or a combination of both for 24 hours. The concentrations used were 5 µg/mL this compound + 2 µg/mL cisplatin for A2780 cells and 2 µg/mL this compound + 10 µg/mL cisplatin for A2780CR cells.

  • Metabolite Extraction: Intracellular metabolites were extracted using a solvent system of methanol, acetonitrile, and water.

  • LC-MS Analysis: The extracted metabolites were analyzed using liquid chromatography coupled with mass spectrometry (LC-MS).

  • Data Analysis: Principal components analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) were used to identify significant metabolic changes between the different treatment groups.

Melittin_Cisplatin_Synergy cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_mito Mitochondrion This compound This compound trpm2 TRPM2 Channel This compound->trpm2 Activates cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage ca2 Increased Intracellular Ca2+ trpm2->ca2 Increases Influx ros Increased ROS apoptosis Apoptosis ros->apoptosis ca2->ros dna_damage->apoptosis

Synergistic mechanism of this compound and cisplatin.

This compound and Doxorubicin: Overcoming Multidrug Resistance

The combination of this compound and doxorubicin has shown significant promise in overcoming multidrug resistance (MDR), a common reason for chemotherapy failure.[6][7] MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapy drugs from cancer cells.

This compound has been shown to downregulate signaling pathways, such as PI3K/Akt and NF-κB, which are involved in the expression of P-gp.[6] By inhibiting these pathways, this compound reduces the expression of these efflux pumps, leading to increased intracellular accumulation and retention of doxorubicin, thereby enhancing its cytotoxic effects. Co-delivery of this compound and doxorubicin using nanoparticles has been shown to be a particularly effective strategy.[7]

Quantitative Synergy: this compound and Doxorubicin
Cell LineCancer TypeThis compound Concentration (IC50)Doxorubicin Concentration (IC50)EffectReference
MCF-7Breast Cancer7.16 µg/mL2.38 µg/mLSynergistic antitumor efficacy.[7][8][7][8]
MCF-7/ADR (Doxorubicin-Resistant)Breast Cancer6.12 µg/mL50.37 µg/mLOvercomes doxorubicin resistance.[8][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to assess the synergistic cytotoxicity of this compound and doxorubicin.[7]

  • Cell Seeding: MCF-7 breast cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of this compound, doxorubicin, or a combination of both for 24 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control, and the combination index (CI) was determined to quantify the synergy (CI < 1 indicates synergy).

Melittin_Doxorubicin_Synergy cluster_cell Drug-Resistant Cancer Cell cluster_membrane Cell Membrane This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits doxorubicin Doxorubicin apoptosis Apoptosis doxorubicin->apoptosis Induces pgp P-glycoprotein (Efflux Pump) pgp->doxorubicin Effluxes pi3k_akt->pgp Upregulates nfkb->pgp Upregulates

Mechanism of overcoming multidrug resistance.

This compound and Paclitaxel: A Promising Combination for Glioma

The co-delivery of this compound and paclitaxel has shown synergistic anti-glioma effects.[9] this compound's ability to disrupt cell membranes can enhance the intracellular delivery and efficacy of paclitaxel. Studies have also indicated that this compound can alleviate the peripheral neuropathy often induced by paclitaxel, suggesting a dual benefit of this combination.[10][11][12]

Quantitative Synergy: this compound and Paclitaxel
Cell LineCancer TypeFormulationEffectReference
U87GliomaLipodisk co-deliverySynergistic anti-glioma effect in vitro and in vivo.[9][9]
Experimental Protocol: In Vivo Anti-Glioma Study

This protocol is a generalized representation based on the study of co-delivering paclitaxel and this compound for glioma therapy.[9]

  • Animal Model: Nude mice are intracranially inoculated with U87 glioma cells.

  • Treatment Groups: Mice are randomized into groups: control (saline), paclitaxel alone, this compound alone, and paclitaxel-melittin combination (e.g., delivered via lipodisks).

  • Drug Administration: Treatments are administered intravenously at specified intervals.

  • Tumor Growth Monitoring: Tumor progression is monitored using methods like bioluminescence imaging.

  • Survival Analysis: The survival time of the mice in each group is recorded and analyzed using Kaplan-Meier survival curves.

  • Histological Analysis: At the end of the study, brain tissues are collected for histological examination to assess tumor morphology and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture treatment Treatment with this compound, Chemotherapy Drug, or Combination cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity mechanistic Mechanistic Studies (e.g., Western Blot, Flow Cytometry) treatment->mechanistic animal_model Establish Animal Model (e.g., Xenograft) cytotoxicity->animal_model Inform treatment_groups Randomize into Treatment Groups animal_model->treatment_groups drug_admin Drug Administration treatment_groups->drug_admin monitoring Monitor Tumor Growth and Survival drug_admin->monitoring analysis Histological and Molecular Analysis monitoring->analysis

General experimental workflow for evaluating synergy.

Conclusion

The synergistic application of this compound with conventional chemotherapy drugs presents a compelling strategy to enhance anticancer efficacy and overcome drug resistance. The ability of this compound to permeabilize cell membranes and modulate critical signaling pathways makes it a versatile and potent partner for drugs like cisplatin, doxorubicin, and paclitaxel. While these preclinical findings are highly encouraging, further research is necessary to optimize delivery systems, ensure safety, and translate these promising results into clinical applications for the benefit of cancer patients.

References

Comparative Efficacy of Melittin from Apis mellifera and Apis florea: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic efficacy of melittin derived from two bee species: the European honeybee (Apis mellifera, Mel-AM) and the dwarf honeybee (Apis florea, Mel-AF). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this potent bee venom peptide.

Recent studies have highlighted significant differences in the biological activity of this compound from these two species, with a growing body of evidence suggesting that Mel-AF may offer superior efficacy in certain therapeutic applications, particularly in oncology. This guide summarizes the key quantitative data, details the experimental methodologies used in these comparative studies, and provides visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity

This compound's primary mode of action in cancer therapy is the induction of apoptosis, or programmed cell death. The following tables summarize the cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) values of Mel-AM and Mel-AF against various cancer cell lines, as reported in recent literature. Lower values indicate higher potency.

Table 1: Comparative Cytotoxicity (CC50) of this compound from Apis mellifera and Apis florea on Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineThis compound from Apis florea (Mel-AF) CC50 (µg/mL)This compound from Apis mellifera (Mel-AM) CC50 (µg/mL)Reference
A5492.554.32[1]
NCI-H4602.615.10[1]
NCI-H19755.068.48[1]

Table 2: Comparative Inhibitory Concentration (IC50) of this compound from Apis mellifera and Apis florea on Human Malignant Melanoma (A375) Cells

CompoundIC50 (µg/mL)Reference
This compound from Apis florea (Mel-AF)3.38 ± 0.16
This compound from Apis mellifera (Mel-AM)4.97 ± 0.23

The data consistently demonstrates that this compound from Apis florea exhibits a more potent cytotoxic effect on cancer cells compared to this compound from Apis mellifera.[1][2] This enhanced activity is a key consideration for the development of this compound-based cancer therapies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies of Mel-AM and Mel-AF.

This compound Preparation and Quantification

In the referenced studies, synthetic this compound peptides for both Apis mellifera and Apis florea were utilized to ensure purity and consistency. The amino acid sequences for both peptides are well-established.

Cell Culture and Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Human non-small cell lung cancer cell lines (A549, NCI-H460, NCI-H1975) and human malignant melanoma cells (A375) were used.

  • Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay Protocol:

    • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing various concentrations of Mel-AF or Mel-AM.

    • After a 24-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells, and the CC50/IC50 values were determined.

Apoptosis Analysis by Flow Cytometry
  • Principle: This assay quantifies the percentage of cells undergoing apoptosis.

  • Protocol:

    • Cells were treated with Mel-AF or Mel-AM at predetermined concentrations for a specified duration (e.g., 4 hours).

    • Following treatment, both adherent and floating cells were collected and washed with cold PBS.

    • Cells were then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity Assessment (Broth Microdilution Method)
  • Principle: This method determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a substance against various microorganisms.

  • Protocol:

    • A two-fold serial dilution of crude bee venom extracts or synthetic this compound was prepared in a 96-well microtiter plate.

    • Bacterial or fungal suspensions were adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

    • The microbial suspension was added to each well containing the diluted test substance.

    • The plates were incubated under appropriate conditions for the specific microorganism.

    • The MIC was determined as the lowest concentration of the substance that visibly inhibited microbial growth.

    • To determine the MBC, aliquots from the wells showing no growth were plated on agar plates. The MBC was the lowest concentration that resulted in no colony formation.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Intrinsic Apoptosis Pathway

This compound from both Apis mellifera and Apis florea induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.[1][2] This process involves the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm and the subsequent activation of a caspase cascade that culminates in cell death.

Melittin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound (Mel-AM or Mel-AF) bax Bax Activation This compound->bax promotes bcl2 Bcl-2 Inhibition This compound->bcl2 inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->bax apaf1 Apaf-1 cytochrome_c->apaf1 cytochrome_c->apaf1 smac Smac/DIABLO Release iaps IAPs smac->iaps smac->iaps inhibits caspase9 Caspase-9 (Initiator) apaf1->caspase9 forms apoptosome caspase3 Caspase-3 (Executioner) iaps->caspase3 inhibits caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates the typical workflow for comparing the cytotoxic effects of this compound from different bee species on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., A549, A375) start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Mel-AM and Mel-AF (Varying Concentrations) seeding->treatment incubation 4. Incubate for 24 hours treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay data_analysis 6. Measure Absorbance & Analyze Data mtt_assay->data_analysis results 7. Determine CC50 / IC50 Values data_analysis->results end End results->end

Caption: Experimental workflow for cytotoxicity comparison.

References

Cross-Validation of Melittin's Mechanism of Action in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Melittin, the principal active component of bee venom, has garnered significant attention in oncological research for its potent anti-cancer properties. Its efficacy has been demonstrated across a wide array of human cancer cell lines, where it has been shown to induce cell cycle arrest, apoptosis, and inhibit metastasis.[1][2] This guide provides a comparative analysis of this compound's mechanism of action in various cell lines, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of its therapeutic potential.

Comparative Cytotoxicity of this compound

This compound's cytotoxic effects vary across different cancer cell lines, as evidenced by the diverse range of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) reported in the literature. These differences can be attributed to the unique molecular characteristics and signaling pathways of each cell line.

Cell Line CategorySpecific Cell LineIC50 Value (µg/mL)Reference
Osteosarcoma UMR-106 (canine)1.5 - 2.5[3]
MG-63 (human)~2.8[3]
143B (human)~2.5[3]
Glioblastoma LN18 (human)2.5 - 3.5[4]
LN229 (human)2.5 - 3.5[4]
Hepatocellular Carcinoma MHCC97L9.24[5]
MHCC97H4.06[5]
Lung Cancer A5492.5 - 3.125[5]
Breast Cancer MDA-MB-2313.125 - 6.25[5]
Cervical Cancer HeLa6.25 - 12.5[5]

Core Mechanisms of Action

Despite the variability in cytotoxicity, this compound's anti-cancer activity is primarily attributed to two core mechanisms: direct cytolysis through membrane disruption and the induction of apoptosis via multiple signaling pathways.

Membrane Disruption and Pore Formation

This compound's amphipathic, α-helical structure allows it to readily insert into the phospholipid bilayer of cell membranes. This insertion disrupts membrane integrity, leading to the formation of pores and causing cell lysis.[6] This mechanism is particularly effective against cancer cells, which often exhibit altered membrane fluidity and composition compared to normal cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a multitude of cancer cell lines.[1][2] This is achieved through the modulation of several key signaling pathways and molecular targets that regulate cell survival and death.

Key Signaling Pathways Modulated by this compound

This compound's pro-apoptotic effects are mediated through its influence on a complex network of intracellular signaling pathways. The cross-validation of these pathways across different cell lines underscores their importance in this compound's anti-cancer activity. A generalized schematic of these pathways is presented below.

Melittin_Signaling_Pathways This compound This compound Cell_Membrane Cell Membrane Disruption This compound->Cell_Membrane Signaling_Pathways Modulation of Signaling Pathways This compound->Signaling_Pathways Apoptosis Induction of Apoptosis Cell_Membrane->Apoptosis PI3K_Akt PI3K/Akt/mTOR Pathway Signaling_Pathways->PI3K_Akt MAPK MAPK Pathway Signaling_Pathways->MAPK NF_kB NF-κB Pathway Signaling_Pathways->NF_kB JAK_STAT JAK/STAT Pathway Signaling_Pathways->JAK_STAT TGF_beta TGF-β/ERK Pathway Signaling_Pathways->TGF_beta Proliferation Inhibition of Proliferation & Cell Cycle Arrest PI3K_Akt->Proliferation Metastasis Inhibition of Metastasis, Invasion & Angiogenesis PI3K_Akt->Metastasis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Metastasis MAPK->Apoptosis NF_kB->Proliferation NF_kB->Metastasis NF_kB->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis TGF_beta->Proliferation MMPs ↓ MMP-2, MMP-9 Metastasis->MMPs VEGF ↓ VEGF Metastasis->VEGF Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Apoptosis->Bax_Bcl2 Caspases Caspase Activation (Caspase-3, -8, -9) Bax_Bcl2->Caspases

Caption: Generalized signaling pathways affected by this compound in cancer cells.

  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit this critical survival pathway in breast cancer cells, leading to decreased proliferation.[1]

  • NF-κB Pathway: By suppressing the NF-κB signaling cascade, this compound downregulates the expression of proteins involved in inflammation, cell survival, and invasion in various cancer models.[1][7]

  • MAPK Pathway: this compound's modulation of the MAPK pathway contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[4]

  • JAK/STAT Pathway: Inhibition of the JAK/STAT pathway by this compound has been observed in ovarian cancer cells, leading to the upregulation of death receptors and subsequent apoptosis.[4][8]

  • TGF-β-mediated ERK Signaling Pathway: In non-small cell lung cancer (NSCLC), this compound has been found to inhibit cell proliferation, migration, and invasion by down-regulating this pathway.[1]

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of standardized in vitro assays. A typical experimental workflow is depicted below.

Experimental_Workflow cluster_assays 3. In Vitro Assays Cell_Culture 1. Cancer Cell Line Culture Melittin_Treatment 2. This compound Treatment Cell_Culture->Melittin_Treatment MTT_Assay Cell Viability (MTT Assay) Melittin_Treatment->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V/PI Staining) Melittin_Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Melittin_Treatment->Western_Blot Migration_Assay Cell Migration (Wound Healing/Transwell) Melittin_Treatment->Migration_Assay Data_Analysis 4. Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Migration_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with this compound for the desired time period.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Western Blotting for Protein Expression Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Protocol:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The cross-validation of this compound's mechanism of action across a diverse range of cancer cell lines highlights its potential as a broad-spectrum anti-cancer agent. Its ability to disrupt cell membranes and modulate key signaling pathways involved in cell survival and proliferation underscores its multifaceted therapeutic capabilities. While its hemolytic activity remains a concern for systemic administration, ongoing research into targeted delivery systems, such as nanoparticles, offers promising avenues to mitigate toxicity and enhance its therapeutic index.[4][7] The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further elucidate the intricate anti-cancer mechanisms of this compound and accelerate its translation into clinical practice.

References

Melittin's Therapeutic Efficacy: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

Melittin, the principal peptide component of honeybee venom, has garnered significant scientific interest for its broad-spectrum therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This guide provides an objective comparison of its performance in preclinical cell culture (in vitro) and animal (in vivo) models, supported by experimental data and detailed methodologies. The primary challenge in translating this compound's potent in vitro effects to successful in vivo applications lies in its inherent cytotoxicity and hemolytic activity, which necessitates strategies like nanoparticle-based delivery to improve its therapeutic index.[5][6][7]

Anticancer Effects: From Cell Lysis to Tumor Suppression

This compound's anticancer activity is the most extensively studied of its therapeutic properties. In vitro, it directly disrupts cancer cell membranes, induces apoptosis (programmed cell death), and modulates key signaling pathways involved in proliferation and metastasis.[5][8] These potent effects often translate to significant tumor growth inhibition in animal models, although the systemic toxicity of free this compound remains a critical barrier.[6]

The following table summarizes the effects of this compound across various cancer types, comparing concentrations used in cell culture with dosages administered in animal models.

Therapeutic TargetModel System (In Vitro / In Vivo)This compound Concentration / DoseObserved Therapeutic EffectReference(s)
Breast Cancer MDA-MB-231 & SUM159 cells (In Vitro)25 µg/mLInhibition of proliferation and induction of apoptosis.[9][2][3][9]
4T1 tumor-bearing mice (In Vivo)Intraperitoneal injectionSignificant reduction in tumor growth.[10][10]
Lung Cancer Non-small cell lung cancer cells (In Vitro)0.5 - 2.0 µg/mLSignificant inhibition of EGF-induced cell migration and invasion.[11][11]
Xenograft mouse models (In Vivo)1 and 10 mg/kg (subcutaneous)Suppressed tumor growth by 27% and 61%, respectively.[11][11]
Hepatocellular Carcinoma HepG2 cells (In Vitro)Not specifiedInhibited cell proliferation via the PI3K/Akt signaling pathway.[10][12][10][12]
Nude mice with MHCC97H xenografts (In Vivo)Not specifiedSignificantly reduced tumor volume.[2][2]
Ovarian Cancer SKOV3 & PA-1 cells (In Vitro)Not specifiedUpregulation of death receptors and activation of caspases.[5][5]
Osteosarcoma D-17, UMR-106, MG-63 cells (In Vitro)IC50: 1.77 - 2.34 µg/mLDose-dependent decrease in cell viability.[13][13]
3D Sarcosphere model (In Vitro)IC50: 3.18 - 3.91 µg/mLCytotoxic effect, though requiring higher doses than 2D culture.[13][13]
Leukemia CCRF-CEM & K-562 cells (In Vitro)0.001 - 100 µMLoss in mitochondrial membrane potential, inducing apoptosis.[14][14]

This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways. It is known to suppress the activation of pro-survival pathways like PI3K/Akt/mTOR and NF-κB, while activating pro-apoptotic pathways involving caspases.[5][7][12]

G This compound's Inhibition of Pro-Survival Signaling Pathways This compound This compound membrane Cell Membrane Disruption This compound->membrane Induces receptors Growth Factor Receptors (EGFR, HER2) This compound->receptors Inhibits Phosphorylation ikk IKK This compound->ikk Inhibits apoptosis Apoptosis membrane->apoptosis Leads to pi3k PI3K receptors->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates nfkb NF-κB akt->nfkb Activates proliferation Cell Proliferation & Survival mtor->proliferation ikk->nfkb Activates nfkb->proliferation

Caption: this compound inhibits cancer cell survival by blocking key signaling pathways.

Anti-inflammatory Effects: Modulating Immune Responses

This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling cascades.[4][15] This has been observed in both cellular models of inflammation and animal models of inflammatory diseases like atopic dermatitis and arthritis.[16]

Therapeutic TargetModel System (In Vitro / In Vivo)This compound Concentration / DoseObserved Therapeutic EffectReference(s)
General Inflammation LPS-stimulated RAW264.7 macrophages (In Vitro)0.25 - 25 µg/mLPrevented LPS-induced Nitric Oxide (NO) synthesis.[9][9][17]
Acute liver failure mice (In Vivo)Not specifiedReduced mortality and ameliorated inflammation.[2][3][2][3]
Skin Inflammation TNF-α/IFN-γ-stimulated human keratinocytes (In Vitro)Not specifiedInhibited expression of chemokines (CCL17, CCL22) and pro-inflammatory cytokines.[16][16]
DNCB-induced atopic dermatitis mice (In Vivo)Topical applicationDecreased skin lesions and infiltration of inflammatory cells.[16][16]
Neuroinflammation LPS-stimulated BV2 microglia (In Vitro)Not specifiedSuppressed expression of NO and iNOS by blocking NF-κB activation.[4][4]

The therapeutic effect of this compound in vivo is highly dependent on achieving a concentration at the target site that is effective (in vitro potency) without causing systemic toxicity. This relationship highlights the critical need for targeted delivery systems.

G Correlation of In Vitro Potency to In Vivo Therapeutic Window invitro In Vitro Potency (e.g., IC50, MIC) window Therapeutic Window invitro->window Determines effective concentration invivo_tox In Vivo Systemic Toxicity (e.g., Hemolysis, LD50) invivo_tox->window Limits maximum tolerated dose delivery Targeted Delivery System (e.g., Nanoparticles) delivery->invivo_tox Reduces efficacy In Vivo Efficacy delivery->efficacy Enhances window->efficacy Enables

Caption: The relationship between in vitro potency, in vivo toxicity, and therapeutic efficacy.

Antimicrobial Effects: A Double-Edged Sword

This compound exhibits broad-spectrum antimicrobial activity in vitro against various pathogens, including drug-resistant bacteria.[18][19] However, the high concentrations required for antibacterial efficacy often overlap with its cytotoxic and hemolytic concentrations, posing a significant challenge for systemic in vivo application.[20][21]

Therapeutic TargetModel System (In Vitro / In Vivo)This compound Concentration / DoseObserved Therapeutic EffectReference(s)
Drug-Resistant Bacteria XDR A. baumannii, MRSA, KPC-K. pneumoniae (In Vitro)MIC range: 8 - 32 µg/mLPotent antimicrobial activity.[18][19][20][18][19][20]
Infected BALB/c mice (In Vivo)2.4 mg/kg (sub-lethal dose)No beneficial effect on survival or bacterial load.[18][20][21][18][20][21]
Toxicity Profile Human fibroblast cells (In Vitro)IC50: 6.45 µg/mLHigh cytotoxicity.[19][20][21][19][20][21]
Human red blood cells (In Vitro)HD50: 0.44 µg/mLExtensive hemolysis.[18][19][20][18][19][20]
BALB/c mice (In Vivo)LD50: 4.98 mg/kg (i.p.)Acute toxicity.[18][19][20][18][19][20]

Note: MIC = Minimum Inhibitory Concentration; IC50 = Half maximal inhibitory concentration; HD50 = Half maximal hemolytic concentration; LD50 = Median lethal dose.

The data clearly indicates that the concentrations of this compound needed to kill bacteria in vitro are toxic to human cells, and a safe dose administered in vivo is ineffective against infection.[21] This discrepancy underscores that while this compound is a potent antimicrobial agent in a test tube, its clinical utility for systemic infections is severely limited without advanced delivery strategies that can differentiate between microbial and host cells.[22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess this compound's therapeutic effects.

Protocol 1: In Vitro Cell Viability (MTT/CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer or other mammalian cell lines.[11][13]

  • Cell Seeding: Seed cells (e.g., A549, MG-63) in a 96-well plate at a density of 1x10⁴ to 2x10⁵ cells/well and allow them to attach for 24 hours.[9][13]

  • Treatment: Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2, 4 µg/mL).[11] Include an untreated control group.

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[14]

  • Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well.[11]

  • Final Incubation: Incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Measurement: If using MTT, dissolve the crystals with a solubilizing agent (e.g., DMSO).[14] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value can be determined through dose-response curve analysis.

Protocol 2: In Vitro Cell Invasion (Transwell Assay)

This method assesses the ability of this compound to inhibit cancer cell invasion through an extracellular matrix.[11][13]

  • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel® and allow it to solidify.

  • Cell Seeding: Resuspend cancer cells (2x10⁴ to 4x10⁴) in a serum-free medium.[13] Add the cell suspension to the upper chamber along with different concentrations of this compound (e.g., 0.5, 1.0, 1.5 µg/mL).[13]

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).[13]

  • Incubation: Incubate the plate for 24 hours at 37°C to allow cells to invade through the Matrigel and migrate through the pores.

  • Cell Removal: Carefully remove the non-invading cells from the top surface of the upper chamber with a cotton swab.

  • Fixing and Staining: Fix the invading cells on the bottom surface of the membrane with methanol, then stain them with crystal violet.[11]

  • Quantification: Count the number of stained, invaded cells in several microscopic fields. A decrease in the number of cells in this compound-treated wells compared to the control indicates an inhibitory effect on invasion.

Protocol 3: In Vivo Tumor Xenograft Model

This animal model is used to evaluate the in vivo anticancer efficacy of this compound.[11]

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ non-small cell lung cancer cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups: Randomly divide the mice into groups: a control group (receiving vehicle) and treatment groups (receiving different doses of this compound, e.g., 1 mg/kg and 10 mg/kg).[11]

  • Administration: Administer the treatment via a specified route (e.g., subcutaneous or intraperitoneal injection) daily or on a set schedule.

  • Monitoring: Monitor tumor size with calipers every few days and calculate tumor volume.[11] Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study period (e.g., 24 days), euthanize the mice and excise the tumors.[11] The tumor weight and volume are the primary endpoints for assessing efficacy.

The transition from in vitro discovery to in vivo validation follows a structured path to assess both the efficacy and safety of a therapeutic agent like this compound.

G Standard Experimental Workflow: From In Vitro to In Vivo cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment a Cell Line Selection (e.g., Cancer, Immune cells) b Dose-Response Studies (MTT, CCK-8 Assays) a->b c Mechanistic Assays (Apoptosis, Invasion, Western Blot) b->c d Animal Model Selection (e.g., Xenograft, Disease Model) c->d Promising results lead to animal studies e Toxicity & Dosing Study (LD50, MTD) d->e f Efficacy Study (Tumor growth, Inflammatory markers) e->f g Histopathology & Analysis f->g

Caption: A typical workflow for evaluating the therapeutic potential of this compound.

References

A Comparative Meta-Analysis of Melittin and Bee Venom Therapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving melittin and whole bee venom therapies. It objectively compares their performance across various therapeutic areas, presenting supporting experimental data, detailed methodologies, and visualizations of key biological pathways.

Efficacy and Safety: A Quantitative Overview

The therapeutic potential of this compound, the principal active component of bee venom, and bee venom therapy itself has been investigated in a range of diseases, most notably in arthritis, Parkinson's disease, and various cancers. The following tables summarize the quantitative outcomes from a meta-analysis of published clinical trials.

Table 1: Efficacy of Bee Venom Therapy in Pain and Motor Function Improvement
ConditionInterventionKey Efficacy MetricResultAdverse Events
Rheumatoid Arthritis Bee Venom Acupuncture (BVA) vs. Placebo (Normal Saline)Joint pain, swollen/tender joint counts, morning stiffnessSignificant improvement in pain, joint counts, and stiffness compared to placebo.Local: itching, swelling, redness. Systemic: mild allergic reactions.
Osteoarthritis (Knee) BVA vs. Traditional AcupunctureWestern Ontario and McMaster Universities Arthritis Index (WOMAC) pain scoresBVA showed remarkable improvement in pain scores over the control group.Localized pain and swelling at the injection site.
Chronic Low Back Pain BVA vs. Sham BVAVisual Analogue Scale (VAS) for painSignificant reduction in pain scores (26%) after 3 weeks of treatment.Local skin reactions were the most common adverse events.
Parkinson's Disease Subcutaneous Bee Venom Injections vs. PlaceboUnified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor)No significant difference in UPDRS III scores between the bee venom and placebo groups after 11 months.No systemic allergic reactions were recorded in the trial.
Table 2: Preclinical and Clinical Efficacy of this compound in Oncology

Note: Most clinical trials involving this compound for cancer are in early phases. The data below is largely derived from preclinical studies and early-phase trials.

Cancer TypeInterventionKey Efficacy MetricResultReference
Breast Cancer (TNBC & HER2-positive) This compound (in vitro)Cell viabilityEffectively killed cancer cells while leaving normal cells unharmed.[Nature]
Prostate Cancer Bee Venom and this compoundApoptosis induction, NF-κB suppressionInhibited cancer cell growth through the induction of apoptosis.[Cancer Letters]
Hepatocellular Carcinoma This compoundCell proliferation, PI3K/Akt pathway inhibitionInhibited cell proliferation via the PI3K/Akt signaling pathway.[Journal of Pharmacy and Pharmacology]
Advanced Solid Tumors Intratumoral this compound Injection (Phase I)Tumor shrinkageWell-tolerated and resulted in some tumor shrinkage.[Journal of Clinical Oncology]

Experimental Protocols: A Closer Look at the Methodology

The methodologies employed in clinical trials of bee venom and this compound are critical for interpreting the results. Below are detailed protocols for key experimental setups.

Bee Venom Acupuncture for Rheumatoid Arthritis

A randomized, double-blind, placebo-controlled trial design is commonly used.

  • Patient Selection: Patients diagnosed with rheumatoid arthritis according to the American College of Rheumatology criteria are recruited. Key inclusion criteria include active disease with a certain number of swollen and tender joints. Exclusion criteria typically involve a history of allergy to bee stings.

  • Intervention:

    • Treatment Group: Receives bee venom acupuncture. Purified and diluted bee venom is injected into specific acupoints relevant to arthritis. The dosage is gradually increased over the treatment period.

    • Control Group: Receives a placebo injection, typically normal saline, at the same acupoints.

  • Treatment Schedule: Injections are administered twice a week for a duration of 8 to 12 weeks.

  • Outcome Measures: The primary outcomes are changes in the number of swollen and tender joints, patient-reported pain scores (e.g., VAS), and duration of morning stiffness. Secondary outcomes include inflammatory markers like Erythrocyte Sedimentation Rate (ESR) and C-Reactive Protein (CRP).

  • Safety Monitoring: Patients are monitored for local and systemic adverse reactions. Anaphylaxis management protocols are in place.

Subcutaneous Bee Venom Injections for Parkinson's Disease

This protocol is based on a randomized, double-blind, placebo-controlled clinical trial.

  • Patient Selection: Patients with idiopathic Parkinson's disease are enrolled. Key inclusion criteria often include a specific stage on the Hoehn and Yahr scale and a stable medication regimen. A negative skin test for bee venom allergy is mandatory.

  • Intervention:

    • Treatment Group: Receives subcutaneous injections of a standardized dose of bee venom (e.g., 100 μg).

    • Control Group: Receives a matching placebo (e.g., saline) injection.

  • Treatment Schedule: Injections are administered monthly for an extended period, for instance, 11 months.

  • Outcome Measures: The primary outcome is the change in the UPDRS Part III (motor examination) score in the "off" medication state. Secondary outcomes may include other UPDRS sub-scores and dopamine transporter imaging.

  • Safety Monitoring: Monitoring for allergic reactions and changes in bee venom-specific IgE and IgG4 levels.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways, primarily impacting inflammation and apoptosis.

Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway. This is a critical pathway in the transcription of pro-inflammatory cytokines.

Melittin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR2/4 IKK IKK TLR->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates This compound This compound This compound->IKK Inhibits This compound->NFκB Inhibits p38_ERK_AKT p38, ERK1/2, AKT This compound->p38_ERK_AKT Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription NFκB_n->Inflammatory_Genes Activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

Apoptotic Signaling Pathway of this compound in Cancer Cells

In cancer cells, this compound induces apoptosis (programmed cell death) through various mechanisms, including the disruption of the cell membrane and modulation of key apoptotic proteins.

Melittin_Apoptotic_Pathway This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Pore_Formation Pore Formation Membrane->Pore_Formation Apoptosis Apoptosis Pore_Formation->Apoptosis Mitochondria Mitochondria Caspases Caspases Mitochondria->Caspases Activates Bax->Mitochondria Bcl2->Mitochondria Caspases->Apoptosis

Caption: this compound's induction of apoptosis in cancer cells.

Conclusion

The meta-analysis of clinical trials indicates that bee venom therapy, particularly bee venom acupuncture, shows promise for treating inflammatory conditions like arthritis and chronic pain. However, its efficacy in neurodegenerative diseases such as Parkinson's disease remains inconclusive. This compound, as an isolated compound, demonstrates significant preclinical potential as an anti-cancer agent, though clinical data in humans is still emerging.

Adverse events associated with bee venom therapy are frequent but generally mild and localized. The risk of systemic allergic reactions necessitates careful patient screening and monitoring.

Future research should focus on larger, well-designed randomized controlled trials to establish the long-term efficacy and safety of these therapies. For this compound, the development of targeted delivery systems is crucial to enhance its therapeutic index for applications in oncology.

Safety Operating Guide

Safe Disposal of Melittin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper operational and disposal procedures for melittin, ensuring laboratory safety and regulatory compliance.

This compound, the principal polypeptide in bee venom, is a potent cytolytic agent widely used in biomedical research.[1] Due to its toxicity, proper handling and disposal are critical to ensure the safety of laboratory personnel and prevent environmental contamination.[2][3] This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound-contaminated waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat.[4] All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[2][5]

Key Safety and Handling Data Summary

ParameterGuidelineSource
Personal Protective Equipment Chemical safety glasses, gloves, lab coat[2][3][4]
Handling Area Well-ventilated area or chemical fume hood[2][4][5]
Spill Response Cover spill with absorbent material, place in a closed container for disposal, and ventilate and wash the area.[5][6]
Storage (Unused this compound) Store in a tightly closed container in a dry and cool place, as specified on the product insert.[2][6]
Core Principles of this compound Waste Management

This compound is classified as toxic if swallowed, in contact with skin, or inhaled.[2][3] Therefore, it must be treated as hazardous waste. All materials that have come into contact with this compound, including solid waste, liquid waste, and consumables, must be segregated and disposed of as hazardous chemical waste in accordance with local, regional, national, and international regulations.[2][3] Never dispose of this compound waste down the drain.[3][6][7]

Experimental Protocols: Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of waste contaminated with this compound.

Step-by-Step Disposal Protocol

Proper segregation of waste at the point of generation is critical. Establish three primary waste streams for this compound disposal:

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.

  • Liquid Waste: Unused or expired this compound solutions and contaminated buffers.

  • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.

1. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof container.[4][7]

  • High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be kept closed except when adding waste.

2. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[2][7]

  • Ensure the container is compatible with any solvents used in the this compound solution.

  • Transfer the waste to a chemical waste container for disposal in accordance with local regulations.[2]

3. Sharps Waste Disposal:

  • Immediately dispose of all sharps contaminated with this compound in a designated, puncture-resistant, and leak-proof sharps container.[7]

Decontamination of Labware and Surfaces

For spills or decontamination of equipment, the following procedure can be considered, based on protocols for other peptide toxins:

  • For Spills:

    • Avoid raising dust.[2]

    • Cover the spill with a suitable absorbent material.[5]

    • Gently sweep the material into an appropriate, labeled container for hazardous waste disposal.[5]

    • Clean the spill area thoroughly.

Biohazardous Waste Considerations

If this compound was used in experiments involving biological materials, such as cell cultures or animal models, the resulting waste must be treated as biohazardous waste.[4] This may require an initial decontamination step, such as autoclaving, before being managed as chemical waste.[4] Always adhere to your institution's biosafety guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-contaminated waste.

Melittin_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Waste Streams cluster_3 Containerization cluster_4 Final Disposal Waste This compound-Contaminated Waste Generated Segregate Segregate Waste by Type Waste->Segregate Solid Solid Waste (Gloves, Tubes, Tips) Segregate->Solid Solid Liquid Liquid Waste (Solutions, Buffers) Segregate->Liquid Liquid Sharps Sharps Waste (Needles, Syringes) Segregate->Sharps Sharps Solid_Container Labeled, Leak-Proof Solid Waste Container Solid->Solid_Container Liquid_Container Labeled, Leak-Proof Liquid Waste Container Liquid->Liquid_Container Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Disposal Dispose as Hazardous Waste (Follow Institutional & Local Regulations) Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Melittin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent bioactive peptides like Melittin is of paramount importance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.

This compound, the principal active component of bee venom, is a powerful cytolytic peptide.[1] While it holds significant therapeutic promise, it is also toxic if swallowed, inhaled, or comes into contact with skin.[2][3] It can cause irritation to the skin, eyes, and respiratory system.[2] Therefore, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent accidental exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended where splashing is possible.[2][4][5]Protects against dust particles and splashes which may cause severe eye irritation.[2][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[2][3][4][5]Prevents skin contact, as the substance is toxic and can be absorbed through the skin.[2][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate filter for dusts and mists should be used in case of inadequate ventilation or when dust is generated.[2][3][4]Prevents the inhalation of airborne particles, which are toxic.[2][3]

Toxicity Data

Understanding the toxicity of this compound is crucial for risk assessment. The following table summarizes key toxicity values.

Toxicity MetricValueSpecies/SystemReference
LD₅₀ (Intraperitoneal) 4.95 mg/kgMouse[7]
LD₅₀ (Intraperitoneal) 7.4 mg/kgMouse[2]
LD₅₀ (Intraperitoneal) 17.7 mg/kgRat[2]
HD₅₀ (Hemolytic Activity) 0.44 µg/mLHuman Red Blood Cells[7]
IC₅₀ (Cytotoxicity) 6.45 µg/mLHuman Fibroblast Cells[7]

Operational and Handling Plan

Safe handling practices are critical to prevent accidental exposure. All operations should be conducted in a designated area with proper engineering controls.

Workflow for Handling this compound

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure PPE Availability prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Weigh this compound in Fume Hood prep4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Clean Work Area clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Segregate Hazardous Waste clean4->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store for Professional Disposal disp2->disp3

Caption: A simplified workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Obtain and thoroughly read the Safety Data Sheet (SDS).[8]

    • Ensure all necessary PPE is available and in good condition.[5]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Have an emergency plan and necessary spill control materials readily available.

  • Handling:

    • Avoid breathing dust or fumes.[2][4]

    • Prevent contact with skin and eyes.[5][8]

    • Keep the container tightly closed when not in use.[2]

    • Store this compound at -20°C in a cool, dry place.[4][9]

  • Post-Handling & Cleanup:

    • Clean the work area thoroughly after handling the substance.

    • Decontaminate all equipment used in the process.

    • Wash hands thoroughly after handling.[2][5][8]

Spill and Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and accidental exposure.

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.[2]

  • Contain the spill and collect the material using an appropriate method that avoids generating dust.[2]

  • Place the spilled material into a suitable, labeled container for chemical waste.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Unused Product and Contaminated Waste: Dispose of contents and container in accordance with all local, state, and federal regulations.[2][3][4] This material must be disposed of as hazardous waste.[3]

  • Contaminated PPE: Dispose of as hazardous waste in a properly labeled container.[10]

  • Do not dispose of down the drain or in regular solid waste.[3]

This compound's Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways. Its ability to interact with cell membranes and influence intracellular signaling makes it a molecule of interest for its anti-inflammatory, antimicrobial, and anticancer properties.[11][12][13]

Key Signaling Pathways Modulated by this compound cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Pro-apoptotic Effects (Cancer Cells) cluster_neuro Neuroprotective Effects This compound This compound nfkb NF-κB Pathway This compound->nfkb inhibits mapk MAPK Pathway (p38) This compound->mapk inhibits tlr TLR Signaling This compound->tlr inhibits pi3k PI3K/Akt/mTOR Pathway This compound->pi3k inhibits bdnf BDNF/Trk-B/CREB Pathway This compound->bdnf modulates inflammation Reduced Pro-inflammatory Cytokine Production nfkb->inflammation mapk->inflammation tlr->inflammation apoptosis Induction of Apoptosis pi3k->apoptosis neurogenesis Promotes Neurogenesis bdnf->neurogenesis

Caption: this compound's modulation of key signaling pathways.

Research indicates that this compound can suppress neuroinflammatory processes by downregulating key inflammatory pathways such as NF-κB and MAPK.[11] In the context of cancer, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[13] Furthermore, it may promote neurogenesis through the modulation of the BDNF/Trk-B/CREB signaling pathway.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.